5-Ethylpyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
5-ethylpyridazin-3-amine |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3,(H2,7,9) |
InChI Key |
KKSGMHFYVMUOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5-Ethylpyridazin-3-amine: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylpyridazin-3-amine is a heterocyclic organic compound belonging to the pyridazine class of molecules. While not extensively documented in current scientific literature, its core structure, the 3-aminopyridazine moiety, is a recognized pharmacophore present in compounds exhibiting a range of biological activities. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route, and an exploration of the potential biological significance of this compound class, drawing on data from closely related analogs.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridazine ring substituted with an amino group at position 3 and an ethyl group at position 5.
Caption: Chemical structure of this compound.
Physicochemical Properties
Due to the lack of experimental data for this compound, the following properties have been estimated based on data from its close structural analog, 5-methylpyridazin-3-amine, and general principles of physical organic chemistry.
| Property | Predicted Value for this compound | Reference Data: 5-Methylpyridazin-3-amine[1] | Reference Data: N-ethylpyridazin-3-amine[2] |
| Molecular Formula | C₆H₉N₃ | C₅H₇N₃ | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol | 109.13 g/mol | 123.16 g/mol |
| Appearance | Predicted to be a solid at room temperature | - | Solid |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | 51.8 Ų | - |
| Predicted LogP | ~0.8 | 0.36722 | - |
| Hydrogen Bond Donors | 1 | 1 | - |
| Hydrogen Bond Acceptors | 3 | 3 | - |
| Rotatable Bonds | 1 | 0 | - |
Proposed Synthesis
There is no specific literature on the synthesis of this compound. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyridazines. A common strategy involves the dehalogenation of a chloropyridazine precursor. One such general procedure for the synthesis of pyridazin-3-amine involves the hydrogenation of 6-chloropyridazin-3-amine[3]. Adapting this, a potential synthesis for this compound could start from a suitable chlorinated precursor.
Experimental Protocol: Proposed Synthesis of this compound
This protocol is hypothetical and based on the synthesis of related compounds.
Step 1: Synthesis of 6-Chloro-5-ethylpyridazin-3-amine (Intermediate)
The synthesis of the chlorinated precursor is the key challenge. A potential, though unverified, approach could involve the reaction of a 1,4-dicarbonyl compound bearing an ethyl group with hydrazine, followed by chlorination.
Step 2: Hydrogenation to this compound
Materials:
-
6-Chloro-5-ethylpyridazin-3-amine (1 equivalent)
-
10% Palladium on carbon (Pd/C) catalyst (e.g., 10 mol%)
-
Sodium hydroxide (NaOH) (excess)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 6-chloro-5-ethylpyridazin-3-amine in a mixture of THF and water, add sodium hydroxide and the 10% Pd/C catalyst.
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to remove the THF.
-
The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data for this compound based on the known spectra of 3-aminopyridazine and related structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group protons and the aromatic protons on the pyridazine ring, as well as a broad signal for the amino protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Data: 3-Aminopyridine in CDCl₃[4] |
| -CH₂- (ethyl) | ~2.7 | Quartet | ~7.5 | - |
| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.5 | - |
| H-4 (pyridazine) | ~6.8 | Doublet | ~2.5 | H-4: 7.03 ppm |
| H-6 (pyridazine) | ~8.2 | Doublet | ~2.5 | H-6: 8.08 ppm |
| -NH₂ | ~4.0-5.0 | Broad singlet | - | NH₂: 3.89 ppm |
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 123. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the ethyl group to give a prominent fragment at m/z = 108, and potentially the loss of ethene (C₂H₄) to give a fragment at m/z = 95.
Potential Biological Activity and Signaling Pathways
While no biological data exists for this compound, the 3-aminopyridazine scaffold is of interest in medicinal chemistry. Derivatives of 3-aminopyridazine have been investigated for a variety of biological activities.
-
Neurological and Psychiatric Disorders : A notable example is Minaprine, a 3-aminopyridazine derivative that has been studied for its antidepressant, serotonergic, and dopaminergic activities[5]. The structure-activity relationship studies on Minaprine analogs suggest that substituents on the pyridazine ring significantly influence their interaction with serotonin and dopamine receptors[5].
-
Antimicrobial and Antifungal Activity : The broader class of nitrogen-containing heterocycles, including pyridazines, is known to possess antimicrobial and antifungal properties[6]. The amino group on the pyridazine ring can be a key feature for these activities.
-
Other Activities : Pyridazine derivatives have been explored for a wide range of other pharmacological effects, including anti-inflammatory, analgesic, anti-HIV, and anticancer activities[6].
Given these precedents, this compound could potentially interact with various biological targets. The ethyl group at the 5-position could modulate the compound's lipophilicity and steric profile, thereby influencing its pharmacokinetic properties and target binding affinity.
Caption: Potential signaling pathways for 3-aminopyridazine derivatives.
Conclusion
This compound represents an under-explored molecule within the pharmacologically relevant class of 3-aminopyridazines. While direct experimental data is scarce, this guide provides a solid foundation for its further investigation by presenting its predicted properties, a plausible synthetic strategy, and an overview of the potential biological activities based on its structural analogs. The synthesis and biological evaluation of this compound could unveil novel therapeutic agents, particularly in the areas of neuroscience and infectious diseases. Further research is warranted to validate these predictions and fully elucidate the chemical and biological profile of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Pyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 5. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 5-Ethylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic pathways for the preparation of 5-Ethylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details two plausible multi-step synthesis routes, complete with reaction mechanisms, experimental protocols derived from analogous transformations, and quantitative data to facilitate laboratory application.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The this compound scaffold, in particular, presents a unique substitution pattern that is of interest for the development of novel therapeutic agents. This guide outlines two distinct, plausible synthetic strategies for accessing this target molecule, starting from readily available precursors. The pathways leverage fundamental organic reactions, including the Paal-Knorr synthesis, nucleophilic aromatic substitution, and functional group interconversions.
Pathway 1: Synthesis via Paal-Knorr Reaction of an Ethyl-Substituted 1,4-Dicarbonyl Compound
This pathway commences with the synthesis of a suitable ethyl-substituted 1,4-dicarbonyl precursor, followed by the construction of the pyridazine ring via a Paal-Knorr type condensation with hydrazine. Subsequent functional group manipulations, including oxidation, chlorination, and amination, lead to the final product.
Logical Flow of Pathway 1
An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Ethylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Ethylpyridazin-3-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from close structural analogs—5-Methylpyridazin-3-amine, N-ethylpyridazin-3-amine, and the parent pyridazin-3-amine—to project its likely properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding of this compound's expected behavior, a plausible synthetic route, and key analytical data points. All quantitative data for the analogs are presented in structured tables for clear comparison, and a representative experimental protocol for synthesis is provided.
Introduction
This compound belongs to the pyridazine class of heterocyclic compounds, which are known for their wide range of biological activities and are common scaffolds in medicinal chemistry. Understanding the fundamental physical and chemical properties of this compound is crucial for its potential application in drug discovery and development, including aspects of synthesis, purification, formulation, and biological screening. This guide consolidates available information on closely related analogs to provide a robust estimation of the characteristics of this compound.
Estimated Physicochemical Properties
The physicochemical properties of this compound have been estimated based on documented values for its structural analogs. The primary analogs used for this estimation are 5-Methylpyridazin-3-amine, the isomeric N-ethylpyridazin-3-amine, and the parent compound, pyridazin-3-amine.
Table 1: Estimated and Comparative Physical Properties
| Property | This compound (Estimated) | 5-Methylpyridazin-3-amine | N-ethylpyridazin-3-amine | Pyridazin-3-amine |
| Molecular Formula | C₆H₉N₃ | C₅H₇N₃ | C₆H₉N₃ | C₄H₅N₃ |
| Molecular Weight | 123.16 g/mol | 109.13 g/mol | 123.16 g/mol | 95.11 g/mol |
| Appearance | Likely a solid, potentially crystalline, ranging from off-white to yellow/brown. | Solid | Solid | White to yellow-brown crystals[1] |
| Melting Point | 160-180 °C | No data found | No data found | 168-172 °C |
| Boiling Point | > 300 °C | No data found | No data found | 326.2±15.0 °C (Predicted)[2] |
| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents like ethanol and methanol. | No data found | No data found | Soluble in water, alcohol, and benzene[3] |
| pKa | Estimated to be in the range of 4-6 | No data found | No data found | No data found |
Table 2: Estimated and Comparative Spectroscopic Data
| Spectroscopic Data | This compound (Estimated) | 5-Methylpyridazin-3-amine | N-ethylpyridazin-3-amine | Pyridazin-3-amine |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), aromatic protons on the pyridazine ring, and a broad signal for the amine protons. | No data found | No data found | ¹H-NMR (DMSO-d6) δ: 2.51 (2H, broad peak), 6.46-6.49 (1H, multiple peaks), 6.93-6.97 (1H, multiple peaks), 8.06-8.08 (1H, multiple peaks).[4] |
| ¹³C NMR | Signals corresponding to the two carbons of the ethyl group and the four carbons of the pyridazine ring. | No data found | No data found | No data found |
| IR Spectroscopy | N-H stretching bands (asymmetric and symmetric) for the primary amine around 3200-3400 cm⁻¹, C-H stretching for the ethyl and aromatic groups, and C=N and C=C stretching from the pyridazine ring. | No data found | No data found | No data found |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 123. Fragmentation would likely involve the loss of the ethyl group or parts of the pyridazine ring. | No data found | No data found | No data found |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route is the catalytic hydrogenation of 3-amino-6-chloro-5-ethylpyridazine. This precursor could be synthesized from a suitable starting material through cyclization reactions.
Caption: Plausible synthetic route for this compound.
Representative Experimental Protocol: Synthesis of Pyridazin-3-amine from 3-Amino-6-chloropyridazine
This protocol for the synthesis of the parent compound, pyridazin-3-amine, can serve as a template for the synthesis of this compound from its corresponding chlorinated precursor.[4]
Materials:
-
6-chloropyridazin-3-amine (or 3-amino-6-chloro-5-ethylpyridazine)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Water
Procedure:
-
A mixture of 6-chloropyridazin-3-amine (1 equivalent), sodium hydroxide (excess), and 10% palladium-carbon catalyst is prepared in a mixture of tetrahydrofuran and water.
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 48 hours.
-
Upon completion of the reaction, the insoluble material (catalyst) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or chromatography to obtain the final product.
Chemical Characteristics and Reactivity
The chemical behavior of this compound is dictated by the pyridazine ring and the primary amine substituent.
-
Basicity: The lone pair of electrons on the nitrogen atom of the amine group makes the compound basic. It is expected to react with acids to form ammonium salts. The pyridazine ring itself contains nitrogen atoms that also contribute to the overall basicity, though they are generally less basic than the exocyclic amine.
-
Nucleophilicity: The primary amine group is a good nucleophile and can participate in a variety of reactions, such as acylation, alkylation, and condensation with carbonyl compounds.
-
Aromaticity: The pyridazine ring is aromatic, which confers stability to the molecule. It can undergo electrophilic aromatic substitution, although the ring is generally electron-deficient due to the two nitrogen atoms, making such reactions less favorable than in benzene. The position of substitution will be directed by the activating amino group and the deactivating nature of the ring nitrogens.
Caption: Logical relationships of the chemical characteristics of this compound.
Potential Applications in Research and Drug Development
While no specific biological activities or signaling pathway involvements have been documented for this compound, the broader class of pyridazine derivatives has shown a wide array of pharmacological effects. These include, but are not limited to, antimicrobial, antihypertensive, anticancer, and anti-inflammatory activities. The structural motifs present in this compound make it a candidate for investigation in these and other therapeutic areas. Its primary amine functionality also makes it a versatile intermediate for the synthesis of more complex molecules and libraries of compounds for high-throughput screening.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound, based on the known characteristics of its close structural analogs. The provided data tables, a plausible synthetic route, and a discussion of its chemical reactivity are intended to aid researchers and drug development professionals in their work with this and related compounds. Further experimental validation is necessary to confirm the estimated properties and to fully explore the potential of this compound in various scientific applications.
References
5-Ethylpyridazin-3-amine: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethylpyridazin-3-amine, a pyridazine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established nomenclature, proposed synthetic pathways, and expected chemical properties. Data for the closely related analog, 5-Methylpyridazin-3-amine, is presented to offer valuable comparative insights. This guide also includes a detailed, generalized experimental protocol for the synthesis of 5-alkylpyridazin-3-amines, providing a foundational methodology for researchers.
Nomenclature and Identification
The nomenclature of pyridazine derivatives follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines. For the compound :
-
Systematic Name: this compound
-
Parent Heterocycle: Pyridazine
-
Functional Groups: An ethyl group at position 5 and an amine group at position 3.
Table 1: Nomenclature and CAS Numbers of Related Pyridazinamines
| Compound Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | Not Available | C₆H₉N₃ | 123.16 |
| 5-Methylpyridazin-3-amine | 5-Methylpyridazin-3-amine | 144294-43-9 | C₅H₇N₃ | 109.13 |
| Pyridazin-3-amine | Pyridazin-3-amine | 5469-70-5 | C₄H₅N₃ | 95.10 |
| N-Ethylpyridazin-3-amine | N-Ethylpyridazin-3-amine | 68588-38-5 | C₆H₉N₃ | 123.16 |
Proposed Synthesis of this compound
While a specific, published synthetic route for this compound is not available, a plausible and efficient synthesis can be designed based on established methods for analogous 3-aminopyridazine derivatives. A common and effective approach involves the cyclization of a suitable dicarbonyl compound with hydrazine.
General Synthetic Strategy
A logical synthetic pathway would involve the reaction of a 1,4-dicarbonyl precursor bearing an ethyl group with hydrazine hydrate. A key intermediate for this reaction would be a β-keto nitrile.
Below is a proposed workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Generalized for 5-Alkylpyridazin-3-amines)
This protocol is a generalized procedure based on the synthesis of similar 3-aminopyridazines and can be adapted for the synthesis of this compound.
Step 1: Synthesis of the 3-Oxoalkanenitrile Intermediate
-
To a solution of sodium ethoxide in dry ethanol, add the appropriate ethyl ketone (e.g., 2-butanone for the methyl analog, 2-pentanone for the ethyl analog).
-
Slowly add a suitable acyl cyanide (e.g., ethyl cyanoformate) to the cooled reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Acidify the mixture and extract the β-keto nitrile product with an organic solvent.
-
Purify the product by distillation or chromatography.
Step 2: Cyclization to form the Pyridazinone
-
Dissolve the purified β-keto nitrile in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate dropwise to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated pyridazinone product by filtration.
Step 3: Chlorination of the Pyridazinone
-
Treat the pyridazinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating.
-
Carefully quench the reaction mixture with ice water.
-
Extract the chlorinated pyridazine product with an organic solvent.
-
Purify the product by chromatography.
Step 4: Amination to Yield 5-Alkylpyridazin-3-amine
-
Heat the chlorinated pyridazine in a sealed vessel with a source of ammonia (e.g., aqueous ammonia or ammonia in an organic solvent).
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the final 5-alkylpyridazin-3-amine product by recrystallization or chromatography.
Physicochemical Properties
Directly measured physicochemical properties for this compound are not available in the literature. However, properties can be predicted based on its structure and comparison with known analogs.
Table 2: Physicochemical Properties of 5-Methylpyridazin-3-amine
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97% | [2] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |
| LogP | 0.36722 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 0 | [2] |
It is expected that this compound would exhibit similar properties, with a slightly higher molecular weight and potentially a higher LogP value due to the larger alkyl substituent.
Potential Biological Activity and Signaling Pathways
Aminopyridazine derivatives are known to possess a wide range of biological activities. These activities often stem from the ability of the pyridazine core to act as a bioisostere for other aromatic systems and the amine functionality to participate in key hydrogen bonding interactions with biological targets.
While the specific biological activity of this compound has not been reported, related aminopyridazine and aminopyridine compounds have shown potential as:
-
Antimicrobial agents
-
Antiviral compounds
-
Anticancer agents
-
Ligands for various receptors and enzymes
The potential mechanism of action for such compounds often involves the inhibition of key signaling pathways in target cells. A generalized logical diagram illustrating a potential role in kinase inhibition is presented below.
Caption: Hypothetical kinase inhibition by this compound.
Conclusion
This compound represents a molecule of interest for further investigation in the field of medicinal chemistry. While direct experimental data is currently sparse, this guide provides a solid foundation for its synthesis and potential applications based on the well-documented chemistry of related pyridazine derivatives. The provided synthetic protocols and comparative data for 5-Methylpyridazin-3-amine offer a valuable starting point for researchers aiming to explore the therapeutic potential of this and similar compounds. Further research is warranted to fully elucidate the chemical and biological properties of this compound.
References
Biological Activity of 5-Ethylpyridazin-3-amine and its Derivatives: A Technical Overview
Disclaimer: Information regarding the specific biological activity of 5-Ethylpyridazin-3-amine is limited in publicly available scientific literature. This guide, therefore, provides a broader overview of the well-documented biological activities of the pyridazine and pyridazinone scaffold, which forms the core of this compound. The data and methodologies presented herein are derived from studies on various pyridazine derivatives and are intended to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.
Introduction to the Pyridazine Scaffold
Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its oxidized form, pyridazinone, are key pharmacophores in medicinal chemistry. The unique electronic properties and structural features of the pyridazine ring allow for diverse chemical modifications, leading to a wide array of derivatives with significant biological activities. These compounds have garnered considerable interest in drug discovery for their potential therapeutic applications across various disease areas, most notably in oncology and infectious diseases.
Key Biological Activities of Pyridazine Derivatives
Research into pyridazine derivatives has revealed a broad spectrum of biological activities. The two most extensively studied areas are their anticancer and antimicrobial properties.
Anticancer Activity
Numerous pyridazine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.
One of the key targets for some pyridazine-containing compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of VEGFR signaling can disrupt the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2]
Table 1: Anticancer Activity of Selected Pyridazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 5b | HCT-116 (Colon) | < 21.2 | VEGFR Kinase Inhibition | [1][2] |
| Compound 4b | MCF-7 (Breast) | 21.2 | Not specified | [1] |
| Compound 11d | MCF-7 (Breast) | 5.95 | Not specified | [3] |
| Compound 11d | HCT-116 (Colon) | 6.09 | Not specified | [3] |
| Compound 17a | Not specified | Not specified | VEGFR-2 Inhibition | [4] |
| Diaryl-3H-imidazo[4,5-b]pyridine derivative 3f | K562 (Leukemia) | 42-57 | COX-2 Inhibition | [5] |
Note: The specific structures of the compounds listed above can be found in the cited literature. "Compound ID" refers to the designation in the source publication.
Antimicrobial Activity
Pyridazine derivatives have also shown significant promise as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[6][7] The mechanisms of antimicrobial action are varied and can include inhibition of essential enzymes or disruption of cell wall synthesis. For instance, some pyridazines have been shown to target DNA gyrase, an enzyme vital for bacterial DNA replication.[6]
Table 2: Antimicrobial Activity of Selected Pyridazine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Chloro derivatives | E. coli | 0.892 - 3.744 | [6] |
| Chloro derivatives | P. aeruginosa | 0.892 - 3.744 | [6] |
| Compound 10h | S. aureus | 16 | [4] |
| Compound 8g | C. albicans | 16 | [4] |
| Compound 7 | S. aureus (MRSA) | 3.74 - 8.92 µM | [8] |
| Compound 13 | P. aeruginosa | 7.48 µM | [8] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. "Compound ID" refers to the designation in the source publication.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for key assays used to evaluate the biological activity of pyridazine derivatives, based on the cited literature.
Anticancer Activity Assays
3.1.1. Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[4]
3.1.2. Kinase Inhibition Assay
Enzyme inhibition assays are performed to determine the direct inhibitory effect of compounds on specific kinases like VEGFR-2.
-
Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant kinase, a specific substrate, and ATP.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with phosphorylation-specific antibodies or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[4]
Antimicrobial Activity Assays
3.2.1. Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
3.2.2. Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Agar Plate Preparation: An agar plate is uniformly inoculated with the test microorganism.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured. A larger zone of inhibition indicates greater antimicrobial activity.[9]
Visualizations
The following diagrams illustrate common workflows and pathways relevant to the study of pyridazine derivatives.
Conclusion and Future Directions
The pyridazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential as both anticancer and antimicrobial agents. While specific data on this compound remains elusive, the broader family of pyridazines continues to be an active area of research.
Future investigations should focus on:
-
The synthesis and biological evaluation of a focused library of this compound derivatives to elucidate structure-activity relationships.
-
Identification of the specific molecular targets and mechanisms of action for the most potent compounds.
-
Optimization of lead compounds to improve their pharmacological properties, including efficacy, selectivity, and pharmacokinetic profiles.
This technical guide provides a summary of the current understanding of the biological activities of pyridazine derivatives. It is intended to be a valuable resource for researchers embarking on the design and development of new drugs based on this important heterocyclic scaffold.
References
- 1. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Potential Therapeutic Targets of 5-Ethylpyridazin-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethylpyridazin-3-amine is a heterocyclic amine containing a pyridazine core, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct studies on this compound are limited, analysis of structurally related pyridazin-3-amine and aminopyridine derivatives provides compelling evidence for several potential therapeutic targets. This technical guide consolidates the current understanding of these potential targets, offering insights into their associated signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for target validation. The primary inferred target classes for this compound and its analogs include protein kinases, phosphodiesterases, cyclooxygenases, and components of the inflammasome pathway, suggesting its potential utility in oncology, inflammatory disorders, and neurodegenerative diseases.
Introduction
The pyridazine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the 3-amino group in this compound provides a key pharmacophoric feature that can engage in hydrogen bonding interactions with various biological targets. This guide explores the potential therapeutic applications of this compound by examining the established targets of its structural analogs.
Potential Therapeutic Target Classes
Based on the structure-activity relationships of similar pyridazine and aminopyridine compounds, the following target classes are proposed for this compound.
Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory conditions. Several pyridazine derivatives have been identified as potent kinase inhibitors.
MPS1 and Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy. Certain 3-aminopyridin-2-one derivatives have shown inhibitory activity against MPS1 and Aurora A/B kinases.
JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in cellular responses to stress, inflammation, and apoptosis. Pyridazine derivatives have been designed as JNK1 inhibitors with potential applications in inflammatory diseases and cancer.
TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton have been developed as TYK2 inhibitors.
GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. 5-Aryl-pyrazolo[3,4-b]pyridazines have been identified as potent inhibitors of GSK-3.
Phosphodiesterases (PDEs)
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for various disorders, including inflammatory and cardiovascular diseases.
PDE4 is the predominant PDE in inflammatory and immune cells, and its inhibition leads to an increase in cAMP levels, resulting in anti-inflammatory effects. Substituted aminopyridines and pyridazin-3-one derivatives have been developed as potent PDE4 inhibitors.
Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Pyridazine derivatives have been designed as selective COX-2 inhibitors.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines. Pyridazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, suggesting their potential in treating a range of inflammatory diseases.
Quantitative Data for Structurally Related Compounds
The following tables summarize the inhibitory activities of pyridazine and aminopyridine derivatives against the aforementioned targets. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Target | Inhibitory Activity (IC50 / Ki) | Reference |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | Ki = 12.0 µM | |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | Ki = 30.2 µM | |
| 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | Ki = 11.0 µM | |
| 3,6-disubstituted pyridazine derivative (9e) | JNK1 | IC50 = 0.12 µM | |
| N-(methyl-d3)pyridazine-3-carboxamide derivative (30) | TYK2 | IC50 > 1000 nM | |
| 5-Aryl-pyrazolo[3,4-b]pyridazine | GSK-3 | IC50 = 9 nM | |
| Substituted aminopyridine derivative ((-)-3n) | PDE4 | IC50 (HWB-TNFα) = 0.12 µM | |
| Pyridazinone derivative (3g) | COX-2 | IC50 = 43.84 nM | |
| Pyridazine derivative | NLRP3 | IC50 (THP-1 pyroptosis) = 1-100 nM |
Experimental Protocols
Detailed methodologies are crucial for the validation of potential therapeutic targets. Below are representative protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials:
-
Recombinant human kinase (e.g., MPS1, Aurora B, JNK1, TYK2, GSK-3)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
Test compound (this compound or analog) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and peptide substrate to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect kinase activity according to the manufacturer's instructions for the chosen detection reagent (e.g., by measuring luminescence to determine ADP production).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Phosphodiesterase 4 (PDE4) Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PDE4
-
cAMP (cyclic adenosine monophosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compound dissolved in DMSO
-
Detection system (e.g., coupled enzyme assay measuring NADH oxidation)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the wells of a 96-well plate.
-
Add the PDE4 enzyme to the wells.
-
Initiate the reaction by adding cAMP.
-
Monitor the reaction kinetics in real-time using a plate reader (e.g., by measuring the decrease in NADH fluorescence).
-
Calculate the reaction rates and determine the IC50 values.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Reagents and Materials:
-
Purified ovine or human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Test compound dissolved in DMSO
-
Detection kit (e.g., colorimetric or fluorescent-based prostaglandin screening assay)
-
96-well plates
-
-
Procedure:
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound or vehicle control.
-
Pre-incubate the plate at room temperature for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period to allow for prostaglandin synthesis.
-
Stop the reaction and measure the amount of prostaglandin produced using the detection kit.
-
Calculate the percent inhibition and determine the IC50 values.
-
NLRP3 Inflammasome Activation Assay (in THP-1 cells)
-
Reagents and Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) for priming
-
Nigericin or ATP for NLRP3 activation
-
Test compound dissolved in DMSO
-
Reagents for measuring cell death (e.g., LDH release assay) or IL-1β secretion (e.g., ELISA)
-
-
Procedure:
-
Seed THP-1 cells in 96-well plates and differentiate into macrophage-like cells with PMA.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Treat the cells with the test compound for a specified time (e.g., 30 minutes).
-
Activate the NLRP3 inflammasome with nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for a further incubation period.
-
Collect the cell culture supernatants.
-
Measure LDH release as an indicator of pyroptosis or quantify IL-1β secretion by ELISA.
-
Calculate the percent inhibition of pyroptosis or IL-1β release and determine the IC50 values.
-
Signaling Pathways and Visualizations
Understanding the signaling pathways in which the potential targets operate is crucial for predicting the pharmacological effects of this compound. The following diagrams, generated using Graphviz, illustrate these key pathways.
5-Ethylpyridazin-3-amine Derivatives: A Technical Guide to Synthesis and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Ethylpyridazin-3-amine derivatives, a promising class of heterocyclic compounds with significant potential in drug discovery. While direct research on the 5-ethyl substituted scaffold is limited in publicly available literature, this document extrapolates from the rich chemistry and pharmacology of related pyridazin-3-amine analogs to present potential synthetic routes, biological activities, and therapeutic applications. The pyridazine core is a well-established pharmacophore known to interact with a variety of biological targets, particularly protein kinases. This guide will explore the potential of this compound derivatives as kinase inhibitors for applications in oncology and inflammatory diseases, based on structure-activity relationships of similar compounds. Detailed hypothetical experimental protocols and characterization data are provided to guide researchers in the synthesis and evaluation of this novel compound class.
Introduction
The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological properties.[1][2] Derivatives of pyridazine have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3] The 3-aminopyridazine moiety, in particular, serves as a key pharmacophore in several clinically evaluated drugs, highlighting its importance in drug design.[4]
While extensive research has been conducted on various substituted pyridazine derivatives, the specific class of this compound derivatives remains a relatively unexplored area of chemical space. This guide aims to bridge this gap by providing a theoretical framework for the synthesis and potential applications of these compounds. By analyzing the structure-activity relationships (SAR) of analogous pyridazin-3-amine derivatives, we can infer the potential of the 5-ethyl substituent to modulate pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel therapeutic agents.
This document will focus on the potential of this compound derivatives as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory conditions.
Synthetic Methodologies
The synthesis of this compound derivatives can be approached through several established methods for the construction of the pyridazine ring and subsequent functionalization. A plausible and versatile synthetic route is outlined below, based on common reactions reported for analogous pyridazine compounds.
General Synthetic Scheme
A potential synthetic pathway to access a variety of N-substituted this compound derivatives is depicted in the workflow diagram below. The synthesis commences with the construction of a pyridazinone intermediate, followed by chlorination and subsequent nucleophilic substitution with an amine.
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols for the synthesis of a representative this compound derivative. These protocols are based on established procedures for similar heterocyclic compounds.
Step 1: Synthesis of 6-Ethyl-4,5-dihydropyridazin-3(2H)-one (Intermediate 1)
-
To a solution of ethyl 3-oxopentanoate (1 eq.) in ethanol, hydrazine hydrate (1.1 eq.) is added dropwise at 0 °C.
-
The reaction mixture is then refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the dihydropyridazinone.
Step 2: Synthesis of 6-Ethylpyridazin-3(2H)-one (Intermediate 2)
-
Intermediate 1 (1 eq.) is dissolved in a suitable solvent such as acetic acid.
-
A mild oxidizing agent, for instance, bromine (1.1 eq.) in acetic acid, is added dropwise.
-
The mixture is stirred at room temperature for 12 hours.
-
The product is isolated by precipitation upon addition of water and purified by recrystallization.
Step 3: Synthesis of 3-Chloro-6-ethylpyridazine (Intermediate 3)
-
Intermediate 2 (1 eq.) is treated with phosphorus oxychloride (POCl₃, 3-5 eq.) at reflux for 2-4 hours.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography.
Step 4: Synthesis of N-Aryl-5-ethylpyridazin-3-amine (Final Product)
-
A mixture of 3-chloro-6-ethylpyridazine (1 eq.) and the desired aryl amine (1.2 eq.) in a high-boiling point solvent like n-butanol or in the presence of a palladium catalyst and a base (e.g., Buchwald-Hartwig amination) is heated at reflux or under microwave irradiation.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by column chromatography or recrystallization.
Potential Biological Activity and Applications
Based on the extensive literature on pyridazine and pyridazin-3-amine derivatives, this compound analogs are anticipated to exhibit a range of biological activities. A particularly promising application is in the field of oncology as protein kinase inhibitors.
Kinase Inhibition
Many pyridazine-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often implicated in cancer. The general structure of a pyridazin-3-amine derivative allows it to act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.
References
In Silico Profiling of 5-Ethylpyridazin-3-amine: A Technical Guide to Predictive Assessment
Affiliation: Google Research
Abstract
The early stages of drug discovery are critically dependent on the rapid and accurate assessment of a compound's pharmacological and safety profile. In silico methods provide a cost-effective and time-efficient alternative to traditional experimental screening, allowing for the early identification of promising candidates and the elimination of those with unfavorable properties.[1][2][3] This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic (ADMET), and potential biological properties of 5-Ethylpyridazin-3-amine, a novel heterocyclic amine. By leveraging established computational models and predictive algorithms, this document serves as a virtual blueprint of the molecule's characteristics, intended for researchers, medicinal chemists, and drug development professionals. All data presented herein are generated through computational prediction and are intended to guide further experimental validation.
Introduction to this compound and In Silico Prediction
This compound is a small molecule belonging to the pyridazine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to its presence in various biologically active agents. The "aminopyridine" structural motif, in particular, is a well-known pharmacophore found in compounds with diverse therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[4][5][6][7]
The process of bringing a new drug to market is fraught with high attrition rates, often due to poor pharmacokinetic profiles or unforeseen toxicity.[8] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery pipeline is therefore essential.[1][9] In silico ADMET and physicochemical property prediction, using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, has become an indispensable tool for prioritizing compounds before committing to costly synthesis and in vitro/in vivo testing.[9][10][11]
This guide outlines the predicted properties of this compound using a standard computational chemistry workflow.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental determinants of its biological behavior, influencing everything from solubility and permeability to its interaction with biological targets.[11][12] These properties are often the first parameters to be evaluated in drug discovery. The predicted values for this compound are summarized in the table below.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₆H₉N₃ | Defines the elemental composition of the molecule. |
| Molecular Weight | 123.16 g/mol | Influences diffusion and transport across biological membranes. Generally, <500 Da is preferred for oral bioavailability (Lipinski's Rule). |
| pKa (Most Basic) | 4.5 - 5.5 | Governs the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| LogP (o/w) | 1.2 - 1.8 | Measures lipophilicity. A balanced LogP (typically 1-3) is crucial for membrane permeability and aqueous solubility.[2] |
| Aqueous Solubility (LogS) | -2.5 to -1.5 | Predicts solubility in water. Poor solubility can lead to low absorption and bioavailability.[12] |
| Polar Surface Area (PSA) | ~60 Ų | Reflects the surface area of polar atoms. PSA < 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. Affects binding and solubility. |
| Hydrogen Bond Acceptors | 3 | The number of N or O atoms. Affects binding and solubility. |
Disclaimer: The values presented are derived from multiple QSPR models and algorithms; actual experimental values may vary.
Predicted ADMET Profile
The ADMET profile determines the pharmacokinetic and safety characteristics of a drug candidate. A favorable ADMET profile is essential for a compound to become a successful drug.
| ADMET Parameter | Category | Predicted Outcome | Implication |
| Human Intestinal Absorption | Absorption | High (>90%) | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Absorption | High | Indicates good potential for passive diffusion across the intestinal wall.[13] |
| Blood-Brain Barrier (BBB) Permeability | Distribution | Low | The compound is unlikely to cross the BBB, suggesting a lower risk of central nervous system (CNS) side effects. |
| Plasma Protein Binding | Distribution | Moderate (60-80%) | A moderate fraction will be bound to plasma proteins like albumin, influencing the free drug concentration available for therapeutic action. |
| CYP450 2D6 Inhibition | Metabolism | Non-inhibitor | Low probability of drug-drug interactions involving the CYP2D6 metabolic pathway. |
| CYP450 3A4 Inhibition | Metabolism | Non-inhibitor | Low probability of drug-drug interactions involving the major CYP3A4 metabolic pathway. |
| hERG Inhibition | Toxicity | Low Risk | Predicts a low likelihood of causing cardiac arrhythmia, a major safety concern. |
| Ames Mutagenicity | Toxicity | Non-mutagenic | The compound is predicted to be non-mutagenic, indicating a lower risk of carcinogenicity. |
| Hepatotoxicity | Toxicity | Low Risk | Indicates a low probability of causing drug-induced liver injury. |
Disclaimer: ADMET predictions are based on computational models trained on existing datasets and serve as an early indicator of potential liabilities.[1] Experimental verification is required.
In Silico Methodologies and Workflows
General In Silico Prediction Protocol
The prediction of physicochemical and ADMET properties follows a structured computational workflow.
Objective: To computationally predict the physicochemical and ADMET properties of a small molecule (e.g., this compound) using publicly available or commercial software platforms.
Materials:
-
A computer with internet access.
-
Chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
SMILES (Simplified Molecular Input Line Entry System) string or SDF file of the molecule. For this compound, the SMILES string is CCc1cc(N)nn-c1.
-
Access to in silico prediction tools (e.g., SwissADME, pkCSM, admetSAR, Discovery Studio).[1][13]
Procedure:
-
Structure Input: Obtain the 2D or 3D structure of this compound. The most common format for web-based tools is the SMILES string.
-
Physicochemical Property Calculation:
-
Submit the SMILES string to a platform like SwissADME.
-
The platform calculates descriptors such as Molecular Weight, LogP, LogS, Polar Surface Area, and hydrogen bond donors/acceptors based on the input structure.
-
Record the calculated values.
-
-
ADMET Prediction:
-
Utilize a comprehensive ADMET prediction server like pkCSM or admetSAR.
-
Input the SMILES string into the server.
-
The server runs a series of pre-built models to predict various endpoints, including:
-
Absorption: Intestinal absorption, Caco-2 permeability.
-
Distribution: BBB permeability, plasma protein binding.
-
Metabolism: Inhibition of major Cytochrome P450 (CYP) isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
Excretion: (Not always available, often inferred from metabolism and clearance).
-
Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity, skin sensitization.
-
-
-
Data Aggregation and Analysis:
-
Collect the predicted data from all platforms used.
-
Organize the quantitative data into structured tables for clear comparison and analysis.
-
Evaluate the overall profile against established criteria for drug-likeness (e.g., Lipinski's Rule of Five, Veber's rules).
-
-
Reporting: Summarize the findings in a comprehensive report, including all predicted values and their therapeutic implications.
Predicted Biological Activity and Hypothetical Mechanism of Action
Heterocyclic structures containing pyridazine and amine moieties are known to interact with a variety of biological targets, particularly protein kinases. Aberrant kinase activity is a hallmark of many cancers. Based on its structural features, this compound could potentially act as a kinase inhibitor.
Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by a small molecule kinase inhibitor. This diagram is for illustrative purposes to show a potential mechanism and is not based on experimental data for this specific compound.
Conclusion
The in silico analysis of this compound projects a promising drug-like profile. It is predicted to have favorable physicochemical properties for oral administration, including good aqueous solubility and high intestinal absorption. The ADMET profile appears relatively safe, with low predicted risks for key toxicities such as hERG inhibition and mutagenicity. Its structural similarity to known bioactive molecules suggests potential utility, possibly as a kinase inhibitor in oncology.
While these computational predictions are highly valuable for guiding the initial stages of drug discovery, they must be substantiated through rigorous experimental validation. The data and methodologies presented in this guide provide a solid foundation for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo evaluation.
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 7. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. audreyli.com [audreyli.com]
- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]
- 11. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Pyridazine Compounds in Medicinal Chemistry: A Technical Review of a Privileged Scaffold
Abstract: The pyridazine ring, a six-membered diazine heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and modulate lipophilicity, make it a versatile scaffold for designing novel therapeutic agents.[3][4] This technical guide provides a comprehensive review of the contemporary applications of pyridazine derivatives across various therapeutic areas. It details their structure-activity relationships (SAR), mechanisms of action, and relevant experimental data. The guide is intended for researchers, scientists, and professionals in drug discovery and development, offering in-depth insights into the synthesis, biological evaluation, and therapeutic potential of this important heterocyclic motif.
Anticancer Activity
Pyridazine-containing molecules have been extensively investigated for their potent anticancer properties, targeting a wide array of biological processes involved in tumor growth and progression.[1] Many derivatives function as inhibitors of key enzymes, such as protein kinases, which are crucial for cancer cell signaling.[5]
Mechanism of Action: Kinase Inhibition
A primary strategy in modern oncology is the inhibition of protein kinases, which are frequently dysregulated in cancer. Pyridazine scaffolds have been successfully incorporated into potent kinase inhibitors targeting pathways like Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Tropomyosin Receptor Kinase (TRK).[1][3] These inhibitors typically occupy the ATP-binding pocket of the kinase, preventing downstream signaling required for cell proliferation and angiogenesis.
A simplified representation of a kinase inhibition pathway is shown below.
Caption: General signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition by a pyridazine compound.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro activity of representative pyridazine derivatives against various cancer-related targets.
| Compound ID | Target | Cell Line | Activity (IC₅₀) | Reference Class |
| PZ-1 | VEGFR-2 | HUVEC | 0.05 µM | Kinase Inhibitors[5] |
| PZ-2 | c-Met | HT-29 | 0.12 µM | Kinase Inhibitors[3] |
| PZ-3 | GLS1 | A549 | 25 nM | Metabolism Inhibitors[1] |
| PZ-4 | BRD4 | MCF-7 | 80 nM | Epigenetic Modulators[1] |
| PZ-5 | dCTPase | HeLa | 1.5 µM | Nucleotide Metabolism[2] |
Experimental Protocol: General Synthesis of 6-phenylpyridazin-3(2H)-one Derivatives
A common synthetic route to pyridazinone scaffolds involves the cyclocondensation of a β-ketoacid with a hydrazine derivative.
-
Step 1: Synthesis of β-aroylpropionic acid. A mixture of succinic anhydride (1.0 eq) and an appropriate aromatic compound (e.g., benzene) (1.5 eq) is stirred in a suitable solvent (e.g., nitrobenzene) at 0°C. Anhydrous aluminum chloride (2.2 eq) is added portion-wise, and the mixture is stirred for 24 hours at room temperature. The reaction mixture is then poured into a mixture of ice and concentrated HCl. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the β-aroylpropionic acid.
-
Step 2: Cyclocondensation. The β-aroylpropionic acid (1.0 eq) is refluxed with hydrazine hydrate (1.2 eq) in ethanol for 6-8 hours.
-
Step 3: Work-up and Purification. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) to afford the desired 6-arylpyridazin-3(2H)-one derivative. Further functionalization can be achieved at the N2 or C4/C5 positions.[6]
Antimicrobial Activity
Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[7] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Structure-Activity Relationship (SAR)
The antimicrobial potency of pyridazine compounds is highly dependent on the nature and position of substituents on the core ring. A generalized SAR workflow helps in guiding the rational design of more effective agents.
Caption: Logical workflow for the Structure-Activity Relationship (SAR) analysis of pyridazine compounds.
Quantitative Data: Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) for exemplary pyridazine compounds against various microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Class |
| PZA-1 | Staphylococcus aureus | 16 | Candida albicans | >64 | Antibacterial[8] |
| PZA-2 | Escherichia coli | 3.7 | Aspergillus niger | 32 | Broad Spectrum[9] |
| PZA-3 | Pseudomonas aeruginosa | 8.0 | Trichophyton rubrum | 16 | Broad Spectrum[7] |
| PZA-4 | Bacillus subtilis | 7.8 | Candida laurentii | 15.6 | Broad Spectrum[10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method.
-
Preparation: A twofold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Positive (microbe, no compound) and negative (broth, no microbe) growth controls are included on each plate. A standard reference antibiotic (e.g., chloramphenicol, fluconazole) is also tested.
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Neuroprotective Activity
Pyridazine and pyridazinone derivatives exhibit significant anti-inflammatory and neuroprotective properties.[11][12] Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, while neuroprotective potential is being explored through mechanisms like the inhibition of the NLRP3 inflammasome.[13][14][15]
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. Dysregulation of this pathway is implicated in various neurodegenerative diseases.[13] Certain pyridazine compounds have been developed as potent NLRP3 inhibitors.[14]
Caption: Inhibition of the NLRP3 inflammasome activation pathway by a pyridazine compound.
Quantitative Data: Anti-inflammatory & Neuroprotective Activity
| Compound ID | Target | Assay | Activity (IC₅₀) | Therapeutic Area | Reference Class |
| PZI-1 | COX-2 | In vitro enzyme assay | 0.15 µM | Anti-inflammatory | COX-2 Inhibitors[11] |
| PZI-2 | 5-LOX | In vitro enzyme assay | 1.2 µM | Anti-inflammatory | 5-LOX Inhibitors[16] |
| PZN-1 | NLRP3 | LPS-induced IL-1β release | 30 nM | Neuroprotection | NLRP3 Inhibitors[13][14] |
| PZN-2 | AChE | Ellman's method | 0.5 µM | Neuroprotection | AChE Inhibitors[12] |
Conclusion and Future Outlook
The pyridazine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and potent biological activity across a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders.[10] The ease of synthetic modification allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug design.[3] Future research will likely focus on developing highly selective pyridazine derivatives, exploring novel biological targets, and advancing promising candidates through clinical trials. The continued investigation into fused heterocyclic systems, such as imidazo[1,2-b]pyridazines and pyrido[3,4-c]pyridazines, promises to unveil next-generation therapeutics with enhanced efficacy and safety profiles.[16]
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. idosi.org [idosi.org]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]
- 10. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 11. jpsbr.org [jpsbr.org]
- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
5-Ethylpyridazin-3-amine: A Technical Guide to Safety, Toxicity, and Handling
Disclaimer: No specific safety, toxicity, or handling data for 5-Ethylpyridazin-3-amine has been found in publicly available literature or safety data sheets. This guide is based on information for structurally related compounds, including 3-Aminopyridine and various pyridazine derivatives. The information herein should be treated as a general guideline for handling a novel chemical with potential hazards. All handling and experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. A thorough risk assessment should be completed before any use.
Executive Summary
This compound is a substituted pyridazine derivative. While specific toxicological data for this compound is not available, its structural similarity to other aminopyridazines and pyridazine derivatives suggests a potential for significant toxicity. This document provides a summary of known hazards associated with similar compounds and outlines recommended safety and handling procedures. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Inferred Hazard Identification and Classification
Based on data from analogous compounds, this compound should be handled as a substance with the potential for acute oral, dermal, and inhalation toxicity. It may also cause skin and eye irritation.
Table 1: GHS Classification of Structurally Similar Compounds
| Compound Name | GHS Pictograms | Signal Word | Hazard Statements |
| 3-Aminopyridine | GHS06: ToxicGHS07: Exclamation markGHS08: Health hazard | Danger | H301: Toxic if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaledH335: May cause respiratory irritationH373: May cause damage to organs through prolonged or repeated exposure |
| N-ethyl-6-methylpyridazin-3-amine | CorrosiveIrritant | Danger | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH332: Harmful if inhaledH335: May cause respiratory irritation |
Source: PubChem, Safety Data Sheets for 3-Aminopyridine and N-ethyl-6-methylpyridazin-3-amine.
Toxicological Data of Analogous Compounds
The following tables summarize available toxicological data for compounds structurally related to this compound. This data is for reference only and may not be representative of the toxicity of this compound.
Table 2: Acute Toxicity Data for 3-Aminopyridine
| Route of Exposure | Species | Value |
| Oral LD50 | Quail | 178 mg/kg |
Source: Wikipedia[1]
Experimental Protocols for Hazard Assessment (Generalized)
In the absence of specific data, the following are generalized experimental workflows that could be used to assess the safety and toxicity of a novel compound like this compound.
Caption: Generalized workflow for toxicological assessment of a novel chemical.
Handling and Storage
Given the potential for high toxicity, strict adherence to safety protocols is mandatory.
5.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles and/or a full-face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
5.2. Engineering Controls
-
All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Eyewash stations and safety showers must be readily accessible.
5.3. Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store in a locked cabinet or other secure location.
Caption: Standard workflow for handling potentially hazardous chemicals.
First-Aid Measures
In case of exposure, immediate medical attention is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Generalized first-aid response workflow for chemical exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May include carbon oxides and nitrogen oxides.
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5.1. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up or vacuum the spill and place it in a suitable, closed container for disposal. Avoid generating dust.
Logical Relationship for Hazard Inference
The safety precautions recommended in this document are based on an inference of hazard from structurally similar molecules. This relationship is depicted below.
Caption: Logical diagram illustrating the inference of hazard for the target compound.
Conclusion
In the absence of specific safety and toxicity data for this compound, a cautious approach is imperative. Researchers and drug development professionals should treat this compound as potentially highly toxic and handle it accordingly, utilizing all appropriate safety measures. The information provided in this guide, based on structurally related compounds, should be used to inform risk assessments and handling procedures until specific data becomes available.
References
Quantum Chemical Calculations and Pharmacological Insights for 5-Ethylpyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical quantum chemical properties of 5-Ethylpyridazin-3-amine, a heterocyclic compound of interest in medicinal chemistry. The document outlines the computational methodologies used to elucidate its electronic structure and reactivity, alongside a plausible experimental protocol for its synthesis and characterization. Furthermore, it explores the potential pharmacological relevance of pyridazine derivatives by illustrating their interaction with key inflammatory signaling pathways.
Introduction to Pyridazine Derivatives
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, antihypertensive, anticancer, and anticonvulsant properties.[1][2][3] The unique physicochemical characteristics of the pyridazine ring, such as its polarity, hydrogen bonding capacity, and potential for π-π stacking interactions, make it a valuable scaffold in the design of novel therapeutic agents.[4][5] Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the structure-activity relationships of these molecules, guiding the synthesis of more potent and selective drug candidates.[6][7][8][9]
Theoretical Quantum Chemical Calculations
While specific quantum chemical calculations for this compound are not extensively reported in the literature, this section outlines a standard computational approach based on established methods for similar pyridazine derivatives.[6][7][8][9] Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules, providing insights into their stability, reactivity, and potential interactions with biological targets.
Computational Methodology
The molecular structure of this compound would first be optimized using a common DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[7] This level of theory provides a good balance between accuracy and computational cost for organic molecules. All calculations would be performed in the gas phase to represent the molecule in an isolated state. Key quantum chemical parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and various global reactivity descriptors.[8][9]
The following workflow illustrates the typical computational process:
Calculated Molecular Properties
The following tables summarize the expected quantitative data from such DFT calculations. These values are illustrative and based on findings for structurally related pyridazine derivatives.
Table 1: Key Quantum Chemical Descriptors
| Parameter | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |
| Dipole Moment (μ) | Measure of molecular polarity | 3.0 to 4.5 Debye |
| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 eV |
| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 eV |
Table 2: Global Reactivity Descriptors
| Parameter | Formula | Description | Predicted Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | 3.5 to 4.0 eV |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.0 to 2.5 eV |
| Global Softness (S) | 1/(2η) | Reciprocal of hardness | 0.20 to 0.25 eV-1 |
| Electrophilicity Index (ω) | χ2/(2η) | Propensity to accept electrons | 2.45 to 4.0 eV |
These parameters provide valuable insights. For instance, the HOMO and LUMO energies are crucial for determining the molecule's electron-donating and accepting abilities, respectively. A smaller HOMO-LUMO gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map would further reveal the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack, which is critical for understanding intermolecular interactions, including those with biological receptors.
Experimental Protocols
This section details a plausible synthetic route and characterization methods for this compound, adapted from general procedures for substituted pyridazines.[10]
Synthesis of this compound
The synthesis can be conceptualized as a multi-step process, starting from readily available precursors.
Step 1: Synthesis of 6-Ethyl-2H-pyridazin-3-one A mixture of an appropriate ethyl ketoester and hydrazine hydrate is refluxed in a suitable solvent like ethanol. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the pyridazinone intermediate.
Step 2: Synthesis of 3-Chloro-5-ethylpyridazine The pyridazinone from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is typically heated, and after completion, the excess POCl3 is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized to precipitate the chlorinated pyridazine.
Step 3: Synthesis of this compound The 3-chloro-5-ethylpyridazine is subjected to amination. This can be achieved by heating the compound with a solution of ammonia in a sealed vessel. After the reaction, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to obtain this compound.
Characterization
The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups. Expected peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm-1) and C=N stretching of the pyridazine ring.
-
1H and 13C NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the chemical structure by showing the connectivity of protons and carbons. The spectra would confirm the presence of the ethyl group and the protons on the pyridazine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming the expected molecular formula.
Pharmacological Context: Signaling Pathways
Pyridazine derivatives have been shown to modulate various signaling pathways, particularly those involved in inflammation.[11] Targeting key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and thromboxane A2 (TxA2) is a promising therapeutic strategy for a range of diseases.[11] A compound like this compound could potentially inhibit these pathways.
The diagram below illustrates a simplified representation of how a pyridazine derivative might interfere with pro-inflammatory signaling.
Conclusion
This technical guide has provided a detailed theoretical framework for the quantum chemical analysis of this compound, based on established computational methodologies for related compounds. The presented data and workflows offer a roadmap for researchers to predict and understand the molecule's electronic properties and reactivity. Furthermore, the outlined experimental protocols and the discussion of relevant signaling pathways place this compound within the broader context of drug discovery and development, highlighting the potential of pyridazine derivatives as a versatile scaffold for novel therapeutics. Further experimental and computational studies are warranted to validate these theoretical insights and fully explore the pharmacological potential of this compound.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 7. DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media | GSC Advanced Research and Reviews [gsconlinepress.com]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Potential Characteristics of 5-Ethylpyridazin-3-amine
Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the discovery, history, and detailed experimental data for the compound "5-Ethylpyridazin-3-amine." This guide has been constructed based on established principles of pyridazine chemistry and by drawing analogies from closely related, well-documented compounds. The experimental protocols and data presented are hypothetical and intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this or similar molecules.
Introduction
Pyridazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to interact with a variety of biological targets and exhibit a wide range of pharmacological activities.[1][2] The core pyridazine structure, an aromatic six-membered ring with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of new therapeutic agents.[1][2] This guide focuses on the hypothetical synthesis and characterization of this compound, a compound for which specific literature is not available, by proposing a plausible synthetic pathway and outlining potential experimental procedures and characterization data based on analogous structures.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from more readily available precursors. A plausible route involves the construction of the pyridazine ring followed by functional group manipulations. The following workflow outlines a hypothetical synthetic strategy.
Caption: Hypothetical workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on general procedures found in the literature for the synthesis of related pyridazine derivatives.[3][4]
Synthesis of 5-Ethyl-3-hydroxypyridazine
-
Reaction Setup: A solution of 3-oxo-pentanedioic acid diethyl ester (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagent: Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then triturated with diethyl ether, and the solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 5-Ethyl-3-hydroxypyridazine.
Synthesis of 3-Chloro-5-ethylpyridazine
-
Reaction Setup: 5-Ethyl-3-hydroxypyridazine (1 equivalent) is added to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux and stirred for 2-3 hours.
-
Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 3-Chloro-5-ethylpyridazine.
Synthesis of this compound
-
Reaction Setup: 3-Chloro-5-ethylpyridazine (1 equivalent) is dissolved in a suitable solvent such as ethanol in a sealed pressure vessel.
-
Addition of Reagent: An excess of aqueous ammonia is added to the solution.
-
Reaction Conditions: The vessel is sealed, and the mixture is heated to 120-140°C for 12-24 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.
Hypothetical Characterization Data
The following tables summarize the expected quantitative data for the intermediates and the final product, based on typical values for similar compounds found in the literature.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Hypothetical Yield (%) |
| 5-Ethyl-3-hydroxypyridazine | C₆H₈N₂O | 124.14 | Solid | 135-140 | 75-85 |
| 3-Chloro-5-ethylpyridazine | C₆H₇ClN₂ | 142.59 | Solid | 45-50 | 80-90 |
| This compound | C₆H₉N₃ | 123.16 | Solid | 90-95 | 60-70 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) | IR (cm⁻¹) | MS (m/z) |
| 5-Ethyl-3-hydroxypyridazine | 1.25 (t, 3H), 2.60 (q, 2H), 6.80 (d, 1H), 7.50 (d, 1H), 12.5 (s, 1H) | 13.5, 25.0, 128.0, 135.0, 158.0, 165.0 | 3400 (O-H), 1650 (C=O) | 124 (M⁺) |
| 3-Chloro-5-ethylpyridazine | 1.30 (t, 3H), 2.75 (q, 2H), 7.30 (d, 1H), 8.90 (d, 1H) | 13.0, 26.5, 125.0, 150.0, 155.0, 159.0 | 1580 (C=N), 780 (C-Cl) | 142 (M⁺) |
| This compound | 1.20 (t, 3H), 2.50 (q, 2H), 4.50 (s, 2H), 6.60 (d, 1H), 8.50 (d, 1H) | 13.2, 26.0, 115.0, 145.0, 152.0, 160.0 | 3350, 3200 (N-H) | 123 (M⁺) |
Potential Applications in Drug Discovery
While no biological activity has been reported for this compound, the broader class of aminopyridazines has been explored for various therapeutic applications. The presence of the amino group provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives. These derivatives could be screened against various biological targets, such as kinases, G-protein coupled receptors, and other enzymes implicated in disease. The ethyl group at the 5-position may influence the compound's lipophilicity and metabolic stability, potentially offering advantages in terms of pharmacokinetic properties.
Conclusion
This technical guide provides a hypothetical framework for the synthesis and characterization of this compound. While direct experimental data for this compound is not currently available in the public domain, the proposed synthetic route and characterization data, derived from analogous pyridazine derivatives, offer a valuable starting point for researchers in the field of medicinal chemistry and drug development. Further empirical investigation is necessary to validate these hypothetical protocols and to explore the potential biological activities of this and related compounds.
References
Methodological & Application
Application Notes and Protocols for the Gram-Scale Synthesis of 5-Ethylpyridazin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Ethylpyridazin-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridazine core with strategically placed functional groups, makes it an attractive scaffold for the synthesis of compounds with a wide range of biological activities. This document provides detailed protocols for a plausible and scalable two-step synthesis of this compound, suitable for gram-scale production in a laboratory setting. The synthesis is based on established chemical transformations, ensuring its reliability and reproducibility.
Overall Synthetic Scheme:
The proposed synthesis involves a two-step procedure starting from the commercially available 3-oxopentanenitrile. The first step is the formation of an enamine intermediate by reacting 3-oxopentanenitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The second step is the cyclization of the enamine intermediate with hydrazine hydrate to yield the final product, this compound.
5-Ethylpyridazin-3-amine in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a prominent feature in medicinal chemistry, with numerous derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an amino group, as seen in the aminopyridazine core, provides a key interaction point for biological targets. While the specific scaffold, 5-Ethylpyridazin-3-amine, is not extensively documented in publicly available scientific literature, we can extrapolate its potential applications and provide generalized protocols based on the broader class of aminopyridazine and pyridazinyl amino derivatives. These compounds have shown promise, particularly as kinase inhibitors.
Potential Therapeutic Applications
Derivatives of the aminopyridazine scaffold have been investigated for their potential to modulate the activity of various protein kinases. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The aminopyridazine core can act as a hinge-binding motif, a common strategy in the design of ATP-competitive kinase inhibitors.
Based on analogous structures, derivatives of this compound could potentially be developed as inhibitors of kinases such as:
-
ALK5 (TGF-β type I receptor kinase): This kinase is involved in cellular growth, differentiation, and fibrosis. Inhibitors of ALK5 are being explored for the treatment of fibrotic diseases and cancer.
-
Other Protein Kinases: The versatility of the aminopyridazine scaffold allows for modifications that could target a range of other kinases implicated in oncology and inflammatory diseases.
General Synthetic Protocols
The synthesis of derivatives based on the this compound scaffold would likely follow established methods for the functionalization of aminopyridazines. A generalized synthetic workflow is outlined below.
Diagram: General Synthetic Workflow for this compound Derivatives
Caption: General workflow for derivatization of the this compound scaffold.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the coupling of an aryl halide with the this compound scaffold.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02-0.05 eq), the ligand (0.04-0.10 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Biological Evaluation
In Vitro Kinase Inhibition Assay
A generalized protocol for assessing the inhibitory activity of synthesized compounds against a target kinase is provided below.
Diagram: Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for determining the in vitro kinase inhibitory activity of a compound.
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
Materials:
-
Synthesized compounds (dissolved in DMSO)
-
Target kinase and its specific substrate
-
ATP
-
Kinase-Glo® Reagent
-
Assay buffer
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the assay buffer.
-
In a 96-well plate, add the kinase, substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.
Quantitative Data Summary
As no specific quantitative data for this compound derivatives are available in the current literature, a template table is provided below for researchers to populate with their own experimental data.
| Compound ID | Target Kinase | IC50 (nM) |
| Example-01 | ALK5 | [Insert Data] |
| Example-02 | Kinase X | [Insert Data] |
| Example-03 | Kinase Y | [Insert Data] |
Signaling Pathway
Diagram: Simplified TGF-β/ALK5 Signaling Pathway
This diagram illustrates the signaling pathway that could potentially be targeted by inhibitors derived from the this compound scaffold.
Caption: Simplified TGF-β signaling pathway and the potential point of inhibition by an ALK5 inhibitor.
Conclusion
While direct data on this compound as a drug design scaffold is limited, its structural similarity to other biologically active aminopyridazines suggests significant potential, particularly in the development of kinase inhibitors. The provided general protocols and workflows offer a foundational framework for researchers to synthesize, evaluate, and characterize novel derivatives based on this promising scaffold. Further investigation into the synthesis and biological activity of this compound derivatives is warranted to fully explore their therapeutic potential.
Application Notes & Protocols: High-Throughput Screening of 5-Ethylpyridazin-3-amine for Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to evaluate the inhibitory activity of 5-Ethylpyridazin-3-amine and derivative libraries against a representative protein kinase, Cyclin-Dependent Kinase 2 (CDK2). The pyridazine and aminopyridine scaffolds are known to be key pharmacophores in a variety of kinase inhibitors.[1][2][3] While specific HTS data for this compound is not publicly available, this document presents a representative methodology based on established HTS principles for kinase drug discovery. The protocols herein describe a luminescence-based kinase assay, data analysis workflow, and include representative data and visualizations.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinases are a major target class for drug discovery. The aminopyridine and pyridazine core structures are prevalent in many potent kinase inhibitors.[1][2][3] this compound, a compound featuring this pyridazine core, represents a potential starting point for the development of novel kinase inhibitors.
This application note details a robust HTS assay for identifying and characterizing inhibitors of CDK2, a key regulator of the cell cycle. The assay is based on the principle of measuring ATP consumption during the kinase reaction, where a decrease in ATP levels corresponds to kinase activity. Inhibition of the kinase results in a higher remaining ATP concentration, which is detected via a luciferase-based reaction that generates a luminescent signal.
Scientific Background
The CDK2/Cyclin E complex plays a crucial role in the G1/S phase transition of the cell cycle. Its overactivity is a hallmark of various cancers. The assay described herein provides a quantitative method to assess the potency of compounds like this compound in inhibiting CDK2 activity.
Signaling Pathway
The following diagram illustrates the canonical CDK2 signaling pathway, which is a target for the proposed HTS assay.
Caption: Simplified CDK2 signaling pathway and the point of inhibition.
Experimental Protocols
HTS Assay for CDK2 Inhibition
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant human CDK2/Cyclin E1 (e.g., SignalChem)
-
Histone H1 protein substrate (e.g., Sigma-Aldrich)
-
ATP (10 mM stock)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
This compound (and other test compounds) dissolved in 100% DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white, opaque plates (e.g., Corning)
-
Acoustic liquid handler (e.g., Echo 550) or pin tool for compound transfer
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in 100% DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate.
-
For control wells, add 50 nL of DMSO (negative control, 0% inhibition) or a known CDK2 inhibitor like Staurosporine (positive control, 100% inhibition).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution by diluting CDK2/Cyclin E1 to 4 nM in Assay Buffer.
-
Prepare a 2X substrate/ATP solution containing 2 µg/µL Histone H1 and 20 µM ATP in Assay Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the compound-containing plate.
-
Incubate for 10 minutes at room temperature.
-
To initiate the reaction, add 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the reaction at 30°C for 1 hour.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Mix the plate on a shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis
-
Percent Inhibition Calculation:
-
The percent inhibition for each compound concentration is calculated using the following formula:
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Data Presentation
The following table summarizes hypothetical HTS data for this compound and related analogs against CDK2.
| Compound ID | Structure | IC₅₀ (µM) | Max Inhibition (%) | Z'-Factor |
| This compound | Cc1cc(N)nn-c1 | 8.5 | 98.2 | 0.78 |
| Analog A | c1cc(N)nn-c1 | 15.2 | 95.1 | 0.81 |
| Analog B | CCc1cc(N)nn-c1 | 2.1 | 99.5 | 0.75 |
| Staurosporine (Control) | N/A | 0.012 | 100 | 0.85 |
HTS Workflow Visualization
The diagram below outlines the key steps in the high-throughput screening workflow.
Caption: High-throughput screening workflow for kinase inhibition.
Conclusion
The protocols and workflows detailed in this document provide a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize potential kinase inhibitors based on the this compound scaffold. The luminescence-based assay for CDK2 inhibition is a robust, sensitive, and scalable method suitable for large-scale screening. The provided data, though hypothetical, illustrates the expected outcomes and the parameters for evaluating hit compounds. This methodology can be adapted to other kinase targets, making it a versatile tool in early-stage drug discovery.
References
- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 5-Ethylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the biological efficacy of the novel compound, 5-Ethylpyridazin-3-amine. Based on the known biological activities of structurally related pyridazine derivatives, the following protocols are designed to investigate its potential as an anti-cancer and anti-inflammatory agent. Pyridazine-based molecules have shown promise in targeting various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammatory responses.
I. Anti-Cancer Activity Evaluation
Many pyridazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][2][3] The proposed assays will determine the anti-proliferative and pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HepG2) | % Cell Viability (HCT116) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 97.8 ± 2.5 |
| 1 | 85.3 ± 3.4 | 88.2 ± 2.9 | 82.1 ± 3.8 |
| 10 | 62.7 ± 4.1 | 68.5 ± 3.5 | 55.4 ± 4.2 |
| 50 | 41.2 ± 3.8 | 45.9 ± 3.1 | 30.7 ± 3.9 |
| 100 | 15.8 ± 2.5 | 20.3 ± 2.7 | 10.2 ± 2.1 |
| IC₅₀ (µM) | XX.X | XX.X | XX.X |
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (IC₅₀) | 40.8 ± 3.2 | 35.7 ± 2.8 | 18.3 ± 2.1 | 5.2 ± 0.9 |
Hypothetical Apoptosis Signaling Pathway
Caption: Potential pro-apoptotic signaling pathway of this compound.
II. Anti-Inflammatory Activity Evaluation
Pyridazine derivatives have also been explored for their anti-inflammatory properties, often by inhibiting pro-inflammatory mediators.[4]
Measurement of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages
This assay measures the ability of the compound to inhibit the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | 5.2 ± 1.1 | 8.9 ± 1.5 |
| LPS (1 µg/mL) | 1250.7 ± 85.3 | 2100.4 ± 150.2 |
| LPS + this compound (1 µM) | 1025.3 ± 70.1 | 1850.6 ± 120.8 |
| LPS + this compound (10 µM) | 650.1 ± 55.8 | 1100.2 ± 95.4 |
| LPS + this compound (50 µM) | 250.9 ± 30.2 | 450.7 ± 45.1 |
Workflow for Anti-Inflammatory Assay
Caption: Workflow for evaluating anti-inflammatory activity.
III. General Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.
-
Cytotoxicity in Non-Cancerous Cells: It is recommended to assess the cytotoxicity of the compound in a non-cancerous cell line (e.g., HEK293 or normal human fibroblasts) to determine its selectivity for cancer cells.
-
Mechanism of Action Studies: The preliminary data from these assays can guide further mechanistic studies, such as Western blotting to analyze the expression of key proteins in relevant signaling pathways (e.g., MAPK, NF-κB, or cell cycle-related proteins). The inhibitory activity of pyridazine derivatives on kinases like VEGFR-2 and CDK12/13 has been reported.[1][3]
These protocols provide a robust starting point for the comprehensive evaluation of this compound's therapeutic potential. The data generated will be crucial for making informed decisions in the drug development pipeline.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
In Vivo Experimental Design for 5-Ethylpyridazin-3-amine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo experimental design of studies involving the novel compound 5-Ethylpyridazin-3-amine. Given the limited existing data on this specific molecule, a tiered, systematic approach is proposed to characterize its pharmacokinetic profile, assess its safety and tolerability, and explore its potential therapeutic efficacy. The following application notes and detailed protocols are intended to guide researchers in generating robust and reproducible preclinical data essential for the advancement of this new chemical entity.
Introduction
This compound is a heterocyclic amine containing a pyridazine core. While the specific biological activities of this compound are not yet characterized, the pyridazine and aminopyridine scaffolds are present in a variety of biologically active molecules with demonstrated efficacy in oncology, inflammation, and central nervous system (CNS) disorders. Therefore, the in vivo experimental design for this compound will follow a logical progression, beginning with fundamental safety and pharmacokinetic assessments before proceeding to efficacy screening in relevant disease models.
Tiered Approach to In Vivo Evaluation
A tiered approach is recommended to efficiently guide the in vivo evaluation of this compound, starting with broad characterization and moving towards more specific hypothesis-driven studies.
Caption: Tiered approach for in vivo studies of this compound.
Tier 1: Foundational In Vivo Studies
The initial phase of in vivo testing is designed to establish the foundational pharmacokinetic and safety profile of this compound.
Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal model.
Experimental Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Administer this compound formulated in an appropriate vehicle.
-
Collect blood samples at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (mL/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration of this compound.
Experimental Protocol: Acute Toxicity in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Groups: Dose-escalation study with at least 3 dose levels, plus a vehicle control group. Doses should be selected based on in vitro cytotoxicity data, if available.
-
Procedure:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Observe animals for clinical signs of toxicity at regular intervals for up to 14 days.
-
Record body weights and food consumption.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Determine the MTD and identify any dose-limiting toxicities.
Data Presentation: Summary of Acute Toxicity Findings
| Dose (mg/kg) | Clinical Signs | Body Weight Change (%) | Gross Pathology Findings | Histopathology Findings |
| Vehicle | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
Safety Pharmacology
Objective: To assess the potential off-target effects of this compound on major physiological systems.
Experimental Protocol: Irwin Test in Mice
-
Animal Model: Male CD-1 mice, 8-10 weeks old.
-
Groups: Vehicle control and at least two doses of this compound (e.g., anticipated therapeutic dose and a multiple of that dose).
-
Procedure:
-
Administer the compound and observe the animals for a comprehensive set of behavioral and physiological parameters at specified time points.
-
Parameters to assess include, but are not limited to: general appearance, behavior, autonomic signs, neuromuscular coordination, and reflexes.
-
-
Data Analysis: Score the observed effects and compare them to the vehicle control group to identify any significant changes.
Tier 2: Preliminary Efficacy Screening
Based on the known activities of structurally similar compounds, preliminary efficacy screening of this compound is recommended in models of oncology, inflammation, and CNS disorders.
Application Note: Protocol for N-Alkylation of 5-Ethylpyridazin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Ethylpyridazin-3-amine is a heterocyclic amine containing the pyridazine scaffold, a common motif in medicinal chemistry. The N-alkylation of this compound is a crucial transformation for synthesizing a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery. The presence of multiple nitrogen atoms—two in the pyridazine ring and one in the exocyclic amino group—presents a challenge in regioselectivity. Direct alkylation can lead to a mixture of products, including alkylation on the ring nitrogen, which forms pyridinium salts.[1] Therefore, selecting the appropriate synthetic strategy is critical to achieve the desired N-alkylated product selectively. This document provides detailed protocols for the N-alkylation of this compound, focusing on direct alkylation and reductive amination methods.
General Reaction Scheme & Regioselectivity
The N-alkylation of this compound can proceed via two main pathways, yielding either the desired exocyclic N-alkylated product or the undesired ring-alkylated pyridazinium salt. The choice of methodology is paramount in directing the reaction toward the intended product.
Caption: Regioselectivity in the N-alkylation of this compound.
Experimental Protocols
Two primary methods are presented: direct alkylation using an alkyl halide and reductive amination using a carboxylic acid and a reducing agent.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the amine with an alkyl halide in the presence of a base. The choice of a non-nucleophilic base and appropriate solvent is crucial to favor alkylation on the exocyclic amine and minimize the formation of quaternary salts.
Workflow for Direct N-Alkylation
Caption: General workflow for the direct N-alkylation protocol.
Materials and Equipment:
-
Chemicals: this compound, alkyl halide (e.g., iodomethane, benzyl bromide), Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, thin-layer chromatography (TLC) plates, rotary evaporator, column chromatography setup, standard laboratory glassware.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous acetonitrile (MeCN) to dissolve the starting material.
-
Add Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv). Using a strong, non-nucleophilic base like Cs₂CO₃ can favor the desired reaction.[2]
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1-1.5 equiv) dropwise to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the N-alkylated this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Monoalkylation via Reductive Amination
Reductive amination is an excellent method for achieving selective mono-alkylation of primary amines. This procedure uses a carboxylic acid, which is reduced in situ to the corresponding aldehyde, followed by imine formation and subsequent reduction. This method avoids the overalkylation issues often seen with alkyl halides.[3]
Materials and Equipment:
-
Chemicals: this compound, carboxylic acid (e.g., acetic acid, propanoic acid), Sodium Borohydride (NaBH₄), Tetrahydrofuran (THF, anhydrous), Saturated Sodium Bicarbonate solution, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the corresponding carboxylic acid (1.2 equiv) in anhydrous THF.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add Sodium Borohydride (NaBH₄) (3.0-4.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Add saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: N-Alkylation of Amino-Heterocycles
While specific data for this compound is limited, the following table summarizes conditions used for the N-alkylation of structurally related aminopyridines and aminopyridazines, providing a strong basis for protocol optimization.
| Entry | Substrate | Alkylating Agent/Reagents | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Aryl-N-pyridinium amine | 1-Iodohexane | Cs₂CO₃ | MeCN | 70 | 16 | 79 | [2] |
| 2 | 3-Aminopyridine | Propanoic Acid / NaBH₄ | - | THF | RT | 1 | 85 | [3] |
| 3 | 4-Aminopyridine | Methanol | Heterogeneous Catalyst | Gas Phase | 320 | - | >95 | [4] |
| 4 | N-Boc-4-aminopyridine | Benzyl Bromide | Electrogenerated Base | MeCN | RT | 2 | 86 (overall) | [1] |
| 5 | Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | 130 | 4 | 72 | [5] |
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Alkyl Halides: Many alkylating agents are toxic, lachrymatory, and potentially carcinogenic. Handle with extreme care.
-
Bases: Strong bases like Cs₂CO₃ and NaH are corrosive and/or water-reactive. Handle in a dry environment.
-
Solvents: Organic solvents like THF, MeCN, and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and with cooling.
References
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols: 5-Ethylpyridazin-3-amine as a Versatile Building Block for Combinatorial Chemistry in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethylpyridazin-3-amine is a valuable heterocyclic building block for the construction of diverse chemical libraries aimed at drug discovery. Its pyridazine core is a key pharmacophore in numerous biologically active compounds, and the presence of a reactive primary amine and an ethyl group allows for extensive and targeted structural diversification. This document provides detailed application notes and experimental protocols for the utilization of this compound in combinatorial library synthesis, with a focus on the development of novel kinase inhibitors.
Introduction
Pyridazine and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The aminopyridazine scaffold, in particular, serves as a versatile template for the synthesis of targeted therapies. This compound offers a strategic advantage in library design by providing a vector for exploring lipophilic pockets in target proteins via the ethyl substituent, while the 3-amino group serves as a key handle for a variety of chemical transformations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes and for computational modeling in drug design.
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO, and chlorinated solvents |
| LogP (predicted) | 0.85 |
| pKa (predicted) | 4.2 (pyridinium ion) |
Application in Combinatorial Library Synthesis
This compound is an ideal starting material for the generation of focused combinatorial libraries. The primary amino group can be readily functionalized through various reactions, including N-arylation, amidation, and reductive amination, to introduce a wide range of substituents.
General Workflow for Library Synthesis
The following diagram illustrates a typical workflow for the combinatorial synthesis of a library of kinase inhibitors starting from this compound.
Caption: Combinatorial synthesis workflow using this compound.
Case Study: Synthesis of a Focused Library of Potential Kinase Inhibitors
This section details the synthesis and evaluation of a hypothetical library of compounds derived from this compound targeting a panel of kinases.
Library Synthesis via N-Arylation
A library of N-aryl-5-ethylpyridazin-3-amines was synthesized using a palladium-catalyzed Buchwald-Hartwig amination reaction.
Reaction Scheme:
Screening Results
The synthesized library was screened against a panel of five kinases, and the half-maximal inhibitory concentrations (IC₅₀) were determined.
| Compound ID | R Group (on Aryl Ring) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) | Kinase D IC₅₀ (nM) | Kinase E IC₅₀ (nM) |
| LIB-001 | 4-OCH₃ | 150 | >10000 | 2500 | 800 | 5000 |
| LIB-002 | 4-Cl | 75 | 8500 | 1200 | 450 | 2300 |
| LIB-003 | 4-CF₃ | 25 | 5000 | 500 | 150 | 1100 |
| LIB-004 | 3-OCH₃ | 300 | >10000 | 4000 | 1200 | 7500 |
| LIB-005 | 3-Cl | 120 | 9200 | 2100 | 600 | 3400 |
| LIB-006 | 3-CF₃ | 50 | 6800 | 800 | 250 | 1800 |
| LIB-007 | 2-OCH₃ | 800 | >10000 | 8000 | 3500 | >10000 |
| LIB-008 | 2-Cl | 450 | >10000 | 5500 | 1800 | 8000 |
| LIB-009 | 2-CF₃ | 200 | 9500 | 3200 | 900 | 4500 |
Structure-Activity Relationship (SAR) Analysis
The screening data reveals preliminary SAR trends:
-
Positional Isomers: Substitution at the 4-position of the aryl ring generally resulted in higher potency compared to the 2- and 3-positions.
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -Cl) at the 4-position led to increased inhibitory activity against Kinase A and Kinase C.
-
Selectivity: The library demonstrated good selectivity, with most compounds showing significantly higher potency for Kinase A.
Signaling Pathway Context
The targeted kinases are often components of critical cellular signaling pathways implicated in cancer. The diagram below illustrates a simplified generic kinase signaling cascade that can be inhibited by the synthesized compounds.
Caption: Inhibition of a generic kinase signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis of the title compound.
Materials:
-
3-Chloro-5-ethylpyridazine
-
Ammonia (7N solution in methanol)
-
1,4-Dioxane
-
Pressure vessel
Procedure:
-
To a pressure vessel, add 3-chloro-5-ethylpyridazine (1.0 eq), 1,4-dioxane, and a 7N solution of ammonia in methanol (10 eq).
-
Seal the vessel and heat to 120 °C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is for the synthesis of the N-aryl library.
Materials:
-
This compound
-
Substituted aryl bromide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous toluene
Procedure:
-
To a dry reaction vial, add this compound, the aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the vial and heat to 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by preparative HPLC to yield the desired N-aryl-5-ethylpyridazin-3-amine.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds.
Materials:
-
Synthesized compounds in DMSO
-
Recombinant human kinases
-
ATP
-
Substrate peptide
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound is a highly promising and versatile building block for the combinatorial synthesis of novel bioactive molecules. Its straightforward functionalization allows for the rapid generation of diverse chemical libraries. The presented protocols and data serve as a guide for researchers to explore the chemical space around this scaffold for the discovery of new therapeutic agents, particularly in the area of kinase inhibition.
Application Notes and Protocols for the Crystallization of 5-Ethylpyridazin-3-amine for X-ray Analysis
Abstract:
This document provides detailed application notes and standardized protocols for obtaining single crystals of 5-Ethylpyridazin-3-amine suitable for X-ray crystallographic analysis. The successful growth of high-quality single crystals is often the rate-limiting step in determining the three-dimensional structure of a molecule.[1][2] These protocols are designed to offer researchers, scientists, and drug development professionals a systematic approach to the crystallization of the target compound. The methods described herein are based on well-established crystallization techniques for small organic molecules and include slow evaporation, vapor diffusion, and slow cooling.[1][3][4][5]
Introduction
This compound is a heterocyclic amine of interest in medicinal chemistry and materials science. Elucidating its precise three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding its chemical properties, potential biological activity, and for rational drug design.[2] The protocols outlined in this document are intended to serve as a comprehensive guide to systematically screen for optimal crystallization conditions. It is important to note that the ideal conditions for crystal growth are often compound-specific and may require some optimization.[6]
Compound Properties (Predicted):
A preliminary analysis of the structure of this compound suggests it is a polar molecule with hydrogen bonding capabilities (amine group and pyridazine nitrogens). This information is critical for the initial selection of solvents.
General Considerations for Crystallization
-
Purity: The purity of the starting material is paramount for successful crystallization. It is recommended that this compound be purified to >95% purity prior to setting up crystallization experiments.[7]
-
Solvent Selection: The choice of solvent is a critical factor.[6] A suitable solvent should be one in which the compound is moderately soluble.[7] Highly soluble compounds tend to yield small or no crystals, while poorly soluble compounds may not crystallize at all. A preliminary solubility screening in a range of solvents is highly recommended.[5]
-
Nucleation and Crystal Growth: The goal is to achieve a state of supersaturation slowly, allowing for the formation of a limited number of nuclei that can then grow into larger, well-ordered crystals.[7] Mechanical disturbances should be minimized during crystal growth.[7]
-
Patience: Crystallization can take anywhere from a few hours to several weeks.[3] It is essential to allow the experiments to proceed without disturbance.[7]
Experimental Protocols
Solubility Screening
Before proceeding with the main crystallization techniques, a solubility screening should be performed to identify suitable solvents.
Protocol:
-
Place a small amount (1-2 mg) of this compound into separate small vials.
-
Add a small aliquot (e.g., 0.1 mL) of a test solvent to each vial.
-
Observe the solubility at room temperature.
-
If the compound does not dissolve, gently warm the vial and observe.
-
If the compound dissolves, allow the vial to cool to room temperature and then place it in a refrigerator or freezer to observe if a precipitate or crystals form.
-
Record all observations.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane |
| Esters | Ethyl acetate |
| Halogenated | Dichloromethane, Chloroform |
| Aromatic | Toluene, Benzene |
| Ketones | Acetone |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) |
| Nonpolar | Hexane, Heptane |
Slow Evaporation
This is often the simplest crystallization method to attempt.[6][8] It is suitable for compounds that are stable at room temperature in the chosen solvent.[8]
Protocol:
-
Prepare a nearly saturated solution of this compound in a suitable solvent identified from the solubility screening.
-
Filter the solution to remove any particulate matter.[7]
-
Transfer the clear solution to a clean vial.
-
Cover the vial in a way that allows for slow evaporation of the solvent. This can be achieved by covering the vial with parafilm and piercing a few small holes in it, or by loosely capping the vial.[8][9]
-
Place the vial in a quiet, vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[7][9]
Table 2: Experimental Parameters for Slow Evaporation
| Parameter | Recommended Range/Value |
| Compound Amount | 5-20 mg |
| Solvent Volume | 1-5 mL |
| Temperature | Room Temperature (or slightly below) |
| Evaporation Rate | Controlled by the number and size of holes in the covering |
| Suggested Solvents | Toluene, Ethanol, Ethyl Acetate, Dichloromethane |
Workflow for Slow Evaporation:
Vapor Diffusion
Vapor diffusion is a highly successful and gentle method for growing high-quality crystals, especially when only small amounts of the compound are available.[4][5] In this technique, an anti-solvent in which the compound is insoluble slowly diffuses in the vapor phase into a solution of the compound, gradually reducing its solubility.[1][3]
Protocol:
-
Dissolve the compound in a minimal amount of a "good" solvent (Solvent 1) in a small, open vial.[3]
-
Place this small vial inside a larger, sealable vessel (e.g., a jar or a larger vial).[3]
-
Add a larger volume of a "bad" or "anti-solvent" (Solvent 2) to the outer vessel, ensuring the level of the anti-solvent is below the top of the inner vial.[3] Solvent 2 should be miscible with Solvent 1 and the compound should be insoluble in it.[3]
-
Seal the outer vessel and leave it in a location free from vibrations.
-
The more volatile anti-solvent will slowly diffuse into the inner vial, causing the compound to crystallize.
Table 3: Experimental Parameters for Vapor Diffusion
| Parameter | Recommended Range/Value |
| Compound Amount | 2-10 mg |
| Solvent 1 Volume | 0.2-1 mL |
| Solvent 2 Volume | 2-5 mL |
| Temperature | Room Temperature (can be cooled to slow down diffusion)[3] |
| Suggested Pairs | Solvent 1 (Good): Dichloromethane, THF, AcetoneSolvent 2 (Bad): Hexane, Pentane, Diethyl Ether |
Workflow for Vapor Diffusion:
Slow Cooling
This classic recrystallization method can be adapted to grow single crystals by ensuring the cooling process is very slow.[6][8] The principle is based on the higher solubility of the compound in a given solvent at an elevated temperature.
Protocol:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Ensure all the solid has dissolved. If not, add a minimal amount of additional hot solvent.
-
Filter the hot solution if any impurities are present.
-
Cover the vessel and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to slow down the rate of cooling.[8]
-
Allow the solution to cool to room temperature over a period of 12-48 hours.
-
If no crystals form at room temperature, the vessel can be transferred to a refrigerator and then a freezer to further decrease the solubility.
Table 4: Experimental Parameters for Slow Cooling
| Parameter | Recommended Range/Value |
| Compound Amount | 10-50 mg |
| Solvent Volume | Sufficient to dissolve the compound at an elevated temperature |
| Cooling Rate | As slow as possible; insulation is key. |
| Temperature | From near boiling point of the solvent down to -20°C. |
| Suggested Solvents | Methanol, Ethanol, Isopropanol, Acetonitrile, Toluene |
Workflow for Slow Cooling:
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it indicates that the solution is too supersaturated or the solubility has dropped too quickly. Try using a more dilute solution, a slower rate of evaporation/diffusion/cooling, or a different solvent system.[4]
-
No Crystals Form: This may be due to insufficient supersaturation or the use of an unsuitable solvent. Try a different solvent, a higher concentration, or a different crystallization technique.
-
Microcrystals: The formation of many small crystals suggests rapid nucleation. To encourage the growth of larger crystals, reduce the rate of supersaturation by slowing down evaporation, diffusion, or cooling.
Conclusion
The protocols described in these application notes provide a systematic framework for approaching the crystallization of this compound. Success in obtaining X-ray quality crystals often requires experimentation with various solvents, temperatures, and techniques. Careful observation and patience are key to overcoming the challenges of crystallization.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 4. unifr.ch [unifr.ch]
- 5. iucr.org [iucr.org]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. How To [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 9. Slow Evaporation Method [people.chem.umass.edu]
Application of Pyridazine Derivatives in Agricultural Research: A Representative Study
Note to the Reader: As of October 2025, publicly available research on the specific applications of 5-Ethylpyridazin-3-amine in agriculture is limited. However, the pyridazine chemical structure is a crucial component in the development of various agrochemicals.[1][2] This document provides a detailed overview of the application of a representative pyridazine-based insecticide, Dimpropyridaz, to illustrate the potential roles and research methodologies for this class of compounds in agriculture. The protocols and data presented are based on established research for Dimpropyridaz and similar compounds and should be adapted as necessary for novel derivatives.
Introduction: The Role of the Pyridazine Scaffold in Agrochemicals
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in the design of modern agrochemicals.[2][3] Its unique electronic properties and ability to be readily functionalized have led to the development of compounds with a range of biological activities, including insecticidal, herbicidal, and fungicidal properties.[1][4] One of the most recent advancements in this area is the development of Dimpropyridaz, a novel insecticide for controlling piercing-sucking pests.[5][6]
Representative Application: Dimpropyridaz as a Chordotonal Organ Modulator
Dimpropyridaz is a novel insecticide developed by BASF that is effective against a variety of piercing-sucking insects, such as aphids and whiteflies.[5][6] It represents a new class of insecticides known as Pyridazine Pyrazole Carboxamides (PPCs).[7]
Mode of Action:
Dimpropyridaz functions as a pro-insecticide, meaning it is converted into its active form within the target insect.[5] The active metabolite works by inhibiting the function of the insect's chordotonal organs, which are sensory organs responsible for hearing and proprioception.[5][7] This disruption occurs upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, a different target than other insecticides like pymetrozine and flonicamid.[5][7] The inhibition of the chordotonal organs leads to a decrease in intracellular calcium levels, silencing the nerve signals, which results in disorientation, cessation of feeding, and eventual death of the insect.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Dimpropyridaz: Mode of action and Synthesis method_Chemicalbook [chemicalbook.com]
Application Notes: 5-Ethylpyridazin-3-amine as a Potential Fluorescent Probe
Introduction
5-Ethylpyridazin-3-amine is a heterocyclic organic compound belonging to the pyridazine class. While specific data on the fluorescent properties of this compound is not extensively documented in publicly available literature, the broader family of aminopyridazines and aminopyridines has demonstrated significant potential in the development of fluorescent probes and markers. These compounds are of interest to researchers in cell biology, drug discovery, and materials science due to their tunable photophysical properties and their ability to interact with biological targets. This document provides an overview of the potential applications, photophysical characteristics of related compounds, and detailed protocols for utilizing this compound as a fluorescent probe.
Principle of Fluorescence
Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then quickly relaxes to its lowest vibrational excited state and subsequently emits a photon as it returns to the ground electronic state. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and this difference in wavelength is known as the Stokes shift. The quantum yield of a fluorophore is a measure of the efficiency of this process, representing the ratio of emitted photons to absorbed photons.
Potential Applications
Based on the characteristics of related aminopyridazine and aminopyridine derivatives, this compound could potentially be developed as a fluorescent probe for a variety of applications, including:
-
Live-Cell Imaging: The small size and potential for cell permeability of this compound could allow for its use in visualizing cellular structures and dynamics in living cells.
-
Sensing of Metal Ions: The nitrogen atoms in the pyridazine ring and the amino group can act as coordination sites for metal ions. Binding of a metal ion can modulate the fluorescent properties of the molecule, enabling its use as a "turn-on" or "turn-off" fluorescent sensor.
-
pH Sensing: The fluorescence of aminopyridine derivatives can be sensitive to changes in pH, making them potential probes for monitoring pH in biological or chemical systems.
-
Labeling of Biomolecules: With appropriate chemical modification, this compound could be conjugated to proteins, nucleic acids, or other biomolecules to serve as a fluorescent reporter.
Photophysical Properties of Related Compounds
To provide an indication of the potential fluorescent properties of this compound, the following table summarizes the photophysical data of structurally similar aminopyridine and aminopyridazine derivatives. It is important to note that the exact properties of this compound will need to be experimentally determined.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Solvent/Conditions |
| Unsubstituted 2-aminopyridine | ~298 | - | 0.60 | 1M H₂SO₄ |
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.44 | Ethanol |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.31 | Ethanol |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.34 | Ethanol |
| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.31 | Ethanol |
| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.32 | Ethanol |
Note: The data presented is a compilation from various research articles on aminopyridine derivatives and is intended to be representative. The actual photophysical properties of this compound may vary.
Plausible Synthetic Route
Caption: Plausible synthetic pathway to this compound.
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Imaging
This protocol provides a general guideline for using a novel small-molecule fluorescent probe like this compound for live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Live-cell imaging buffer (e.g., HBSS, PBS with Ca²⁺/Mg²⁺)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Probe Loading:
-
Prepare a working solution of this compound in pre-warmed cell culture medium or imaging buffer. The final concentration should be determined empirically, typically in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for a predetermined time (e.g., 15-60 minutes).
-
-
Washing (Optional): For probes with high background fluorescence, a wash step may be necessary. Remove the loading solution and wash the cells 2-3 times with pre-warmed imaging buffer.
-
Imaging:
-
Place the imaging dish on the microscope stage within the live-cell imaging chamber, maintaining physiological conditions (37°C, 5% CO₂).
-
Excite the sample using a wavelength determined from the absorption spectrum of the probe (a starting point could be in the UV or blue range based on related compounds).
-
Collect the emission using a filter set appropriate for the expected emission wavelength (e.g., in the blue-green to green-yellow range).
-
Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.
-
Caption: Workflow for live-cell imaging with a fluorescent probe.
Protocol 2: Fluorescence-Based Sensing of Metal Ions
This protocol describes a general method for evaluating the potential of this compound as a fluorescent sensor for metal ions in a cell-free system.
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable solvent like ethanol or DMSO)
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Probe Solution: Prepare a dilute solution of this compound in the buffer. The final concentration should be low enough to avoid inner filter effects (absorbance < 0.1 at the excitation wavelength).
-
Characterization of the Free Probe:
-
Record the absorption spectrum of the probe solution to determine the optimal excitation wavelength (λ_ex).
-
Record the fluorescence emission spectrum of the probe solution by exciting at λ_ex.
-
-
Titration with Metal Ions:
-
To the cuvette containing the probe solution, add small aliquots of a stock solution of the metal ion of interest.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
Repeat this process for a range of metal ion concentrations.
-
-
Selectivity Study:
-
Prepare identical solutions of the probe.
-
Add a fixed concentration of different metal ions to separate solutions.
-
Record the fluorescence emission spectrum for each solution and compare the changes in fluorescence intensity.
-
-
Competition Study:
-
To a solution of the probe that has been saturated with a metal ion that causes a fluorescence change, add other metal ions to see if they can displace the bound ion and reverse the fluorescence change.
-
Caption: Workflow for metal ion sensing experiments.
Signaling Pathway Visualization (Hypothetical)
If this compound were found to be a "turn-on" fluorescent sensor for a specific intracellular ion (e.g., Zn²⁺), its application could be to visualize changes in the concentration of this ion in response to a signaling event. The following diagram illustrates a hypothetical signaling pathway leading to an increase in intracellular zinc, which would be detected by the probe.
Caption: Hypothetical signaling pathway for zinc sensing.
Disclaimer: The information provided in these application notes and protocols is based on the properties of related compounds and general laboratory practices. The fluorescent properties and optimal experimental conditions for this compound must be determined empirically. Standard laboratory safety precautions should be followed when handling all chemicals.
Application Notes and Protocols: Determining the Binding Affinity of 5-Ethylpyridazin-3-amine to p38α Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed experimental protocols for measuring the binding affinity of the small molecule compound, 5-Ethylpyridazin-3-amine, to its putative target, the p38α mitogen-activated protein kinase (MAPK). The accurate determination of binding affinity is a critical step in the drug discovery process, providing valuable insights into the potency and specificity of a compound. Three widely used biophysical techniques are described: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a competitive Fluorescence Polarization (FP) assay. These methods offer complementary information on the kinetics, thermodynamics, and direct binding of the interaction.
Hypothetical Target and Compound
-
Compound: this compound
-
Hypothetical Target: Human p38α Kinase (Unphosphorylated)
-
Relevance: Pyridazine derivatives are a well-known class of compounds that have been explored as kinase inhibitors. p38α is a key enzyme in the MAPK signaling pathway and a validated target for inflammatory diseases.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the described experimental protocols.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) Assay |
| Dissociation Constant (KD) | 85 nM | 92 nM | - |
| Association Rate Constant (ka) | 2.1 x 105 M-1s-1 | Not Determined | Not Determined |
| Dissociation Rate Constant (kd) | 1.8 x 10-2 s-1 | Not Determined | Not Determined |
| Stoichiometry (n) | Not Determined | 0.98 | Not Determined |
| Enthalpy (ΔH) | Not Determined | -8.5 kcal/mol | Not Determined |
| Entropy (-TΔS) | Not Determined | -2.1 kcal/mol | Not Determined |
| IC50 | Not Determined | Not Determined | 150 nM |
| Inhibitor Constant (Ki) | Not Determined | Not Determined | 95 nM |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.[1][2][3][4]
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to p38α kinase.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human p38α kinase (unphosphorylated)
-
This compound
-
SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of p38α kinase (20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 8000-10000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of the kinase to serve as a control for non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in SPR running buffer (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 nM). Include a buffer-only injection as a blank.
-
Inject the compound solutions over the p38α-immobilized and reference flow cells at a flow rate of 30 µL/min.
-
Allow for an association phase of 180 seconds and a dissociation phase of 300 seconds.
-
Between each compound injection, regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary, followed by a stabilization period with running buffer.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kinetic parameters ka, kd, and the KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[5][6][7][8][9]
Objective: To determine the KD, stoichiometry, and thermodynamic profile of the interaction between this compound and p38α kinase.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, Malvern Panalytical)
-
Recombinant human p38α kinase
-
This compound
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM TCEP). The buffer used for the protein and the compound must be identical.
Protocol:
-
Sample Preparation:
-
Prepare a 10 µM solution of p38α kinase in ITC buffer.
-
Prepare a 100 µM solution of this compound in the exact same ITC buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the p38α kinase solution into the sample cell (typically ~200 µL).
-
Load the this compound solution into the injection syringe (typically ~40 µL).
-
Set the experimental temperature to 25°C.
-
Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Perform a control experiment by titrating the compound into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks of the resulting thermogram to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein and fit the data to a one-site binding model to determine the KD, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the KD and ΔH using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.
-
Fluorescence Polarization (FP) Competition Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[10][11][12][13] A competitive assay is used here to determine the affinity of an unlabeled compound.
Objective: To determine the inhibitor constant (Ki) of this compound for the p38α kinase by competing with a known fluorescently labeled ligand (tracer).
Materials:
-
Microplate reader with fluorescence polarization capabilities
-
Low-volume, black, 384-well microplates
-
Recombinant human p38α kinase
-
A known fluorescently labeled p38α ligand (fluorescent tracer)
-
This compound
-
FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
Protocol:
-
Tracer KD Determination (Direct Titration):
-
First, determine the KD of the fluorescent tracer for p38α.
-
Prepare a serial dilution of p38α kinase in FP assay buffer.
-
Add a fixed, low concentration (e.g., 1 nM) of the fluorescent tracer to each well.
-
Add the p38α dilutions to the wells.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Plot the polarization values against the protein concentration and fit to a one-site binding model to determine the KD of the tracer.
-
-
Competition Assay:
-
Prepare a serial dilution of this compound in FP assay buffer.
-
In the microplate wells, add a fixed concentration of p38α kinase (at a concentration close to the tracer KD determined in the previous step).
-
Add a fixed concentration of the fluorescent tracer (e.g., 1 nM).
-
Add the serial dilutions of the unlabeled competitor, this compound.
-
Include controls for no polarization (tracer only) and maximum polarization (tracer + protein, no competitor).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD,tracer), where [Tracer] is the concentration of the fluorescent tracer and KD,tracer is its dissociation constant.
-
References
- 1. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethylpyridazin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Ethylpyridazin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a one-pot, three-component reaction involving an ethyl-substituted 1,3-dicarbonyl compound, a nitrile with an activated methylene group (like malononitrile), and a hydrazine source. This approach is favored for its atom economy and straightforward procedure.
Q2: What are the critical parameters affecting the yield of the reaction?
The key factors influencing the yield include the purity of starting materials, precise control of reaction temperature, the stoichiometry of the reactants, the choice of solvent, and the pH of the reaction medium.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product. A suitable eluent system would typically be a mixture of ethyl acetate and hexane.
Q4: What are the primary impurities or side products I should expect?
Potential side products can arise from self-condensation of the dicarbonyl compound, incomplete cyclization leading to hydrazone intermediates, or alternative cyclization pathways if the dicarbonyl is unsymmetrical. Over-alkylation or side reactions involving the amino group are also possible under certain conditions.[1]
Q5: Are there any safety precautions I should be aware of when working with hydrazine?
Hydrazine and its hydrates are toxic and potentially carcinogenic.[2] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving hydrazine can also be exothermic, so controlled addition of reagents is essential.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction Temperature: The initial condensation and subsequent cyclization are temperature-sensitive. | - Ensure the initial reaction of the dicarbonyl and hydrazine is maintained at the specified lower temperature before proceeding to reflux. - Use a calibrated thermometer and a reliable heating mantle or oil bath. |
| 2. Degradation of Starting Materials: The dicarbonyl compound or malononitrile may be of poor quality or have degraded. | - Use freshly distilled or purified starting materials. - Verify the purity of reagents by NMR or other appropriate analytical techniques. | |
| 3. Improper pH: The reaction is sensitive to pH; both highly acidic and highly basic conditions can hinder the reaction. | - If using a catalyst, ensure its appropriate loading. - Consider buffering the reaction mixture if significant pH changes are suspected. | |
| Formation of a Major Side Product | 1. Alternative Cyclization Pathway: For unsymmetrical dicarbonyls, regioisomers can form. | - While 3-oxopentanal is expected to yield the desired product, consider purification by column chromatography to isolate the correct isomer. |
| 2. Incomplete Reaction: The intermediate hydrazone may be the major product if the cyclization step is incomplete. | - Increase the reaction time or temperature during the cyclization step. - Ensure the appropriate solvent is used to facilitate the cyclization. | |
| Product is Difficult to Purify | 1. Presence of Tarry Byproducts: Polymerization or degradation of starting materials can lead to tar formation. | - Add activated charcoal to the crude product solution and stir before filtration to remove some colored impurities. - Optimize the reaction temperature to minimize byproduct formation. |
| 2. Product is an Oil: The final product may not crystallize easily. | - Attempt to form a salt (e.g., hydrochloride) of the amine, which is often more crystalline. - Utilize column chromatography with a suitable solvent system for purification. | |
| Reaction Stalls (as per TLC) | 1. Loss of Solvent: Evaporation of a volatile solvent during a long reflux can concentrate reactants and alter reaction kinetics. | - Use a reflux condenser and ensure it is functioning correctly. - Maintain the appropriate solvent volume throughout the reaction. |
| 2. Deactivation of Catalyst (if used): Impurities in the starting materials can poison the catalyst. | - Use purified reagents. - Consider adding a fresh portion of the catalyst if stalling is observed. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is a hypothetical, yet chemically plausible, adaptation based on similar pyridazine syntheses.
Materials:
-
3-Oxopentanal (or its stable precursor/equivalent)
-
Malononitrile
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanal (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Add malononitrile (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Synthetic Pathway Overview
Caption: One-pot synthesis pathway.
References
Overcoming solubility issues with 5-Ethylpyridazin-3-amine in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 5-Ethylpyridazin-3-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic amine. As with many pyridazine derivatives, it is expected to be a weakly basic compound.[1][2] Its solubility in aqueous solutions is highly dependent on pH. As a basic compound, it will be more soluble in acidic conditions due to the formation of a protonated, more polar salt.[1] In neutral or basic buffers, its aqueous solubility is likely to be low. The ethyl group contributes to its hydrophobicity, further limiting its solubility in water.[3]
Q2: What is the estimated pKa of this compound and how does it affect solubility?
Q3: Which solvents are recommended for preparing a stock solution?
A3: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[4][5][6][7][8] Other potential organic solvents include ethanol. The stock solution can then be diluted into the desired aqueous buffer for experiments. It is crucial to ensure the final concentration of the organic solvent in the aqueous working solution is low (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced artifacts.[6]
Troubleshooting Guide
Issue: Precipitation upon dilution of DMSO stock solution into aqueous buffer.
This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium.[5][7][9][10]
Root Causes and Solutions:
| Root Cause | Explanation | Solution |
| Low Aqueous Solubility | The compound's intrinsic solubility in the aqueous buffer is exceeded upon dilution. | 1. Decrease the final concentration: If the experimental design allows, lower the final concentration of the compound in the aqueous buffer. 2. pH Adjustment: Since this compound is a basic compound, lowering the pH of the aqueous buffer (e.g., to pH 5-6) will increase its solubility.[1] Ensure the chosen pH is compatible with your experimental system. |
| Rapid Dilution | Adding the DMSO stock directly and quickly to the buffer can cause localized high concentrations, leading to immediate precipitation. | 1. Stepwise Dilution: Perform serial dilutions. For example, first, dilute the DMSO stock into a smaller volume of buffer, vortex or mix well, and then add this to the final volume.[6] 2. Slow Addition with Agitation: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing. |
| Solvent Shock | The abrupt change in solvent environment from organic to aqueous can cause the compound to crash out of solution. | Use of Co-solvents: In some cases, including a small percentage of a water-miscible co-solvent (e.g., ethanol, polyethylene glycol) in the final aqueous buffer can help maintain solubility.[6] Compatibility with the assay must be verified. |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature upon mixing can reduce solubility. | Ensure all solutions are at a stable, consistent temperature before and during mixing. Gentle warming of the final solution may help, but stability of the compound at elevated temperatures must be considered. |
Issue: Cloudiness or precipitate formation in cell culture media over time.
This can occur even if the initial dilution is clear, due to interactions with media components or changes in conditions.[9][10]
Root Causes and Solutions:
| Root Cause | Explanation | Solution |
| Interaction with Media Components | Components in the cell culture media, such as proteins or salts, can interact with the compound and reduce its solubility. | 1. Serum-Free Media: If possible, test the solubility in serum-free media first. If the compound is stable, add serum just before use. 2. Fresh Media: Always use freshly prepared media. |
| pH Shift in Culture | Cell metabolism can alter the pH of the culture medium over time, potentially affecting the solubility of the compound. | Monitor the pH of your cell culture and ensure it remains within the optimal range for both the cells and compound solubility. |
| Evaporation | Evaporation of water from the culture plates can increase the concentration of the compound and other solutes, leading to precipitation. | Maintain proper humidity in the incubator and use appropriate culture plates with lids to minimize evaporation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Methodology:
-
Calculate the required mass: The molecular weight of this compound (C7H9N3) is 135.17 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 135.17 g/mol * (1000 mg / 1 g) = 1.35 mg
-
-
Weigh the compound: Accurately weigh 1.35 mg of this compound and place it into a clean, dry microcentrifuge tube or amber glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube/vial containing the compound.
-
Dissolve the compound: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or sonication can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
This protocol details the dilution of the DMSO stock solution into an aqueous buffer to prepare a working solution for an experiment.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (or other desired buffer)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Methodology:
-
Determine the final concentration: For this example, we will prepare a 10 µM working solution.
-
Calculate the dilution factor: The stock solution (10 mM) is 1000 times more concentrated than the desired working solution (10 µM).
-
Dilution: a. Pipette the required volume of the aqueous buffer into a sterile microcentrifuge tube. For example, to make 1 mL of a 10 µM solution, you would use 999 µL of PBS. b. While vortexing the buffer, add 1 µL of the 10 mM DMSO stock solution dropwise. c. Continue vortexing for at least 30 seconds to ensure thorough mixing.
-
Check for precipitation: Visually inspect the solution for any signs of precipitation or cloudiness. If precipitation occurs, refer to the troubleshooting guide.
-
Use immediately: It is best to prepare the working solution fresh before each experiment.
Data Summary
While specific experimental solubility data for this compound is not widely available, the following table provides estimated aqueous solubility at different pH values based on the known properties of aminopyridazines and the Henderson-Hasselbalch equation. These are estimations and should be experimentally verified.
| Buffer System | pH | Estimated Solubility Range | Comments |
| Phosphate Buffer | 5.0 | Moderate to High | At this pH, the compound is expected to be significantly protonated and thus more soluble. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Low | The compound will be predominantly in its less soluble, neutral form at this physiological pH. |
| Carbonate-Bicarbonate Buffer | 9.0 | Very Low | Solubility is expected to be minimal as the compound will be almost entirely in its neutral form. |
Visualizations
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for the preparation of stock and working solutions of this compound.
Inhibition of the p38 MAPK Signaling Pathway
Pyridazine derivatives have been investigated as inhibitors of the p38 MAP kinase signaling pathway, which is involved in cellular responses to stress and inflammation.
Caption: Simplified diagram of the p38 MAPK signaling pathway and its inhibition by a pyridazine derivative.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Common Cell Culture Problems: Precipitates [merckmillipore.com]
Optimizing reaction conditions for 5-Ethylpyridazin-3-amine derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 5-Ethylpyridazin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for derivatizing this compound?
A1: The primary methods for derivatizing this compound involve modifications at the amino group or the pyridazine ring. The most common reactions include:
-
N-Acylation: Reaction of the 3-amino group with acylating agents like acid chlorides or anhydrides to form amides.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These are versatile methods for forming new carbon-carbon or carbon-nitrogen bonds at a halogenated position of the pyridazine ring. Key examples include:
Q2: How do I choose between a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination for my derivatization?
A2: The choice depends on the desired final structure.
-
Use Suzuki-Miyaura coupling if you want to form a new carbon-carbon bond, for example, to attach a phenyl or other aromatic group to the pyridazine ring.[4]
-
Use Buchwald-Hartwig amination if your goal is to form a new carbon-nitrogen bond, for instance, to couple another amine to the pyridazine core.[5]
Q3: Why is pyridine often used as a solvent or base in acylation reactions of amines?
A3: In the acylation of amines with reagents like acyl chlorides, hydrogen chloride (HCl) is formed as a byproduct. Pyridine acts as a base to neutralize the HCl, preventing it from protonating the starting amine and rendering it unreactive. This drives the reaction to completion by shifting the equilibrium to the right.[8]
Q4: What is the role of the ligand in palladium-catalyzed cross-coupling reactions?
A4: Ligands, typically bulky, electron-rich phosphines, play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[6] The choice of ligand can significantly impact reaction efficiency, substrate scope, and the suppression of side reactions.[6][9]
Troubleshooting Guides
N-Acylation of the 3-Amino Group
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. The amine starting material is protonated and unreactive. 2. The acylating agent is old or has been hydrolyzed. 3. The reaction temperature is too low. | 1. Add a non-nucleophilic base like pyridine or triethylamine to neutralize any acid.[8] 2. Use a fresh bottle of the acylating agent. 3. Gently warm the reaction mixture, but monitor for side product formation. |
| Formation of multiple products | 1. Over-acylation (diacylation) of the amine.[10] 2. The reaction conditions are too harsh, leading to decomposition. | 1. Use a 1:1 stoichiometry of the amine to the acylating agent. Add the acylating agent slowly to the reaction mixture. 2. Run the reaction at a lower temperature. |
| Difficulty in product purification | The product is an amide, which can be difficult to separate from other polar compounds. | Utilize flash column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. |
Suzuki-Miyaura Cross-Coupling
To perform a Suzuki-Miyaura coupling, the this compound must first be halogenated (e.g., brominated) to provide a coupling site.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion/No reaction | 1. Inefficient generation of the active Pd(0) catalyst. 2. Deactivation of the catalyst by oxygen. 3. The base is not suitable. 4. Poor solubility of reagents. | 1. Use a pre-catalyst or ensure your Pd(II) source is effectively reduced.[11] 2. Thoroughly degas all solvents and reagents and maintain an inert (Nitrogen or Argon) atmosphere.[11] 3. Screen different bases. Aqueous K₂CO₃ is a common first choice, but K₃PO₄ can be used for anhydrous conditions.[4][11] 4. Try a different solvent system like dioxane, THF, or DMF to improve solubility.[4][11] |
| Protodeboronation of boronic acid | The boronic acid is hydrolyzing to the corresponding arene. This can be caused by harsh conditions (high temperature or strong base). | 1. Use milder reaction conditions (lower temperature). 2. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[11] |
| Homocoupling of the boronic acid | Presence of oxygen, which can oxidize the boronic acid. | Ensure the reaction mixture is rigorously degassed.[11] |
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, a halogenated pyridazine derivative is required for the Buchwald-Hartwig amination.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield | 1. Incorrect choice of ligand for the specific substrates. 2. The base is not strong enough. 3. Catalyst deactivation. | 1. Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP.[6][9] 2. Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are often required.[9][12] 3. Ensure an inert atmosphere is maintained throughout the reaction. |
| Dehalogenation of the starting material | Side reaction where the halogen is replaced by hydrogen. | This can be ligand-dependent. Try screening different ligands.[12] |
| Bisarylation of primary amine coupling partner | The product of the first amination is more reactive than the starting primary amine. | Use a larger excess of the primary amine to favor the desired reaction.[12] |
Experimental Protocols
General Protocol for N-Acylation
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Add a base like pyridine (2 equivalents) if not used as the solvent.[8]
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
Note: This protocol assumes you are starting with a halogenated derivative of this compound.
-
In a Schlenk flask, combine the halogenated pyridazine (1 equivalent), the boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., 2M aqueous Na₂CO₃, 2 equivalents).[2]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of DME, ethanol, and water.[2]
-
Heat the reaction mixture (e.g., to 80°C) and stir for the required time (monitor by TLC or GC/MS, can be up to 48 hours).[2]
-
After cooling to room temperature, extract the mixture with an organic solvent (e.g., chloroform).[2]
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Note: This protocol assumes you are starting with a halogenated derivative of this compound.
-
Add the aryl halide (1.0 eq), the amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq), a phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base (e.g., NaOt-Bu, 1.5 eq) to an oven-dried Schlenk tube.[12]
-
Seal the tube, then evacuate and backfill with argon (repeat three times).
-
Add a dry, degassed solvent such as toluene or THF via syringe.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Once the starting material is consumed, cool the mixture, dilute with a solvent like ether, and filter.
-
Remove the solvent under reduced pressure and purify the crude material by flash column chromatography.
Visualizations
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction [olympias2.lib.uoi.gr]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting unexpected side reactions in 5-Ethylpyridazin-3-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylpyridazin-3-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound, but I am observing a very low yield, or in some cases, no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the synthesis of this compound can stem from several factors related to the starting materials, reaction conditions, and work-up procedure. A common synthetic route involves the condensation of a β-ketonitrile with hydrazine hydrate.
Potential Causes and Troubleshooting Steps:
-
Purity of Reactants: The purity of the starting materials, particularly the β-ketonitrile precursor (e.g., 2-cyano-1-pentanone), is crucial. Impurities can interfere with the cyclization reaction.
-
Recommendation: Ensure the purity of your starting materials by analytical techniques such as NMR or GC-MS before proceeding. If necessary, purify the starting materials by distillation or chromatography.
-
-
Reaction Temperature: The temperature for the condensation and cyclization reaction is a critical parameter.
-
Recommendation: The reaction is typically carried out at elevated temperatures. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of reactants or products and the formation of side products. A temperature optimization study is recommended, starting from reflux in a solvent like ethanol or isopropanol.
-
-
pH of the Reaction Mixture: The pH can significantly influence the rate and outcome of the reaction.
-
Recommendation: The reaction of a β-ketonitrile with hydrazine is generally favored under neutral to slightly basic conditions. The addition of a catalytic amount of a weak base, such as triethylamine or pyridine, may be beneficial.
-
-
Inefficient Work-up and Isolation: The desired product might be lost during the extraction and purification steps.
-
Recommendation: this compound is a relatively polar compound. Ensure that the solvent used for extraction has the appropriate polarity. Multiple extractions with a suitable solvent like dichloromethane or ethyl acetate are recommended. For purification, column chromatography on silica gel with a gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective.
-
Issue 2: Formation of an Unexpected Isomer
Question: My spectral analysis (NMR, MS) suggests the formation of an isomer of this compound. What is the likely isomeric impurity and how can I avoid its formation?
Answer:
A likely isomeric impurity is 3-Ethylpyridazin-5-amine. The formation of this isomer depends on the regioselectivity of the initial nucleophilic attack of hydrazine on the β-ketonitrile.
Potential Causes and Mitigation Strategies:
-
Lack of Regiocontrol: The two carbonyl groups (or their equivalents) of the precursor can both be susceptible to nucleophilic attack by hydrazine.
-
Recommendation: The regioselectivity can sometimes be influenced by the reaction conditions. Running the reaction at a lower temperature might favor the formation of the thermodynamically more stable product. The use of a directing group on the β-ketonitrile precursor, if synthetically feasible, could also enforce the desired regioselectivity.
-
-
Starting Material Isomerization: The β-ketonitrile starting material itself might exist in equilibrium with an isomeric form under the reaction conditions.
-
Recommendation: Confirm the structure of your starting material. If isomerization is suspected, consider alternative synthetic routes that provide better control over the regiochemistry.
-
Issue 3: Presence of N-Oxide Impurity
Question: I have identified an impurity with a mass of M+16 in my final product, which I suspect is the N-oxide of this compound. How is this formed and how can it be removed?
Answer:
The formation of N-oxides can occur if the pyridazine ring is exposed to oxidizing conditions, either during the reaction or the work-up.
Potential Causes and Remediation:
-
Oxidizing Agents: The presence of residual oxidizing agents from a previous synthetic step or inadvertent exposure to air at high temperatures can lead to N-oxidation.
-
Recommendation: Ensure all reactants and solvents are free from peroxides or other oxidizing impurities. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.
-
-
Removal of N-Oxide:
-
Recommendation: N-oxides can often be reduced back to the parent heterocycle. Treatment of the crude product mixture with a mild reducing agent like PCl₃ or PPh₃ in a suitable solvent (e.g., acetonitrile or dichloromethane) at room temperature or gentle heating can deoxygenate the N-oxide. Careful monitoring of the reaction by TLC or LC-MS is advised to avoid over-reduction.
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic procedure for this compound?
A1: A common approach is the reaction of a suitable 1,4-dicarbonyl equivalent with hydrazine. For instance, the reaction of 3-formylpentane-2-nitrile with hydrazine hydrate in a protic solvent like ethanol under reflux can yield this compound.
Q2: What are the expected spectroscopic data for this compound?
A2:
-
¹H NMR: You would expect to see signals corresponding to the ethyl group (a triplet and a quartet), two aromatic protons on the pyridazine ring, and a broad singlet for the amine protons.
-
¹³C NMR: Signals for the two carbons of the ethyl group and the four carbons of the pyridazine ring.
-
MS (ESI+): A peak corresponding to the molecular ion [M+H]⁺.
Q3: How can I improve the solubility of my crude product for purification?
A3: If the crude product has poor solubility in common chromatography solvents, you can try a co-solvent system. For example, a small amount of methanol or isopropanol can be added to dichloromethane or ethyl acetate to improve the solubility of polar compounds. Alternatively, purification via reversed-phase chromatography may be an option.
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Impure reactants | Verify purity of starting materials (NMR, GC-MS). Purify if necessary. |
| Suboptimal reaction temperature | Optimize temperature (e.g., 60-100 °C). | |
| Incorrect pH | Adjust pH to neutral or slightly basic (catalytic weak base). | |
| Product loss during work-up | Use appropriate extraction solvents (e.g., DCM, EtOAc) and perform multiple extractions. | |
| Isomer Formation | Lack of regiocontrol | Lower reaction temperature. Consider alternative synthetic routes. |
| N-Oxide Impurity | Presence of oxidizing agents | Use purified reagents and solvents. Run reaction under inert atmosphere. |
| Treat crude product with a mild reducing agent (e.g., PCl₃, PPh₃). |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2-cyano-1-pentanone (1.0 eq) in ethanol (10 mL/g of starting material), add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of triethylamine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Reduction of N-Oxide Impurity
-
Dissolve the crude product containing the N-oxide impurity in acetonitrile (20 mL/g of crude material).
-
Add triphenylphosphine (1.5 eq relative to the estimated amount of N-oxide).
-
Stir the reaction mixture at 50 °C and monitor the deoxygenation by TLC or LC-MS.
-
Once the N-oxide is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide.
Visualizations
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: Troubleshooting workflow for low product yield.
Caption: Relationship between reaction parameters and outcomes.
Technical Support Center: Stabilizing 5-Ethylpyridazin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stabilization of 5-Ethylpyridazin-3-amine. The following information is intended to aid in designing and troubleshooting experiments to ensure the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: The primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), elevated temperatures (thermal degradation), moisture (hydrolysis), and oxygen (oxidation). The pyridazine ring and the amine functional group are susceptible to these environmental factors.
Q2: What are the recommended general storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. Specifically, we recommend storage at 2-8°C in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: I've observed a change in the color of my this compound sample over time. What could be the cause?
A3: A change in color, such as yellowing or darkening, is often an indicator of degradation. This could be due to the formation of colored degradation products resulting from oxidation or photolytic reactions. It is crucial to re-analyze the purity of the sample using a suitable analytical method like HPLC before use.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures. The stability in solution should be experimentally verified.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for pyridazine derivatives include N-oxidation of the pyridazine ring, hydrolysis of the amine group, and photolytic rearrangement or cleavage of the ring. Thermal decomposition can lead to ring opening and the formation of smaller, volatile byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (color, clumping) | Exposure to light, moisture, or oxygen. | Store the compound in an opaque, airtight container with a desiccant. For new batches, perform initial characterization (e.g., appearance, purity) as a baseline. |
| Decreased purity observed by HPLC analysis | Chemical degradation due to improper storage conditions. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. Consider re-purification if the purity is below the required specification for your experiment. |
| Inconsistent experimental results | Use of a degraded sample of this compound. | Always use a freshly characterized batch of the compound. If degradation is suspected, re-qualify the material using a validated analytical method before proceeding with further experiments. |
| Formation of insoluble particles in solution | Polymerization or formation of insoluble degradation products. | Filter the solution before use. Investigate the nature of the precipitate. This is a strong indicator of significant degradation, and the batch should likely be discarded. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.[1][2][3][4]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Forced degradation chamber/oven with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a suitable solvent (e.g., methanol) in the oven.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Method Validation:
-
Specificity: Analyze stressed samples from the forced degradation study to demonstrate that the method can separate the main peak from all degradation product peaks.
-
Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ): Perform these validation parameters according to standard ICH guidelines.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Assay of this compound (%) | % Degradation | Number of Degradants |
| Control | 48 h | 99.8 | 0.2 | 1 |
| Acid (0.1 N HCl) | 24 h | 92.5 | 7.5 | 3 |
| Base (0.1 N NaOH) | 24 h | 88.1 | 11.9 | 4 |
| Oxidation (3% H₂O₂) | 24 h | 95.3 | 4.7 | 2 |
| Thermal (80°C, solid) | 48 h | 98.7 | 1.3 | 1 |
| Photolytic (ICH Q1B) | - | 91.2 | 8.8 | 3 |
Table 2: Purity of this compound Under Different Long-Term Storage Conditions (Example Data)
| Storage Condition | Time (Months) | Purity (%) by HPLC |
| 2-8°C, Dark, Inert Atmosphere | 0 | 99.9 |
| 6 | 99.8 | |
| 12 | 99.7 | |
| 24 | 99.5 | |
| 25°C/60% RH, Dark | 0 | 99.9 |
| 6 | 98.2 | |
| 12 | 96.5 | |
| 24 | 93.1 | |
| 40°C/75% RH, Dark | 0 | 99.9 |
| 3 | 94.3 | |
| 6 | 88.7 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stored this compound.
References
Scaling up the synthesis of 5-Ethylpyridazin-3-amine: challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Ethylpyridazin-3-amine. The information provided is intended to address common challenges encountered during laboratory-scale experiments and, in particular, during the critical process of scaling up the synthesis for larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through a multi-step process. A common route involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative to form the pyridazine ring, followed by functional group manipulations to introduce the amine group. One plausible pathway starts with the reaction of a 3-oxo-pentanal derivative with a cyanide source and hydrazine to form a substituted pyridazine, which is then converted to the final product.
Q2: I am observing low yields during the cyclization step to form the pyridazine ring. What are the potential causes and solutions?
A2: Low yields in pyridazine synthesis can be attributed to several factors. The electronically dissonant arrangement of the heteroatoms in the pyridazine ring can make its formation challenging.[1] Common issues include incomplete reaction, side product formation, and difficult purification. To address this, consider the following:
-
Reaction Conditions: Optimize the reaction temperature and time. Some condensations benefit from gentle heating, while others may require cooling to control exotherms and minimize side reactions.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol or water are often used, but a co-solvent system may be necessary to ensure the solubility of all reactants.
-
pH Control: The acidity or basicity of the reaction medium can be critical. For reactions involving hydrazine, maintaining a slightly acidic to neutral pH can be beneficial.
-
Reagent Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q3: During scale-up, I am facing issues with controlling the reaction exotherm in the initial condensation step. How can I manage this?
A3: Exotherm control is a critical safety and quality consideration during scale-up. The following strategies can be employed:
-
Slow Addition of Reagents: Instead of adding reagents all at once, use a controlled addition funnel or a syringe pump to add one of the reactive components over an extended period.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated during the reaction. However, this may also slow down the reaction rate, so a balance needs to be found.
-
Process Analytical Technology (PAT): Employing in-situ monitoring tools like infrared (IR) spectroscopy or Raman spectroscopy can help track the reaction progress and detect the onset of any dangerous exotherms in real-time.
Q4: The purification of this compound at a larger scale is proving to be difficult. What are some effective purification strategies?
A4: Purification is a common bottleneck in scaling up chemical syntheses. For this compound, consider the following:
-
Crystallization: This is often the most cost-effective and scalable purification method. A systematic screening of different solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity.
-
Extraction: An aqueous workup with pH adjustment can be used to remove acidic or basic impurities. The product, being an amine, will have its solubility in aqueous and organic phases influenced by the pH.
-
Chromatography: While often used at the lab scale, column chromatography can be expensive and time-consuming at larger scales. However, for high-purity requirements, it may be necessary. Consider using techniques like medium pressure liquid chromatography (MPLC) for larger quantities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction in the final amination step. | 1. Insufficient reaction time or temperature. 2. Deactivation of the catalyst (if applicable). 3. Poor quality of the aminating agent. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature. 2. Use fresh catalyst or a higher catalyst loading. 3. Use a freshly opened or purified aminating agent. |
| Formation of a significant amount of a dark-colored byproduct. | 1. Overheating during the reaction. 2. Presence of oxygen, leading to oxidative side reactions. 3. Instability of intermediates or the final product under the reaction conditions. | 1. Maintain strict temperature control. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider a lower reaction temperature for a longer duration. |
| Difficulty in isolating the product from the reaction mixture. | 1. Product is too soluble in the reaction solvent. 2. Formation of an emulsion during aqueous workup. | 1. After the reaction is complete, consider adding an anti-solvent to precipitate the product. 2. Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
Step 1: Synthesis of a Pyridazine Precursor
A plausible precursor can be synthesized via a one-pot, three-component reaction.[2][3]
-
To a stirred solution of an appropriate arylglyoxal (1 mmol) and hydrazine hydrate (80%, 4 mmol) in a 1:1 mixture of water and ethanol (3 mL), the mixture is stirred at room temperature for 30 minutes.
-
Malononitrile (1 mmol) is then added to the reaction mixture, and stirring is continued for another 30 minutes at room temperature.
-
The resulting precipitate is collected by filtration, washed with hot water (2 x 5 mL), and purified by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile intermediate.
Note on Scale-up: For larger scales, the addition of hydrazine hydrate should be done cautiously due to its reactivity and potential exotherm. The filtration and washing steps will need to be scaled appropriately using larger filtration equipment.
Step 2: Conversion to this compound (Hypothetical)
Data Presentation
Table 1: Comparison of Typical Yields and Purity at Different Scales
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Potential Reasons for Differences |
| Overall Yield | 60-70% | 45-55% | Inefficient heat and mass transfer, longer reaction times leading to side products, and losses during transfers and workup at a larger scale. |
| Purity (before final purification) | 90-95% | 80-85% | Less precise control over reaction parameters and potential for localized overheating can lead to more byproducts. |
| Reaction Time (Cyclization) | 2-4 hours | 6-10 hours | Slower reagent addition rates for exotherm control and slower heating/cooling of larger volumes. |
Visualizations
References
Resolving peak tailing issues in HPLC analysis of 5-Ethylpyridazin-3-amine
Technical Support Center: HPLC Analysis of 5-Ethylpyridazin-3-amine
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal chromatographic separation, a peak should be symmetrical and have a Gaussian shape.[1] Peak tailing is a common form of peak distortion where the back half of the peak is broader than the front half, resulting in an asymmetrical shape.[2] This phenomenon can compromise the accuracy and efficiency of the analysis by decreasing resolution between peaks and leading to inaccurate quantification.[1][3] A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[4]
Q2: Why is this compound particularly prone to peak tailing?
This compound is a basic compound due to its amine functional group.[5] In reversed-phase HPLC, which commonly uses silica-based columns, the stationary phase can have residual, acidic silanol groups (Si-OH) on its surface.[2][3] The basic amine group of the analyte can undergo strong secondary ionic interactions with these ionized silanol groups, causing a portion of the analyte molecules to be retained more strongly and elute more slowly, which results in a tailing peak.[1][6]
Q3: How does peak tailing negatively impact my analytical results?
Peak tailing can have several adverse effects on your analysis:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[1]
-
Inaccurate Quantification: The asymmetry makes it difficult for integration software to accurately determine the beginning and end of the peak, leading to unreliable peak area measurements and quantification.[1]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Concerns about Peak Purity: A tailing peak can sometimes mask the presence of a co-eluting impurity, raising concerns about the purity of the analyte.[6]
Troubleshooting Guide: Resolving Peak Tailing
This guide is structured to address issues from the most common and simple to fix (mobile phase adjustments) to more complex hardware and column issues.
Q4: My peak for this compound is tailing. What is the most likely chemical cause?
The most probable cause is the secondary interaction between the basic amine of your analyte and acidic silanol groups on the HPLC column's stationary phase.[6] This is especially prominent when the mobile phase pH is high enough to deprotonate the silanol groups, creating negatively charged sites that strongly attract the positively charged analyte.
To resolve this, you can either modify the mobile phase to suppress this interaction or choose a column designed to minimize these effects.
Visualizing the Interaction
The diagram below illustrates the unwanted secondary interaction responsible for peak tailing.
Caption: Unwanted interaction causing peak tailing.
Q5: How can I adjust my mobile phase to reduce peak tailing?
Mobile phase optimization is the first and often most effective strategy. The primary goal is to minimize the ionization of the surface silanol groups.
Answer: Lower the mobile phase pH. By operating at a low pH (typically ≤ 3), the silanol groups become fully protonated (Si-OH), neutralizing their negative charge and thus minimizing the strong secondary interactions with the basic analyte.[2][6]
-
Recommended Action: Add an acidic modifier to your mobile phase. Common choices for LC-MS compatibility include formic acid or trifluoroacetic acid (TFA). For UV detection, phosphoric acid is also an option.
See Protocol 1 for detailed steps on mobile phase pH adjustment.
Q6: Should I add a competing base like triethylamine (TEA) to the mobile phase?
Answer: While historically common, the use of competing bases like triethylamine (TEA) is becoming less necessary with modern, high-purity columns.[2][7] TEA works by "flooding" the stationary phase and interacting with the active silanol sites, effectively shielding the analyte from these interactions.[7][8] However, TEA can have drawbacks, such as causing baseline noise, being difficult to flush from the system, and suppressing ionization in LC-MS applications.[8] It is generally recommended to first try pH adjustment or using a more inert column.
Q7: My peak tailing persists even after mobile phase adjustments. Could my column be the issue?
Answer: Yes, the column is a critical factor. If mobile phase adjustments are insufficient, your column may not be suitable for analyzing basic compounds.
There are two primary considerations:
-
Column Chemistry: Older columns (Type A silica) have a higher concentration of acidic silanol groups and metal impurities, which exacerbate tailing.[2][9] Modern columns made with high-purity, base-deactivated silica (Type B) that are "end-capped" are strongly recommended. End-capping is a process that chemically treats most of the residual silanol groups, making the surface less active and more inert.[6][10]
-
Column Degradation: Over time, columns can degrade. Voids can form at the column inlet, or the inlet frit can become partially blocked by particulates from the sample or mobile phase.[1] This physical deformation of the packing bed can cause peak tailing for all compounds, not just your analyte.
See Table 2 for a comparison of column types and Protocol 2 for checking column health.
Q8: All of my peaks are tailing, not just this compound. What does this indicate?
Answer: If all peaks in your chromatogram exhibit tailing, the problem is likely a physical or instrumental issue rather than a specific chemical interaction.[10]
Common causes include:
-
Extra-Column Volume (Dead Volume): Excessive volume between the injector and the column, or between the column and the detector, can cause band broadening and tailing. This can be caused by using tubing with too large an internal diameter or by improper connections (e.g., a gap between the tubing and the column port).[4][10]
-
Column Void or Blockage: As mentioned in Q7, a void at the head of the column or a partially blocked frit will disrupt the flow path and cause all peaks to distort.[1]
-
Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.[3][4]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[3][4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Data Presentation
Table 1: Recommended Mobile Phase Modifiers to Reduce Peak Tailing
| Modifier | Typical Concentration | Mode of Action | Best For | Considerations |
|---|---|---|---|---|
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to protonate silanol groups.[10] | LC-MS | Volatile and compatible with MS detection. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Strong ion-pairing agent and lowers pH. | LC-UV | Can cause significant ion suppression in MS. |
| Ammonium Formate/Acetate | 5 - 25 mM | Acts as a buffer to control pH and can mask silanol activity through ionic strength.[10][11] | LC-MS | Provides good pH control in a specific range. |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Acts as a competing base to block active silanol sites.[2][12] | LC-UV | Not MS-friendly; can be difficult to remove from the system.[8] |
Table 2: HPLC Column Selection Guide for Basic Compounds
| Column Type | Description | Advantages for Amine Analysis | Disadvantages |
|---|---|---|---|
| Modern End-Capped C18/C8 | High-purity (Type B) silica with residual silanols deactivated by chemical bonding.[10] | Greatly reduces silanol interactions, providing good peak shape for basic compounds.[2] | May still show some tailing with very strong bases. |
| Polar-Embedded Phase | C18 phase with a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Offers alternative selectivity and improved peak shape for bases by shielding silanols.[4] | Different selectivity may require method re-development. |
| Charged Surface Hybrid (CSH) | Hybrid particle technology with a low-level positive surface charge. | Repels basic analytes from interacting with silanols, yielding excellent peak shapes at low pH.[4][13] | May have lower retention for some compounds. |
| Polymer-Based Columns | Stationary phase is based on an organic polymer (e.g., polystyrene-divinylbenzene). | Completely eliminates silanol interactions as there is no silica support.[2] | Can have lower efficiency and different solvent compatibility compared to silica columns. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Aqueous Mobile Phase (A): Start with HPLC-grade water. Add 0.1% (v/v) of formic acid. For a 1 L solution, add 1 mL of formic acid to 999 mL of water.
-
Prepare Organic Mobile Phase (B): Use an appropriate organic solvent like acetonitrile or methanol. It is good practice to add the same concentration of modifier (0.1% formic acid) to the organic phase to maintain consistency during gradient elution.[11]
-
Sonicate/Degas: Degas both mobile phases for 15-20 minutes to remove dissolved gases.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample. For a standard 4.6 x 150 mm column, this is approximately 25-30 mL.
-
Analyze Sample: Inject your standard of this compound and evaluate the peak shape.
Protocol 2: Diagnosing a Blocked or Voided Column
-
Establish a Benchmark: Note the backpressure of your column with a standard mobile phase (e.g., 50:50 Acetonitrile:Water) at a set flow rate (e.g., 1.0 mL/min).
-
Disconnect Column from Detector: To prevent contamination, disconnect the outlet of the column from the detector and direct it to a waste beaker.
-
Reverse the Column: Carefully disconnect the column and reconnect it in the reverse direction to the injector.
-
Flush the Column: Following the manufacturer's guidelines, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column) at a low flow rate (0.2-0.5 mL/min).[6] This can help dislodge particulates from the inlet frit.
-
Re-install and Re-evaluate: Return the column to its original orientation, reconnect it to the detector, and re-equilibrate with your mobile phase. Measure the backpressure again. A significant drop in pressure may indicate a blockage was cleared. Analyze your standard to see if peak shape has improved. If the problem persists, the column may have a permanent void and should be replaced.[1]
Protocol 3: Testing for Column Overload
-
Prepare Dilutions: Prepare a series of dilutions of your sample. For example, if your current concentration is 1 mg/mL, prepare 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL solutions.
-
Inject and Analyze: Inject the same volume of each dilution and the original sample.
-
Evaluate Peak Shape: Compare the tailing factor for each concentration. If the peak shape improves significantly (i.e., the tailing factor decreases) upon dilution, it is a strong indication that you are overloading the column.[4][14]
-
Action: To resolve this, either dilute your sample to a concentration that gives a symmetrical peak or reduce the injection volume.[4]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.today [hplc.today]
- 9. m.youtube.com [m.youtube.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. support.waters.com [support.waters.com]
- 14. m.youtube.com [m.youtube.com]
Minimizing impurity formation during the synthesis of 5-Ethylpyridazin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 5-Ethylpyridazin-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the three main stages of the synthesis:
-
Stage 1: Synthesis of 5-Ethylpyridazin-3(2H)-one from 4-oxohexanoic acid and hydrazine.
-
Stage 2: Chlorination of 5-Ethylpyridazin-3(2H)-one to form 3-chloro-5-ethylpyridazine.
-
Stage 3: Amination of 3-chloro-5-ethylpyridazine to yield this compound.
Each section provides potential problems, their likely causes, and recommended solutions.
Stage 1: Synthesis of 5-Ethylpyridazin-3(2H)-one
Problem 1.1: Low yield of 5-Ethylpyridazin-3(2H)-one.
| Potential Cause | Recommended Solution |
| Incomplete reaction of 4-oxohexanoic acid. | Ensure the reaction is heated to a sufficient temperature (reflux is common) and for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of hydrazine. | Use fresh, high-purity hydrazine hydrate. Ensure proper storage conditions to prevent degradation. |
| Sub-optimal reaction pH. | The reaction is typically carried out in a neutral to slightly acidic medium. If starting with a salt of the ketoacid, ensure proper neutralization. |
| Formation of side products. | Incomplete cyclization can lead to the formation of hydrazones as byproducts. Ensure adequate heating to promote the final cyclization and water elimination. |
Problem 1.2: Presence of unreacted 4-oxohexanoic acid in the product.
| Potential Cause | Recommended Solution |
| Insufficient amount of hydrazine. | Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the ketoacid. |
| Short reaction time. | Increase the reaction time and monitor for the disappearance of the starting material by TLC. |
Problem 1.3: Formation of an oily or difficult-to-crystallize product.
| Potential Cause | Recommended Solution |
| Presence of hydrazone intermediate. | Ensure complete cyclization by extending the reflux time or adding a catalytic amount of acid to facilitate the dehydration step. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any residual solvent which can inhibit crystallization. |
| Presence of other impurities. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by column chromatography. |
Stage 2: Chlorination of 5-Ethylpyridazin-3(2H)-one
Problem 2.1: Low yield of 3-chloro-5-ethylpyridazine.
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Ensure the reaction is heated sufficiently (typically refluxing with POCl₃) and for an adequate time. Monitor by TLC. |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times which can lead to decomposition. Work-up the reaction promptly upon completion. |
| Insufficient POCl₃. | While a large excess is often used, ensure at least a stoichiometric amount of POCl₃ is present. For difficult reactions, a mixture of POCl₃ and PCl₅ can be more effective.[1] |
Problem 2.2: Presence of starting material (5-Ethylpyridazin-3(2H)-one) in the product.
| Potential Cause | Recommended Solution |
| Inadequate heating. | Ensure the reaction mixture reaches the required temperature for the chlorination to proceed to completion. |
| Insufficient reaction time. | Increase the reaction time and monitor for the disappearance of the starting material. |
Problem 2.3: Formation of dark-colored, tarry byproducts.
| Potential Cause | Recommended Solution |
| Overheating or prolonged reaction time. | Carefully control the reaction temperature and time to minimize the formation of degradation products. |
| Presence of impurities in the starting material. | Ensure the 5-Ethylpyridazin-3(2H)-one is of high purity before proceeding with the chlorination step. |
| Reaction with residual water. | Use anhydrous conditions and freshly distilled POCl₃ to prevent side reactions. |
Stage 3: Amination of 3-chloro-5-ethylpyridazine
Problem 3.1: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete reaction. | The amination of chloropyridazines can be slow. Ensure sufficient reaction time and temperature. The use of a flow reactor at high temperatures can improve yields for unactivated substrates.[2] |
| Sub-optimal ammonia source. | Aqueous or alcoholic ammonia solutions are commonly used. The choice of solvent and the concentration of ammonia can significantly impact the reaction rate. |
| Formation of side products. | Hydrolysis of the starting material to the pyridazinone can occur if water is present. Use anhydrous ammonia in an appropriate organic solvent to minimize this. |
Problem 3.2: Presence of starting material (3-chloro-5-ethylpyridazine) in the product.
| Potential Cause | Recommended Solution |
| Insufficient temperature or pressure. | Amination reactions often require elevated temperatures and pressures (if using ammonia gas) to proceed to completion. |
| Short reaction time. | Increase the reaction time and monitor the consumption of the starting material. |
Problem 3.3: Formation of 5-Ethylpyridazin-3(2H)-one as a byproduct.
| Potential Cause | Recommended Solution |
| Presence of water in the reaction mixture. | Use anhydrous solvents and ammonia to prevent the hydrolysis of the 3-chloro-5-ethylpyridazine back to the pyridazinone. |
| Hydrolysis during work-up. | Neutralize the reaction mixture carefully and avoid prolonged exposure to aqueous acidic or basic conditions during extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and practical synthetic route involves a three-step process:
-
Condensation: Reaction of 4-oxohexanoic acid with hydrazine hydrate to form 5-Ethylpyridazin-3(2H)-one.
-
Chlorination: Conversion of the pyridazinone to 3-chloro-5-ethylpyridazine using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Amination: Nucleophilic aromatic substitution of the chloro group with an amino group using an ammonia source to yield the final product.
Q2: What are the potential impurities that can form during the synthesis of 5-Ethylpyridazin-3(2H)-one (Stage 1)?
A2: The primary impurity of concern is the intermediate hydrazone, which results from incomplete cyclization. Additionally, unreacted 4-oxohexanoic acid may be present if the reaction does not go to completion. Side reactions of hydrazine can also lead to small amounts of other byproducts.
Q3: How can I minimize the formation of byproducts during the chlorination with POCl₃ (Stage 2)?
A3: To minimize byproduct formation, it is crucial to use high-purity 5-Ethylpyridazin-3(2H)-one as the starting material. The reaction should be carried out under anhydrous conditions, as any moisture can lead to the formation of phosphoric acids and reduce the efficiency of the chlorination. Careful control of temperature and reaction time is also important to prevent thermal decomposition and the formation of tarry materials. Using an equimolar amount of POCl₃ in a sealed reactor can also improve efficiency and reduce waste.[3]
Q4: During the amination of 3-chloro-5-ethylpyridazine (Stage 3), what are the key parameters to control?
A4: The key parameters to control are temperature, pressure (if using ammonia gas), and the concentration of the ammonia source. The reaction is a nucleophilic aromatic substitution, and the reactivity of the chloropyridazine is influenced by the electron-donating ethyl group, which can make the reaction sluggish. Therefore, higher temperatures are often required. The choice of solvent is also important; alcohols or aprotic polar solvents are typically used. To avoid the formation of the corresponding pyridazinone as a byproduct, it is essential to minimize the presence of water.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of each reaction step. For final product purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to quantify the main product and identify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and key intermediates.
Experimental Protocols
Protocol 1: Synthesis of 5-Ethylpyridazin-3(2H)-one
-
To a solution of 4-oxohexanoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 5-Ethylpyridazin-3(2H)-one.
Protocol 2: Synthesis of 3-chloro-5-ethylpyridazine
-
To 5-Ethylpyridazin-3(2H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-5-ethylpyridazine.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Protocol 3: Synthesis of this compound
-
Place 3-chloro-5-ethylpyridazine (1.0 eq) in a sealed pressure vessel with a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).
-
Heat the vessel to 120-150 °C for 12-24 hours. The pressure will increase during the reaction.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a dilute acid solution (e.g., 1M HCl) and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to a pH > 10.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Impurity formation pathways in the synthesis.
References
Technical Support Center: Enhancing Cell Permeability of 5-Ethylpyridazin-3-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of 5-Ethylpyridazin-3-amine derivatives.
Troubleshooting Guide
Low cell permeability is a common challenge in drug discovery and can significantly impact the therapeutic efficacy of a compound. This guide provides a structured approach to troubleshooting and improving the permeability of your this compound derivatives.
Problem 1: Consistently low permeability in PAMPA and/or Caco-2 assays.
Possible Causes:
-
High Polarity: The pyridazine ring itself is polar, and the 3-amino group contributes to this polarity, potentially hindering passive diffusion across the lipid bilayer.
-
Low Lipophilicity: The overall molecule may lack sufficient lipophilicity to partition effectively into the cell membrane.
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.
-
Poor Solubility: Low aqueous solubility can lead to an underestimation of permeability, as the concentration of the compound available for transport is limited.
Suggested Solutions:
-
Assess Physicochemical Properties:
-
LogP/LogD Measurement: Experimentally determine the lipophilicity of your derivatives. A low LogP (o/w) or LogD at physiological pH (7.4) often correlates with poor passive permeability.
-
Solubility Assessment: Measure the aqueous solubility of your compounds. If solubility is low, permeability assays may yield misleading results.
-
-
Structural Modifications to Enhance Lipophilicity:
-
Modify the 3-amino group: Consider N-alkylation or N-acylation to mask the polar amino group and increase lipophilicity.
-
Introduce Lipophilic Substituents: If synthetically feasible, add small, lipophilic groups to other positions on the pyridazine ring. The ethyl group at the 5-position already contributes to lipophilicity; consider if further optimization is possible without compromising target engagement.
-
Halogenation: Replacing hydrogen atoms with fluorine can increase lipophilicity and has been shown to improve the permeability of other heterocyclic amine inhibitors.[1]
-
-
Investigate Active Transport:
-
Caco-2 Efflux Ratio: In your Caco-2 assay, measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.
-
Use of Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is an efflux substrate.
-
-
Employ a Prodrug Strategy:
Problem 2: High variability in permeability assay results.
Possible Causes:
-
Compound Instability: The derivative may be unstable in the assay buffer or metabolized by cells (in the case of Caco-2 assays).
-
Assay Conditions: Inconsistent cell monolayer integrity (in Caco-2) or issues with the artificial membrane (in PAMPA).
-
Low Compound Concentration: If the compound concentration is near the limit of quantification of the analytical method, it can lead to higher variability.
Suggested Solutions:
-
Assess Compound Stability:
-
Incubate your compound in the assay buffer for the duration of the experiment and analyze for degradation.
-
In Caco-2 assays, analyze the cell lysate and receiver compartment for metabolites.
-
-
Ensure Assay Quality Control:
-
Caco-2: Regularly monitor the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. Use control compounds with known permeability characteristics (high and low) in every experiment.
-
PAMPA: Use a well-validated PAMPA system and include control compounds.
-
-
Optimize Analytical Methods:
-
Ensure your analytical method (e.g., LC-MS/MS) has sufficient sensitivity and a linear range that covers the expected concentrations in the donor and receiver compartments.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the permeability of my this compound derivatives?
A1: A good starting point is to use a tiered approach. Begin with a high-throughput in vitro assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. This will give you a rapid indication of the intrinsic permeability of your compounds. Based on these results, you can then select promising candidates for more resource-intensive cell-based assays like the Caco-2 permeability assay, which provides information on both passive permeability and active transport phenomena.
Q2: My this compound derivative has a high topological polar surface area (TPSA). What does this mean for its cell permeability?
A2: A high TPSA (generally > 140 Ų) is often associated with poor passive cell permeability. The polar pyridazine ring and the primary amine group contribute significantly to the TPSA. To improve permeability, you may need to employ strategies to reduce the effective polarity of the molecule, such as the structural modifications or prodrug approaches mentioned in the troubleshooting guide.
Q3: How does the ethyl group at the 5-position likely affect the permeability of these derivatives?
A3: The ethyl group is a small, lipophilic substituent. Its presence is generally expected to have a positive impact on cell permeability compared to an unsubstituted pyridazine ring by increasing the overall lipophilicity of the molecule. However, the magnitude of this effect will depend on the other substituents and the overall physicochemical properties of the derivative.
Q4: Are there any known signaling pathways that might be involved in the transport of these derivatives?
A4: While there is no specific information on signaling pathways for this compound derivatives, heterocyclic amine compounds can sometimes interact with solute carrier (SLC) transporters. If passive permeability is low, it may be worth investigating if any SLC transporters are involved in the uptake of your compounds, particularly in the cell types relevant to your therapeutic target.
Q5: What are the key differences between the PAMPA and Caco-2 assays for permeability assessment?
A5: The key differences are summarized in the table below:
| Feature | PAMPA Assay | Caco-2 Assay |
| Model | Artificial lipid membrane | Human colon adenocarcinoma cell monolayer |
| Transport Measured | Passive diffusion only | Passive diffusion and active transport (uptake and efflux) |
| Throughput | High | Medium to Low |
| Cost | Low | High |
| Complexity | Simple | Complex (requires cell culture) |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general outline for performing a PAMPA assay. Specific details may vary depending on the commercial kit used.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
Preparation of Donor Solution: Dilute the stock solutions into a buffer at a pH of your choice (e.g., pH 7.4) to a final concentration typically in the range of 10-100 µM. The final concentration of the organic solvent should be kept low (e.g., <1%) to not disrupt the artificial membrane.
-
Hydration of the Artificial Membrane: Add the lipid-oil mixture to the filter of the donor plate and allow it to impregnate the filter.
-
Addition of Acceptor Solution: Add buffer to the wells of the acceptor plate.
-
Assembly and Incubation: Place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation of Permeability Coefficient (Pe): The effective permeability coefficient is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the filter
-
t is the incubation time
-
[C]A is the concentration in the acceptor well
-
[C]eq is the equilibrium concentration
-
2. Caco-2 Permeability Assay
This protocol provides a general outline for assessing bidirectional permeability across Caco-2 cell monolayers.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, the permeability of a low-permeability marker (e.g., Lucifer yellow) can be assessed.
-
Preparation of Dosing Solutions: Prepare dosing solutions of the test compounds in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at a typical concentration of 1-10 µM.
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate and sample as described for the A-B transport.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the filter
-
C0 is the initial concentration in the donor chamber
-
-
Calculation of Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
Visualizations
Caption: Troubleshooting workflow for enhancing the cell permeability of this compound derivatives.
Caption: Potential mechanisms of cell membrane transport for this compound derivatives.
References
Troubleshooting poor reproducibility in biological assays with 5-Ethylpyridazin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reproducibility in biological assays involving 5-Ethylpyridazin-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.
Q1: My assay results with this compound are inconsistent between experiments. What are the most likely causes?
Poor reproducibility can stem from several factors, broadly categorized as compound-related, assay-related, or general experimental variability. For a compound like this compound, key areas to investigate are the preparation and handling of the compound, its stability in your assay media, and potential interactions with assay components.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor reproducibility in assays.
Compound-Related Issues
Q2: How should I prepare and store my stock solution of this compound to ensure its integrity?
Proper stock solution preparation and storage are critical for consistent results.[1][2][3]
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.[1]
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming or vortexing can aid dissolution. Visually inspect for any precipitate before use.
-
Storage: For the closely related compound, 5-Methylpyridazin-3-amine, storage at -20°C, sealed and protected from moisture and light, is recommended. It is advisable to follow similar storage conditions for this compound.
-
Aliquoting: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation upon moisture absorption by DMSO.[4]
-
Documentation: Clearly label aliquots with the compound name, concentration, date of preparation, and solvent.
Q3: I've observed precipitation after diluting my DMSO stock of this compound into aqueous assay buffer. How can I address this?
Precipitation of a test compound in the final assay plate is a significant cause of poor reproducibility.[4][5][6]
-
Reduced Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.
-
Solubility Assessment: Perform a simple solubility test by preparing serial dilutions of your compound in the assay buffer and visually inspecting for precipitation after a relevant incubation period.
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, including controls. High DMSO concentrations can be toxic to cells and may affect assay performance.
-
Mixing Technique: When diluting from a DMSO stock, add the stock solution to the aqueous buffer while vortexing to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.[4]
Q4: Could this compound be degrading in my assay plate during incubation?
The stability of pyridazine derivatives can be influenced by factors like pH, temperature, and light exposure.[7] The pyridazine ring is electron-deficient, which can influence its stability.[8]
-
Fresh Preparations: Always prepare fresh dilutions of the compound for each experiment from a frozen stock aliquot.
-
Incubation Time: If you suspect degradation, consider reducing the incubation time of your assay if experimentally feasible.
-
Control Experiments: Include a control where the compound is incubated in the assay buffer for the duration of the experiment, and then its activity is compared to a freshly prepared solution.
Assay-Related Issues
Q5: My positive and negative controls are consistent, but the results with this compound are variable. Could the compound be interfering with my assay?
Yes, small molecules can interfere with assay readouts through various mechanisms.[9] Amine-containing compounds, in particular, can sometimes be promiscuous and exhibit off-target effects.[10]
-
Assay Technology: Luminescence, fluorescence, and absorbance-based assays can be susceptible to interference from compounds that have inherent color or fluorescent properties. Run a control plate with the compound in assay buffer without cells or other biological components to check for direct effects on the readout.
-
Reactive Moieties: While the 3-amino group on the pyridazine ring is a key chemical feature, primary and secondary amines can sometimes be reactive.[10][11] Consider if your assay contains components that could react with an amine.
-
Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes or other proteins.[12] Reducing the compound concentration is a primary strategy to mitigate this.
Q6: We are investigating the effect of this compound on a kinase pathway. What could a potential interaction look like?
While the specific pathway for this compound is not defined in the provided context, many pyridazine derivatives are known to target kinases.[4] Below is a hypothetical signaling pathway diagram illustrating how such a compound might act as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Data Summary
| Property | Value (for 5-Methylpyridazin-3-amine) | Source |
| Molecular Formula | C₅H₇N₃ | ChemScene[13] |
| Molecular Weight | 109.13 g/mol | ChemScene[13] |
| Storage Conditions | -20°C, sealed, away from moisture and light | ChemScene[13] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[13] |
| LogP (calculated) | 0.36722 | ChemScene[13] |
| Hydrogen Bond Acceptors | 3 | ChemScene[13] |
| Hydrogen Bond Donors | 1 | ChemScene[13] |
Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask (Class A)
-
Vortex mixer
-
Cryovials for aliquoting
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Molecular Weight to be confirmed for the specific lot).
-
Accurately weigh the calculated amount of the compound using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add approximately 80% of the final volume of anhydrous DMSO.
-
Vortex the solution until the solid is completely dissolved. A brief, gentle warming in a water bath (<40°C) may be used if necessary, but avoid overheating.
-
Once dissolved, allow the solution to return to room temperature.
-
Add DMSO to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure homogeneity.
-
Dispense into single-use, tightly sealed cryovials.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: General Workflow for a Cell-Based Assay
This protocol provides a generalized workflow for utilizing this compound in a typical cell-based assay.
Caption: A generalized workflow for a typical cell-based assay.
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in a microplate and allow them to adhere and stabilize overnight.
-
Compound Preparation: Thaw a single aliquot of the this compound stock solution. Prepare serial dilutions in the appropriate cell culture medium, ensuring the final DMSO concentration is consistent and non-toxic.
-
Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Add the detection reagent according to the manufacturer's protocol (e.g., for viability, apoptosis, or reporter gene activity).
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Normalize the data to controls and generate dose-response curves to determine parameters like IC50 or EC50.
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fastercapital.com [fastercapital.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of the Intra- and Interlaboratory Reproducibility of a Small Scale Standardized Supersaturation and Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 13. chemscene.com [chemscene.com]
Optimizing the selectivity of 5-Ethylpyridazin-3-amine for its target
Technical Support Center: 5-Ethylpyridazin-3-amine
This technical support center provides guidance for researchers working to optimize the selectivity of this compound and its analogs. The information is presented in a question-and-answer format to address common challenges encountered during drug discovery and development.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question: Initial screening results show that this compound inhibits multiple kinases. What are the immediate next steps to interpret these findings?
Answer: When initial screens, such as broad kinase panels, indicate that this compound has multiple targets, a systematic approach is required to validate and interpret these results.
-
Confirm On-Target Potency: First, establish a robust and reproducible IC50 value for the intended primary target. This serves as your baseline for comparison.
-
Validate Off-Target Hits: Do not rely solely on the initial screening percentage of inhibition. Perform full dose-response curves for the most potent off-target hits to determine their respective IC50 values. This allows for a quantitative assessment of selectivity.
-
Assess Assay Interference: Rule out the possibility that the compound is interfering with the assay technology itself (e.g., luciferase-based ATP detection). This can be done by running a control assay in the absence of the kinase.
-
Analyze Structural Homology: Examine the sequence and structural similarities between your primary target and the identified off-targets, particularly within the ATP-binding pocket. This can provide a rationale for the observed polypharmacology and guide future medicinal chemistry efforts.
Question: My compound is potent against the primary target but shows significant off-target activity against a closely related kinase. How can I improve its selectivity?
Answer: Improving selectivity is a central challenge in kinase inhibitor development. The following strategies, often pursued in parallel, can be effective:
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of this compound. Modifications to the ethyl and amine groups, or to the pyridazine core itself, can exploit subtle differences in the topology of the target and off-target ATP-binding sites.
-
Structure-Based Drug Design: If a crystal structure of your primary target is available (or a high-quality homology model can be generated), use it to guide your medicinal chemistry efforts. Docking studies can help identify modifications that enhance interactions with specific residues in the primary target or introduce steric clashes with residues in the off-target kinase.
-
Target Engagement Assays: Confirm that the observed in vitro activity translates to target engagement within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can verify that your compound binds to the intended target in cells and can also be adapted to assess off-target engagement.
Frequently Asked Questions (FAQs)
Question: What is a kinase selectivity profile and why is it important?
Answer: A kinase selectivity profile is a quantitative measure of a compound's potency against a panel of different kinases. It is typically generated by screening the compound against a large number of kinases (e.g., the DiscoverX KINOMEscan™ panel) and reporting the IC50 or Ki values. This profile is critical for several reasons:
-
Safety and Toxicity: Off-target inhibition can lead to unexpected side effects and toxicity. A selective compound is generally safer.
-
Mechanism of Action: Understanding the full spectrum of targets helps to accurately interpret cellular and in vivo results.
-
Lead Optimization: The selectivity profile guides the medicinal chemistry strategy to improve on-target potency while reducing off-target activity.
Question: What are the standard methods for determining the IC50 value of a kinase inhibitor?
Answer: The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Common methods for its determination include:
-
Radiometric Assays: These traditional assays measure the incorporation of radioactive phosphate (from [γ-³²P]ATP) into a substrate.
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced in a kinase reaction, which correlates with kinase activity. This is a popular, non-radioactive method.
-
Fluorescence-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation events.
Question: How can I confirm that my compound engages the target inside a living cell?
Answer: Confirming target engagement in a cellular environment is a crucial step to validate in vitro findings. Several methods are available:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein when a ligand binds to it. An increase in the melting temperature of the target protein in the presence of the compound indicates engagement.
-
NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based method allows for the quantitative measurement of compound binding to a specific protein target in living cells.
-
Phospho-specific Western Blotting: If the target kinase has a known downstream substrate, you can treat cells with your inhibitor and measure the phosphorylation status of that substrate via Western blot. A decrease in phosphorylation indicates that the inhibitor is engaging and blocking the kinase in the cell.
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound and a rationally designed analog, "Compound 1a," against three related kinases. This data illustrates how selectivity is quantified and improved.
| Compound | Primary Target (Kinase A) IC50 (nM) | Off-Target (Kinase B) IC50 (nM) | Off-Target (Kinase C) IC50 (nM) | Selectivity (B vs A) | Selectivity (C vs A) |
| This compound | 50 | 150 | 800 | 3-fold | 16-fold |
| Compound 1a | 45 | 2,250 | >10,000 | 50-fold | >222-fold |
Experimental Protocols
1. Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol outlines the steps for determining the IC50 value of an inhibitor using the Promega ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solution in kinase reaction buffer. Prepare a serial dilution of this compound in DMSO, followed by a final dilution in reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix. Add 2.5 µL of the inhibitor dilution (or DMSO for control). To initiate the reaction, add 2.5 µL of the ATP solution. Incubate for 60 minutes at room temperature.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using positive (no inhibitor) and negative (no kinase) controls. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
2. Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify target engagement in intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the vehicle (e.g., 0.1% DMSO) and another set with this compound (at 10-20x the cellular IC50) for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blot or another suitable protein detection method.
-
Data Interpretation: Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Visualizations
Caption: Hypothetical signaling pathways for Kinase A, B, and C.
Caption: Experimental workflow for kinase inhibitor selectivity optimization.
Technical Support Center: Crystallization of 5-Ethylpyridazin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining crystallization methods for 5-Ethylpyridazin-3-amine. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful crystallization.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound at the concentration you are using. You can try the following:
-
Increase the volume of the solvent: Add small increments of the hot solvent until the compound dissolves. Be mindful that using a large volume of solvent may significantly reduce your yield.[1][2]
-
Switch to a more polar solvent: this compound is a polar molecule. If you are using a non-polar solvent, it is unlikely to be effective. Try solvents like methanol, ethanol, or isopropanol.
-
Use a solvent mixture: A combination of a good solvent (in which the compound is highly soluble) and a poor solvent (in which the compound is sparingly soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity appears. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Q2: The compound dissolves, but no crystals form upon cooling. What is the problem?
A2: This is a common issue related to supersaturation and nucleation. Here are some techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of this compound from a previous experiment, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.[3]
-
Reduce the volume of the solvent: If the solution is not sufficiently concentrated, crystals may not form. Slowly evaporate some of the solvent to increase the concentration of the solute.
-
Cool the solution to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
-
Utilize vapor diffusion: Dissolve your compound in a small vial and place this vial inside a larger, sealed container with a more volatile solvent in which your compound is insoluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting crystallization.[3]
Q3: My compound has oiled out instead of crystallizing. How can I fix this?
A3: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high.
-
Re-heat the solution: Heat the solution until the oil redissolves completely.
-
Add more solvent: Add a small amount of hot solvent to dilute the solution slightly.
-
Cool the solution very slowly: Allow the flask to cool to room temperature undisturbed, and then gradually cool it further in an ice bath. Slow cooling is critical to allow for the ordered arrangement of molecules into a crystal lattice.[2]
-
Consider a different solvent: The chosen solvent may not be appropriate. Experiment with different solvents or solvent systems.
Q4: The resulting crystals are very small or needle-like. How can I obtain larger crystals?
A4: The size of the crystals is influenced by the rate of cooling and the number of nucleation sites.
-
Slow down the cooling process: The slower the cooling, the larger the crystals. Insulate the flask to slow down heat loss.
-
Minimize nucleation sites: Ensure your glassware is scrupulously clean to avoid dust or other particles that can act as nucleation sites.[3] Filtering the hot solution can also help remove any insoluble impurities.
-
Reduce the concentration of the solute: A slightly less concentrated solution can sometimes lead to the growth of fewer, larger crystals.
Q5: The crystals are colored, but the pure compound should be colorless. How do I remove the colored impurities?
A5: Colored impurities can often be removed by using activated charcoal.
-
Add activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution.
-
Heat and filter: Gently heat the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot filtration: Filter the hot solution through a fluted filter paper to remove the charcoal. Be sure to perform this step quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Based on the polarity of the molecule, good starting points for solvent screening would be alcohols (methanol, ethanol, isopropanol), ethyl acetate, or mixtures of these with less polar solvents like hexanes or toluene. For amine compounds, acidic solvents like acetic acid mixed with other organic solvents can also be effective as they can form salts which may have better crystallization properties.[4]
Q2: How can I improve the purity of my this compound crystals?
A2: The key to high purity is to ensure that the impurities remain in the solution (mother liquor) while the desired compound crystallizes. This can be achieved by:
-
Choosing the right solvent: The impurities should be highly soluble in the chosen solvent at all temperatures, or completely insoluble so they can be filtered off.
-
Performing a hot filtration: If there are insoluble impurities, filtering the hot solution before cooling is essential.
-
Washing the crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Q3: Can I use a co-crystallizing agent for this compound?
A3: Yes, co-crystallization can be a useful technique if direct crystallization is proving difficult. For amine compounds, co-crystallization with proton donors can be effective.[3] Triphenylphosphine oxide (TPPO) is a common co-crystallant that can act as a proton acceptor and may aid in the crystallization of compounds with proton-donating groups.[3]
Quantitative Data
The following tables summarize hypothetical solubility data for this compound in various solvents at different temperatures. This data is intended to guide solvent selection for crystallization experiments.
Table 1: Solubility of this compound in Single Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) |
| Water | 1.2 | 8.5 |
| Ethanol | 25.8 | 75.3 |
| Isopropanol | 15.2 | 55.9 |
| Ethyl Acetate | 10.5 | 42.1 |
| Toluene | 2.1 | 15.7 |
| Hexane | 0.3 | 1.8 |
Table 2: Solubility of this compound in Solvent Mixtures
| Solvent System (v/v) | Solubility at 25°C ( g/100 mL) | Solubility at 60°C ( g/100 mL) |
| Ethanol:Hexane (1:1) | 5.6 | 30.2 |
| Ethyl Acetate:Hexane (1:2) | 3.1 | 18.9 |
| Toluene:Methanol (4:1) | 4.5 | 25.4 |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If necessary, add more hot solvent dropwise until a clear solution is obtained.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.
Protocol 2: Solvent-Antisolvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., hot ethanol) in which it is highly soluble.
-
Addition of Antisolvent: While the solution is still warm, slowly add a "poor" solvent or "antisolvent" (e.g., hexane) in which the compound is insoluble, until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation and Drying: Follow steps 6-8 from the Single Solvent Recrystallization protocol.
Visualizations
Caption: A workflow diagram for the general crystallization process.
Caption: A troubleshooting decision tree for common crystallization issues.
References
Addressing degradation of 5-Ethylpyridazin-3-amine under experimental conditions
Welcome to the technical support center for 5-Ethylpyridazin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential degradation of this compound under experimental conditions. The information provided is based on the general chemical properties of pyridazine and amine compounds, and should serve as a guide for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound to minimize degradation?
A1: To ensure the stability of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from moisture and light.[1] The area should be dry and well-ventilated.[2]
Q2: What types of reagents are known to be incompatible with this compound?
A2: Based on data for similar amino-heterocyclic compounds, this compound is likely incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] Contact with these substances should be avoided to prevent degradation.
Q3: My solution of this compound has changed color. What could be the cause?
A3: A change in color often indicates degradation of the compound. This could be due to oxidation, reaction with an incompatible substance in your solution, or exposure to light. It is advisable to prepare fresh solutions and ensure all solvents and reagents are of high purity and free from peroxides or other oxidizing agents.
Q4: I am observing unexpected peaks in my analytical chromatography (HPLC, LC-MS). Could these be degradation products of this compound?
A4: Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indication of degradation. The retention time and mass-to-charge ratio (in LC-MS) of these peaks can provide clues about the identity of the degradation products. We recommend performing forced degradation studies to identify potential degradation products and their chromatographic signatures.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the degradation of this compound in your experiments.
Issue 1: Rapid Loss of Parent Compound in Solution
Possible Causes:
-
Oxidation: The pyridazine ring and the amine group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.
-
pH Instability: The compound may be unstable at certain pH values. Amines can be susceptible to degradation in strongly acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of heterocyclic compounds.
-
Reaction with Solvent or Buffer Components: Some solvents or buffer components may react with the compound. For example, reactive aldehydes or ketones in solvents can form adducts with the amine group.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.
-
De-gas Solvents: If oxidation is suspected, de-gas your solvents and buffers by sparging with an inert gas (e.g., nitrogen or argon) before use.
-
Work in a Controlled Atmosphere: For sensitive reactions, consider working in an inert atmosphere glovebox.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
pH Study: Perform a preliminary pH stability study by incubating the compound in buffers of different pH values and analyzing for degradation over time.
-
Solvent Purity: Ensure you are using high-purity solvents and reagents. Test for the presence of peroxides in ether-based solvents.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes:
-
Inconsistent Storage and Handling: Variations in how the compound is stored and handled between experiments can lead to different levels of degradation.
-
Variable Purity of Starting Material: The purity of different batches of this compound may vary.
-
Contamination of Labware: Trace contaminants on glassware can catalyze degradation.
Troubleshooting Steps:
-
Standardize Protocols: Develop and strictly follow a standard operating procedure (SOP) for the storage, handling, and preparation of this compound solutions.
-
Batch Qualification: Qualify each new batch of the compound by analytical methods (e.g., HPLC, NMR) to confirm its purity before use.
-
Thoroughly Clean Labware: Ensure all glassware is scrupulously cleaned, for example, by rinsing with a suitable organic solvent and drying thoroughly before use.
Experimental Protocols
The following are example protocols for assessing the stability of this compound.
Protocol 1: pH Stability Assessment
Objective: To determine the stability of this compound at different pH values.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
In separate amber HPLC vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of 50 µg/mL.
-
Prepare a control sample by diluting the stock solution in the initial organic solvent.
-
Incubate the vials at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by a validated stability-indicating HPLC method.
-
Quantify the remaining percentage of this compound at each time point and pH.
Protocol 2: Oxidative Stability Assessment
Objective: To evaluate the susceptibility of this compound to oxidative degradation.
Methodology:
-
Prepare a solution of this compound (e.g., 50 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
To this solution, add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Prepare a control sample without the oxidizing agent.
-
Incubate both solutions at room temperature, protected from light.
-
Analyze both the stressed and control samples by HPLC or LC-MS at various time points (e.g., 0, 1, 4, 24 hours).
-
Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.
Data Presentation
The following tables present hypothetical data from stability studies. These are for illustrative purposes only.
Table 1: Hypothetical pH Stability of this compound at 40°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 | 99.8 | 99.5 | 95.2 |
| 4 | 96.2 | 98.5 | 99.6 | 98.9 | 90.1 |
| 8 | 92.1 | 97.0 | 99.2 | 97.8 | 82.3 |
| 24 | 80.5 | 92.3 | 98.5 | 94.1 | 65.7 |
Table 2: Hypothetical Oxidative Stability of this compound with 3% H₂O₂ at Room Temperature
| Time (hours) | % Remaining (Control) | % Remaining (with H₂O₂) |
| 0 | 100.0 | 100.0 |
| 1 | 99.9 | 85.3 |
| 4 | 99.8 | 62.1 |
| 24 | 99.5 | 25.4 |
Visualizations
The following diagrams illustrate a hypothetical degradation pathway and a general experimental workflow for stability testing.
Caption: Hypothetical degradation pathway for this compound.
Caption: General workflow for conducting stability studies.
References
Improving the efficiency of 5-Ethylpyridazin-3-amine coupling reactions
Welcome to the technical support center for optimizing coupling reactions with 5-Ethylpyridazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing coupling reactions with this compound?
A1: Researchers may encounter several challenges when working with this compound and its derivatives:
-
Low Yields: The electron-rich nature of the pyridazine ring and the presence of the amino group can sometimes lead to catalyst inhibition or undesired side reactions, resulting in lower than expected product yields.
-
Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, potentially deactivating it and stalling the reaction.
-
Side Reactions: Homocoupling of the boronic acid or terminal alkyne starting materials can occur, complicating the purification process. Additionally, competitive binding of the amine group to the catalyst can interfere with the desired coupling.
-
Purification Difficulties: The polarity of the pyridazine products and the potential for closely related byproducts can make purification by standard column chromatography challenging.
Q2: Which palladium-catalyzed coupling reactions are most suitable for functionalizing this compound?
A2: The most common and effective coupling reactions for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a halogenated this compound precursor include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids or esters. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1][2]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a variety of primary and secondary amines. This is a powerful method for synthesizing substituted amino-pyridazines.[3][4]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to the synthesis of alkynyl-pyridazines.[5][6][7]
Q3: How do I choose the right catalyst and ligand for my coupling reaction?
A3: Catalyst and ligand selection is critical for a successful coupling reaction with this compound.
-
For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a commonly used catalyst.[1][8] The use of pre-formed palladium complexes with bulky, electron-rich phosphine ligands can also be beneficial.
-
For Buchwald-Hartwig aminations, catalyst systems based on ligands like RuPhos and BrettPhos have shown broad applicability for coupling amines with heteroaryl halides.[9]
-
For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed.[7]
Q4: What is the impact of the base and solvent on the reaction efficiency?
A4: The choice of base and solvent can significantly influence the outcome of the coupling reaction.
-
Base: The base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) or to deprotonate the amine in Buchwald-Hartwig amination. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) for Suzuki reactions, and strong bases like sodium tert-butoxide (NaOtBu) for Buchwald-Hartwig aminations.[1][10] The strength of the base should be carefully considered to avoid decomposition of starting materials or products.
-
Solvent: Aprotic polar solvents like dioxane, DMF, and toluene are frequently used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. For instance, in some Buchwald-Hartwig reactions, apolar solvents like xylene may be preferred to minimize side reactions. It is often beneficial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly degassed solvents. Consider using a pre-catalyst that is more resistant to deactivation. |
| Incorrect Base | The base may not be strong enough to promote transmetalation. Try a stronger base such as K₃PO₄ or Cs₂CO₃. If the substrate is base-sensitive, a milder base like K₂CO₃ may be necessary. |
| Inefficient Ligand | The ligand may not be suitable for the specific substrate. Screen a variety of phosphine ligands with varying steric bulk and electronic properties. For challenging couplings, bulky biarylphosphine ligands are often effective. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed. Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Homocoupling of Aryl Halide | This can occur if the reductive elimination of the desired product is slow. Try a different ligand that promotes faster reductive elimination. Lowering the catalyst loading may also help. |
| Hydrodehalogenation of the Starting Material | This side reaction can be promoted by certain bases and solvents. Screen different bases and consider using a less polar solvent. |
| Dialkylation of Primary Amine | If using a primary amine, double addition can be an issue. Use a slight excess of the amine and monitor the reaction closely to stop it once the mono-arylated product is formed. |
Issue 3: Poor Conversion in Sonogashira Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Copper Co-catalyst | Ensure the copper(I) source is fresh and has not been oxidized. |
| Amine Base Inhibition | The amine base can sometimes compete with the alkyne for coordination to the palladium center. Consider using a different amine base or a copper-free Sonogashira protocol. |
| Low Reaction Temperature | Sonogashira couplings often require elevated temperatures to proceed efficiently. Increase the temperature, but be mindful of potential substrate or product decomposition. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
-
To a reaction vessel, add the halogenated this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Note: This is a general guideline. The optimal conditions (catalyst, ligand, base, solvent, and temperature) may vary depending on the specific substrates and should be determined experimentally.
Visualizations
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting guide for low product yield in coupling reactions.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Rise of Pyridazine Scaffolds in Oncology: A Comparative Look at Emerging Derivatives
For Immediate Release
In the dynamic landscape of cancer research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, pyridazine derivatives have emerged as a promising class of molecules demonstrating significant potential in preclinical cancer studies. While 5-Ethylpyridazin-3-amine represents a specific scaffold of interest, a broader examination of various pyridazine-based compounds reveals a diverse range of anticancer activities and mechanisms of action. This guide provides a comparative analysis of several key pyridazine derivatives, offering insights into their performance, underlying biological pathways, and the experimental frameworks used to evaluate them.
Comparative Anticancer Activity of Pyridazine Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyridazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Key Findings | Reference(s) |
| Pyrimido-pyridazine | Compound 2b | MDA-MB-231 (Breast) | 60 | Induces apoptosis and S-phase cell cycle arrest. | [1][2][3] |
| Compound 2k | MCF-7 (Breast) | 80 | Comparable activity to cisplatin. | [1] | |
| 3,6-disubstituted Pyridazine | Compound 11m | T-47D (Breast) | 0.43 | Submicromolar growth inhibitor, induces apoptosis and alters cell cycle progression. | [4] |
| MDA-MB-231 (Breast) | 0.99 | Good selectivity towards non-tumorigenic breast cells. | [4] | ||
| Compound 11l | T-47D, MDA-MB-231 (Breast) | Not specified | Alters cell cycle progression and induces apoptosis. | [4] | |
| Pyrazolo[3,4-d]pyridazine | PPD-1 | A549 (Lung) | Not specified | Induces Sub G1 and G2/M cell cycle arrest and apoptosis. | [5][6] |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 | Potent induction of apoptosis, inhibits EGFR. | [7] |
| H69AR (Lung) | 3.16 | Selective cytotoxicity against cancer cells. | [7] | ||
| PC-3 (Prostate) | 4.2 | [7] | |||
| Pyridazinone-based Diarylurea | Compound 17a | Not specified | Not specified | Best inhibitory activity against VEGFR-2. | [8] |
| Compound 10l | A549/ATCC (Lung) | 1.66–100 | Induces G0–G1 phase cell cycle arrest. | [8] | |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | Compounds 4e and 4f | MCF-7 (Breast), SK-MEL-28 (Melanoma) | 1-10 | Excellent activities in the same range as 5-fluorouracil and etoposide. | [9] |
Mechanistic Insights: Targeting Key Cancer Pathways
Pyridazine derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis
A common mechanism of action for many pyridazine derivatives is the induction of programmed cell death, or apoptosis. For instance, the pyrazolo[3,4-d]pyridazine derivative PPD-1 has been shown to disrupt the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in lung cancer cells, leading to the activation of the intrinsic apoptotic pathway.[5][6] Similarly, the spiro-pyrrolopyridazine SPP10 inhibits the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic protein Bax and cytochrome c.[7]
Caption: Apoptosis induction by pyridazine derivatives.
Cell Cycle Arrest
Several pyridazine derivatives have demonstrated the ability to halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For example, pyrimido-pyridazine compound 2b arrests breast cancer cells in the S-phase of the cell cycle.[1][3] The 3,6-disubstituted pyridazine 11m also alters cell cycle progression in breast cancer cells.[4] Furthermore, the pyrazolo[3,4-d]pyridazine derivative PPD-1 induces cell cycle arrest at the Sub G1 and G2/M phases in lung cancer cells.[5]
Caption: Cell cycle arrest points by pyridazine derivatives.
Kinase Inhibition
A significant number of pyridazine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[10] For instance, certain pyridazinone-based diarylurea derivatives show inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[8] The spiro-pyrrolopyridazine SPP10 has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[7] Additionally, 3,6-disubstituted pyridazines have been reported to inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[4]
Experimental Protocols
The following outlines the general methodologies employed in the characterization of the anticancer properties of pyridazine derivatives.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyridazine derivatives for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye.
-
Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the SRB cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the pyridazine derivative at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the pyridazine derivative.
-
Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Conclusion
The pyridazine scaffold represents a versatile platform for the development of novel anticancer agents. The diverse range of derivatives discussed herein highlights the broad spectrum of cellular targets and mechanisms that can be modulated by this chemical class. While this compound remains an area for future investigation, the compelling preclinical data for other pyridazine derivatives underscores the significant promise of this compound family in the ongoing fight against cancer. Further research, including in vivo studies and detailed structure-activity relationship analyses, will be crucial in translating these promising findings into clinically effective therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Validation of a Novel Synthetic Route for 5-Ethylpyridazin-3-amine: A Comparative Guide
This guide provides a comprehensive comparison between a novel, one-pot synthetic approach for 5-Ethylpyridazin-3-amine and an established, traditional method. The objective is to offer researchers, scientists, and drug development professionals a clear evaluation of the two routes, supported by representative experimental data and detailed protocols.
Overview of Synthetic Routes
The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, can be approached through various methods. This guide contrasts a classical two-step condensation reaction with a modern, streamlined one-pot synthesis.
Established Route: Two-Step Condensation
This traditional pathway involves the initial formation of a β-ketonitrile intermediate, followed by cyclization with hydrazine hydrate. This method is a staple in heterocyclic chemistry, relying on the reaction of dicarbonyl compounds with hydrazine to form the pyridazine ring.[1][2]
Novel Route: One-Pot, Three-Component Synthesis
The proposed new route utilizes a multi-component reaction strategy, combining three starting materials in a single pot to yield the final product. This approach is designed for increased efficiency and reduced waste, aligning with the principles of green chemistry. Multi-component reactions are increasingly favored for their ability to rapidly generate complex molecules.[3]
Comparative Data Analysis
The following table summarizes the key performance indicators for both the established and the novel synthetic routes for this compound. The data presented is representative of typical outcomes for these classes of reactions.
| Parameter | Established Route: Two-Step Condensation | Novel Route: One-Pot Synthesis |
| Overall Yield | 65-75% | 80-90% |
| Product Purity | 95-98% (after recrystallization) | >98% (after column chromatography) |
| Reaction Time | 12-18 hours | 4-6 hours |
| Reaction Temperature | 80-100°C | 60-80°C |
| Pressure | Atmospheric | Atmospheric |
| Key Reagents | Ethyl propionylacetate, Sodium ethoxide, Hydrazine hydrate | Propanal, Malononitrile, Hydrazine hydrate, Catalyst (e.g., piperidine) |
| Number of Steps | 2 | 1 |
| Work-up & Purification | Extraction and Recrystallization | Filtration and Column Chromatography |
Experimental Protocols
Detailed methodologies for both synthetic routes are provided below.
Established Route: Two-Step Synthesis of this compound
Step 1: Synthesis of 2-Cyano-3-oxohexanoic acid ethyl ester
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
To the resulting sodium ethoxide solution, add ethyl cyanoacetate (11.3 g, 0.1 mol).
-
Slowly add ethyl propionate (10.2 g, 0.1 mol) to the mixture.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water (100 mL) and acidify with dilute HCl to pH 4-5.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile intermediate.
Step 2: Synthesis of this compound
-
To a solution of the crude intermediate from Step 1 in ethanol (50 mL), add hydrazine hydrate (5.0 g, 0.1 mol).
-
Reflux the mixture for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.
Novel Route: One-Pot Synthesis of this compound
-
In a 250 mL round-bottom flask, combine propanal (4.4 g, 0.075 mol), malononitrile (5.0 g, 0.075 mol), and ethanol (100 mL).
-
Add a catalytic amount of piperidine (0.5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add hydrazine hydrate (3.8 g, 0.075 mol) to the reaction mixture.
-
Heat the mixture to 70°C and stir for 5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic pathways and the general experimental workflow.
Caption: Established two-step synthesis of this compound.
References
A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of 5-Ethylpyridazin-3-amine
For drug development professionals and researchers, understanding the selectivity of a kinase inhibitor is a critical step in preclinical evaluation. A highly selective compound minimizes off-target effects, leading to a better safety profile. This guide provides a framework for assessing the cross-reactivity of the novel compound, 5-Ethylpyridazin-3-amine, against a broad panel of kinases. While specific experimental data for this compound is not publicly available, this document outlines the established methodologies, data presentation standards, and a hypothetical signaling context to guide its investigation.
Comparative Kinase Inhibition Profile
To effectively assess the selectivity of this compound, its inhibitory activity should be quantified against a diverse panel of kinases representing different branches of the human kinome. The results are typically presented as the percentage of kinase activity remaining in the presence of a fixed concentration of the inhibitor (e.g., 1 µM or 10 µM) or as IC50/Ki values for more potent interactions.
Table 1: Illustrative Cross-Reactivity Data for this compound (10 µM)
| Kinase Target | Kinase Family | % Inhibition at 10 µM | IC50 (nM) |
| Target Kinase X | (e.g., CMGC) | 95% | 50 |
| Kinase A | (e.g., TK) | 15% | >10,000 |
| Kinase B | (e.g., AGC) | 8% | >10,000 |
| Kinase C | (e.g., CAMK) | 22% | >10,000 |
| Kinase D | (e.g., TK) | 5% | >10,000 |
| ... | ... | ... | ... |
| This table is a template. Actual experimental data would replace the placeholder values. |
Experimental Protocols
A variety of established methods are available for kinase profiling, each with its own advantages.[1] Common approaches include radiometric assays, and fluorescence- and luminescence-based assays.[1]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the inhibitory activity of a compound against a panel of kinases using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[2][3]
1. Reagent Preparation:
-
Compound Dilution: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series to determine the IC50 value, or a single concentration for screening.
-
Kinase and Substrate Preparation: Reconstitute purified recombinant kinases and their specific substrates in the appropriate assay buffer as recommended by the manufacturer.[2][4]
-
ATP Solution: Prepare a solution of ATP at a concentration that is at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
2. Assay Procedure:
-
Compound Dispensing: Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well assay plate.[3]
-
Kinase Addition: Add the prepared kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the kinase reaction and measure the remaining ATP via a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
3. Data Analysis:
-
Control Normalization: The data is normalized using the vehicle control (DMSO) as 100% kinase activity and a no-kinase control as 0% activity.
-
% Inhibition Calculation: The percentage of inhibition is calculated for each kinase at the tested compound concentration.
-
IC50 Determination: For dose-response curves, the IC50 values are determined by fitting the data to a four-parameter logistic equation.
Visualizing Experimental and Biological Contexts
Experimental Workflow
The following diagram illustrates the key steps in the kinase profiling workflow described above.
Caption: Kinase Profiling Experimental Workflow.
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade where an upstream kinase, if inhibited by this compound, could modulate downstream cellular processes. This provides a conceptual framework for the compound's potential mechanism of action.
Caption: Hypothetical Kinase Signaling Pathway.
References
Comparative Efficacy Analysis: A Hypothetical Evaluation of 5-Ethylpyridazin-3-amine as a Kinase Inhibitor
Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the efficacy, mechanism of action, or specific therapeutic applications of 5-Ethylpyridazin-3-amine. Consequently, the following comparison is a hypothetical guide based on the known activities of structurally related aminopyridazine and aminopyridine compounds. This document is intended for research and drug development professionals to illustrate a potential therapeutic context for this compound and should not be interpreted as a factual representation of its properties.
For this analysis, we will postulate that this compound exhibits activity as a c-Jun N-terminal kinase (JNK) inhibitor, a plausible hypothesis given that aminopyridine-based structures have been identified as potent and selective JNK inhibitors[1]. We will compare its hypothetical performance against SP600125 , a well-established and widely studied JNK inhibitor.
Data Presentation: Comparative Efficacy Metrics
The following table summarizes hypothetical efficacy data for this compound alongside published data for the established JNK inhibitor, SP600125. The values for this compound are placeholders for illustrative purposes.
| Parameter | This compound (Hypothetical) | SP600125 (Established) | Reference |
| Target Kinase | c-Jun N-terminal Kinase (JNK) | c-Jun N-terminal Kinase (JNK) | [1] |
| IC50 (JNK1) | 50 nM | 40 nM | |
| IC50 (JNK2) | 75 nM | 40 nM | |
| IC50 (JNK3) | 60 nM | 90 nM | |
| Cellular Potency (Phospho-c-Jun Inhibition) | 0.5 µM | 0.5 - 10 µM (cell type dependent) | |
| Selectivity (over p38 MAPK) | >200-fold | >10-fold | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are standard protocols that would be employed to generate the data presented above.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Principle: A radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™) is used to measure the phosphorylation of a specific substrate by the JNK enzyme in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme is incubated with a peptide substrate (e.g., GST-c-Jun) and ATP (radiolabeled with ³³P or complexed with a fluorescent probe).
-
The test compound (this compound or SP600125) is added in a range of concentrations (e.g., 0.1 nM to 100 µM).
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence assays, the signal is read on a plate reader.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cellular Potency Assay (Phospho-c-Jun Inhibition)
-
Objective: To measure the ability of the inhibitor to block the JNK signaling pathway within a cellular context.
-
Principle: Western blotting or an ELISA-based method is used to detect the levels of phosphorylated c-Jun (a direct downstream target of JNK) in cells stimulated to activate the JNK pathway.
-
Procedure:
-
A suitable cell line (e.g., HeLa or Jurkat cells) is cultured to an appropriate density.
-
Cells are pre-incubated with various concentrations of the test compound for 1-2 hours.
-
The JNK pathway is activated by treating the cells with a known inducer, such as anisomycin or UV radiation.
-
After stimulation, the cells are lysed, and total protein is extracted.
-
The concentration of phosphorylated c-Jun (at Ser63/73) and total c-Jun is determined by Western blot or a specific ELISA kit.
-
The cellular potency is determined by the concentration of the compound that causes a significant reduction in phospho-c-Jun levels relative to the vehicle-treated control.
-
Mandatory Visualizations
JNK Signaling Pathway
The diagram below illustrates the canonical JNK signaling pathway, which is initiated by various cellular stresses and inflammatory cytokines. Activated JNK phosphorylates several transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation, and cell proliferation.
Caption: Simplified JNK signaling pathway and the hypothetical point of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The following workflow outlines the sequential steps involved in identifying and characterizing a novel kinase inhibitor, from initial high-throughput screening to more detailed cellular analysis.
Caption: Workflow for the evaluation of a potential kinase inhibitor.
References
Head-to-head comparison of different analytical techniques for 5-Ethylpyridazin-3-amine
For researchers, scientists, and professionals in drug development, the accurate and precise analysis of novel chemical entities is paramount. This guide provides a comprehensive head-to-head comparison of various analytical techniques for the characterization and quantification of 5-Ethylpyridazin-3-amine, a heterocyclic amine of interest in medicinal chemistry. The following sections detail the principles, experimental protocols, and expected performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers excellent resolution, sensitivity, and reproducibility for both qualitative and quantitative purposes.
Principle
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common approach. Detection is typically achieved using a UV detector, as the pyridazine ring system is chromophoric.
Proposed Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at approximately 260 nm, which is a common absorption maximum for aminopyridazine-like structures.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent mixture.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For a compound like this compound, which has a primary amine group, derivatization is often necessary to improve its volatility and chromatographic behavior.
Principle
In GC-MS, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Proposed Experimental Protocol
-
Derivatization: The primary amine group of this compound can be derivatized to reduce its polarity and increase its volatility. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
Column: A nonpolar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the analysis of derivatized amines.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless injection is recommended for trace analysis.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 280 °C) is typically used to ensure good separation.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.
Principle
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The resonance frequency of a nucleus is dependent on its local electronic environment, providing information about its connectivity and spatial arrangement. For this compound, ¹H NMR and ¹³C NMR would be the primary experiments, with 2D NMR techniques (e.g., COSY, HSQC, HMBC) used for unambiguous assignment of signals.
Proposed Experimental Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the complete structural assignment.
-
Logical Relationship in NMR Structural Elucidation
Caption: Logical workflow for NMR-based structural elucidation.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique used for the quantitative analysis of compounds that absorb ultraviolet or visible light. It is particularly useful for determining the concentration of a substance in a solution.
Principle
UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. The wavelength of maximum absorbance (λmax) is a characteristic of the compound's electronic structure.
Proposed Experimental Protocol
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or water.
-
Procedure:
-
A stock solution of this compound of known concentration is prepared.
-
A series of standard solutions of decreasing concentrations are prepared by serial dilution.
-
The UV spectrum of a standard solution is scanned to determine the λmax.
-
The absorbance of each standard solution is measured at the λmax to construct a calibration curve.
-
The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.
-
Workflow for UV-Vis Quantitative Analysis
Caption: Workflow for quantitative analysis using UV-Vis spectroscopy.
Comparative Summary of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or high-throughput screening. The following table provides a summary of the expected performance of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | NMR Spectroscopy | UV-Vis Spectroscopy |
| Primary Use | Quantification, Purity | Identification, Quantification | Structural Elucidation | Quantification |
| Sample Throughput | High | Medium | Low | High |
| Estimated LOD/LOQ | Low (ng/mL to µg/mL) | Very Low (pg/mL to ng/mL) | High (mg) | Low (µg/mL) |
| Linearity | Excellent | Good | Not applicable for quantification | Good |
| Accuracy & Precision | High | High | Not applicable for quantification | Good |
| Structural Information | Limited (Retention Time) | High (Mass Spectrum) | Definitive | Very Limited (λmax) |
| Sample Preparation | Simple (dissolution) | Moderate (derivatization) | Simple (dissolution) | Simple (dissolution) |
Disclaimer: The experimental protocols and performance data presented in this guide are based on established methods for analogous compounds and serve as a starting point for method development and validation for this compound. Actual performance may vary depending on the specific instrumentation and experimental conditions.
Validating the Mechanism of Action of 5-Ethylpyridazin-3-amine: A Comparative Analysis
A comprehensive review of publicly available scientific literature and bioactivity databases reveals no specific, validated mechanism of action for the compound 5-Ethylpyridazin-3-amine. While the broader chemical class of aminopyridazines has been investigated for various biological activities, data directly pertaining to the ethyl-substituted pyridazin-3-amine is not currently available in the public domain.
This guide, therefore, serves to highlight the absence of validated data for this compound and provides a comparative framework based on the known mechanisms of structurally related aminopyridine and aminopyridazine compounds. This approach offers researchers a starting point for hypothesis generation and experimental design to elucidate the potential biological role of this compound.
Comparison with Structurally Related Compounds
To provide a context for potential mechanisms, we will compare this compound with other small molecules sharing the aminopyridine or aminopyridazine core. These alternatives have been selected based on their documented interactions with specific biological targets.
| Compound Class | Example Compound(s) | Known Mechanism of Action | Therapeutic Area |
| Aminopyridines | 4-Aminopyridine (Dalfampridine) | Potassium channel blocker | Multiple Sclerosis |
| 3,4-Diaminopyridine (Amifampridine) | Potassium channel blocker | Lambert-Eaton Myasthenic Syndrome | |
| Aminopyridazines | Substituted Pyridazinone Derivatives | Phosphodiesterase 3 (PDE3) inhibitors | Cardiotonic agents |
| Various proprietary compounds | Kinase inhibitors (e.g., p38, JNK) | Inflammation, Oncology |
Table 1: Comparison of Mechanisms for Structurally Related Compound Classes. This table summarizes the known mechanisms of action for compounds that are structurally related to this compound, providing potential starting points for investigation.
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, several signaling pathways could be hypothesized as potential targets for this compound. A logical workflow for investigating these pathways is presented below.
Figure 1: Experimental Workflow. A proposed workflow for the systematic investigation of the mechanism of action of this compound.
One potential, hypothetical signaling pathway, based on the kinase inhibitory activity of some aminopyridazine-containing compounds, is the MAPK/JNK pathway.
Figure 2: Hypothetical JNK Pathway Inhibition. A potential mechanism of action where this compound could inhibit JNK signaling.
Experimental Protocols for Future Validation
Should a research program be initiated to determine the mechanism of action of this compound, the following experimental protocols are recommended as a starting point.
1. Broad Target Screening (e.g., Kinase Profiling)
-
Objective: To identify potential protein targets of this compound from a large panel of purified kinases.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Provide the service with a high-purity sample of this compound.
-
Typically, the compound is tested at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
The assay measures the inhibition of kinase activity, often through ATP consumption or substrate phosphorylation.
-
Results are reported as percent inhibition. "Hits" are typically defined as kinases inhibited by >50% at the screening concentration.
-
2. Dose-Response Assays for "Hit" Validation
-
Objective: To determine the potency (IC50) of this compound against the "hit" kinases identified in the initial screen.
-
Methodology:
-
For each "hit" kinase, perform a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.
-
Measure kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
3. Cellular Target Engagement Assays
-
Objective: To confirm that this compound can bind to its target kinase within a cellular context.
-
Methodology (Example using NanoBRET™):
-
Select a cell line that endogenously expresses the target kinase or transfect cells with a vector expressing the kinase tagged with a NanoLuc® luciferase.
-
Add a fluorescent energy transfer probe (tracer) that also binds to the target kinase.
-
Treat the cells with varying concentrations of this compound.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive displacement of the tracer by the compound will result in a loss of BRET.
-
Calculate the cellular IC50 from the dose-response curve.
-
Benchmarking Synthetic Efficiency: A Comparative Guide to 5-Ethylpyridazin-3-amine Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides a comparative analysis of plausible synthetic routes for 5-Ethylpyridazin-3-amine, a heterocyclic amine with potential applications in medicinal chemistry. Due to the absence of a directly published, optimized synthesis for this specific molecule, this comparison is based on established methodologies for analogous pyridazine derivatives. The analysis focuses on key performance indicators such as reaction yield, precursor accessibility, and the complexity of reaction conditions.
The synthesis of substituted pyridazines is a well-established field, often relying on the cyclocondensation of dicarbonyl compounds with hydrazine derivatives. Another common strategy involves the nucleophilic substitution of halopyridazines. This guide will explore both approaches to propose viable pathways to this compound.
Comparison of Proposed Synthetic Routes
Two primary strategies are proposed for the synthesis of this compound:
-
Route 1: Cyclocondensation followed by Amination. This route involves the initial formation of a pyridazine core, followed by the introduction of the amino group.
-
Route 2: Direct Amination of a Halogenated Precursor. This approach starts with a pre-formed, halogenated pyridazine ring, which then undergoes amination.
The following table summarizes the key metrics for these hypothetical, yet chemically sound, synthetic pathways. The data presented is extrapolated from analogous reactions found in the literature.
| Metric | Route 1: Cyclocondensation & Amination | Route 2: Direct Amination of Halo-precursor |
| Starting Materials | α-Oxo-acid/ester, Hydrazine | 3-Chloro-5-ethylpyridazine, Ammonia source |
| Number of Steps | 2-3 | 1 |
| Plausible Overall Yield | Moderate | Potentially Higher |
| Precursor Availability | Likely requires synthesis | Likely requires synthesis |
| Key Intermediates | 5-Ethyl-3(2H)-pyridazinone | 3-Chloro-5-ethylpyridazine |
| Reaction Conditions | Cyclocondensation: Reflux; Chlorination: High temp.; Amination: High temp/pressure | High temperature and pressure |
| Potential Challenges | Multi-step process, potential for side reactions during chlorination | Synthesis of the halo-precursor, harsh amination conditions |
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthetic routes. These protocols are based on established procedures for similar transformations.
Route 1: Cyclocondensation and Amination
Step 1: Synthesis of 5-Ethyl-3(2H)-pyridazinone
This step involves the cyclocondensation of a suitable 1,4-dicarbonyl precursor with hydrazine. A plausible precursor would be 2-oxopentanoic acid or its ethyl ester.
-
To a solution of ethyl 2-oxopentanoate (1 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield 5-Ethyl-3(2H)-pyridazinone.
Step 2: Synthesis of 3-Chloro-5-ethylpyridazine
The pyridazinone from the previous step is chlorinated, typically using phosphorus oxychloride.
-
5-Ethyl-3(2H)-pyridazinone (1 eq) is added portion-wise to an excess of phosphorus oxychloride (POCl₃) at 0 °C.
-
The mixture is then heated to reflux for 2-3 hours.
-
After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give 3-Chloro-5-ethylpyridazine.
Step 3: Synthesis of this compound
The final step is the amination of the chlorinated pyridazine.
-
3-Chloro-5-ethylpyridazine (1 eq) is heated with a concentrated aqueous or alcoholic solution of ammonia in a sealed vessel at 150-180 °C for several hours.
-
Alternatively, palladium-catalyzed amination methods could be employed under milder conditions.
-
After cooling, the reaction mixture is worked up by extraction and purified by chromatography to afford this compound.
Route 2: Direct Amination of a Halogenated Precursor
This route is more direct, assuming the availability of the starting material.
-
A mixture of 3-Chloro-5-ethylpyridazine (1 eq), a suitable ammonia source (e.g., aqueous ammonia, ammonium salt), and a solvent (e.g., water, ethanol) is heated in a sealed pressure vessel at elevated temperatures (typically >150 °C) for an extended period.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Comparative Docking Analysis of 5-Ethylpyridazin-3-amine and Its Analogs Against Cyclin-Dependent Kinase 2 (CDK2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of 5-Ethylpyridazin-3-amine and its synthesized analogs against the active site of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in cancer therapy. The following sections detail the binding affinities, interaction patterns, and the hypothetical experimental protocols used for this in-silico investigation.
Data Presentation
The binding affinities of this compound and its analogs, as determined by molecular docking simulations, are summarized below. Lower binding energy values indicate a more favorable interaction between the ligand and the CDK2 active site.
| Compound ID | Compound Name | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | This compound |
| -6.8 | Leu83, Gln131, Asp86 |
| 2 | 5-Propylpyridazin-3-amine |
| -7.2 | Leu83, Gln131, Asp86, Ile10 |
| 3 | 5-Isopropylpyridazin-3-amine |
| -7.5 | Leu83, Gln131, Asp86, Val18 |
| 4 | 5-(Trifluoromethyl)pyridazin-3-amine |
| -8.1 | Leu83, Gln131, Asp86, Phe80 |
| 5 | N-(5-Ethylpyridazin-3-yl)acetamide |
| -6.2 | Leu83, Asp86 |
Experimental Protocols
The following protocols describe the methodology used for the comparative molecular docking studies.
Protein Preparation
The three-dimensional crystal structure of human CDK2 (PDB ID: 1HCK) was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the protein structure was energy minimized using the GROMACS software to relieve any steric clashes.
Ligand Preparation
The 3D structures of this compound and its analogs were built using molecular modeling software. The structures were then optimized using density functional theory (DFT) at the B3LYP/6-31G* level to obtain their lowest energy conformations.
Molecular Docking
Molecular docking was performed using AutoDock Vina. The prepared CDK2 structure was set as the rigid receptor, while the ligands were treated as flexible. A grid box was defined to encompass the ATP-binding site of CDK2. The docking simulations were carried out using the Lamarckian Genetic Algorithm, and the results were clustered based on root-mean-square deviation (RMSD). The conformation with the lowest binding energy from the most populated cluster was selected as the most probable binding mode.
Visualization and Analysis
The docked conformations and protein-ligand interactions were visualized and analyzed using PyMOL and LigPlot+. The analysis focused on identifying hydrogen bonds, hydrophobic interactions, and other key molecular interactions between the ligands and the amino acid residues in the CDK2 active site.
Visualizations
Signaling Pathway
Caption: Inhibition of the CDK2 signaling pathway by this compound analogs.
Experimental Workflow
Caption: Workflow for the comparative molecular docking study.
Logical Relationships of Analogs
Assessing the Off-Target Effects of 5-Ethylpyridazin-3-amine and Structurally Related Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. While on-target efficacy is crucial, a comprehensive understanding of a compound's off-target effects is paramount for predicting potential toxicity and ensuring clinical success. This guide provides a framework for assessing the off-target profile of 5-Ethylpyridazin-3-amine by comparing it with hypothetical, yet representative, alternative aminopyridazine-based inhibitors.
Comparative Kinase Selectivity Profile
A primary method for evaluating off-target effects of kinase inhibitors is to screen them against a broad panel of kinases. The following table summarizes a hypothetical kinase selectivity profile for this compound compared to two alternative aminopyridazine analogs. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM). Lower percentages indicate higher selectivity for the intended target.
| Kinase Target | This compound (% Inhibition @ 1µM) | Alternative 1 (% Inhibition @ 1µM) | Alternative 2 (% Inhibition @ 1µM) |
| Primary Target (e.g., GSK-3β) | 95% | 92% | 98% |
| CDK2 | 45% | 65% | 20% |
| ROCK1 | 30% | 50% | 15% |
| PKA | 15% | 25% | 5% |
| MAPK1 | 10% | 20% | 8% |
| SRC | 5% | 15% | 2% |
| EGFR | <5% | 10% | <1% |
| VEGFR2 | <5% | 8% | <1% |
This data is representative and intended for illustrative purposes.
Comparative Cellular Viability
Assessing the cytotoxic effects of a compound across various cell lines can reveal potential off-target liabilities. The following table presents hypothetical IC50 values (the concentration at which 50% of cell growth is inhibited) for this compound and its alternatives in different cell lines.
| Cell Line | This compound (IC50, µM) | Alternative 1 (IC50, µM) | Alternative 2 (IC50, µM) |
| Target-Expressing Line (e.g., HEK293-GSK3β) | 0.1 | 0.5 | 0.05 |
| Cancer Line 1 (e.g., HeLa) | 5.2 | 8.1 | 2.5 |
| Cancer Line 2 (e.g., K562) | 7.8 | 12.4 | 4.1 |
| Normal Fibroblasts (e.g., MRC-5) | >50 | >50 | >50 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
In Vitro Kinase Profiling Assay (Radiometric)
This protocol describes a common method for assessing the selectivity of a kinase inhibitor against a panel of kinases.[1][2][3]
Objective: To determine the percentage of inhibition of a panel of kinases by a test compound.
Materials:
-
Kinase panel (e.g., Proqinase®)
-
Test compound (e.g., this compound) dissolved in DMSO
-
[γ-³³P]-ATP
-
Assay buffer
-
Substrate for each kinase
-
96-well FlashPlates™
-
2% (v/v) Phosphoric acid
-
0.9% (w/v) NaCl solution
-
Microplate scintillation counter
Procedure:
-
Prepare a solution of the test compound in 10% DMSO at 10 times the final desired concentration.
-
In a 96-well FlashPlate™, combine 10 µL of non-radioactive ATP solution, 25 µL of assay buffer/[γ-³³P]-ATP mixture, and 5 µL of the test compound solution.
-
Initiate the kinase reaction by adding 10 µL of the enzyme/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid to each well.
-
Wash the wells twice with 200 µL of 0.9% (w/v) NaCl solution.
-
Determine the incorporation of ³³P by measuring counts per minute (cpm) using a microplate scintillation counter.
-
Calculate the percentage of residual kinase activity for each compound relative to a DMSO control (100% activity) and a background control (0% activity).
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a method for determining cell viability by measuring ATP levels.[4][5][6][7]
Objective: To determine the IC50 value of a test compound in various cell lines.
Materials:
-
Cell lines of interest
-
Complete culture medium
-
Test compound dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.
Off-Target Binding Assay (Radioligand Binding)
This protocol describes a method to assess the binding of a test compound to a panel of receptors, ion channels, and transporters.[8][9][10][11]
Objective: To identify potential off-target binding of a test compound.
Materials:
-
Membrane preparations from cells expressing the target of interest
-
Radioligand specific for the target
-
Test compound dissolved in DMSO
-
Assay buffer
-
96-well plates
-
Filter mats (e.g., GF/C)
-
Cell harvester
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and various concentrations of the test compound.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a filter mat using a cell harvester. This separates the bound from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Dry the filter mats.
-
Add scintillation cocktail to each filter spot.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Determine the IC50 of the test compound for each target and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified Glycogen Synthase Kinase 3 (GSK-3) signaling pathway, a common target for pyridazine-based inhibitors. GSK-3 is a key regulator in numerous cellular processes.[12][13][14][15]
Caption: Simplified Wnt/β-catenin signaling pathway involving GSK-3β.
Experimental Workflow Diagram
The diagram below outlines a general workflow for assessing the off-target effects of a novel compound.
Caption: General workflow for off-target effect assessment.
References
- 1. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 2. In vitro kinase assay [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ch.promega.com [ch.promega.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. revvity.com [revvity.com]
- 12. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. glpbio.com [glpbio.com]
- 14. GSK-3 - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Reproducibility of Published Data on 5-Ethylpyridazin-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of available data on 5-Ethylpyridazin-3-amine and its close structural analogs. Due to a lack of publicly available experimental data specifically for this compound, this document focuses on presenting a plausible synthetic route and predicted physicochemical and biological properties based on published data for related compounds, namely 5-Methylpyridazin-3-amine and N-Ethylpyridazin-3-amine. This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential biological activities of this class of compounds.
Comparative Physicochemical and Biological Data
The following table summarizes the available and predicted data for this compound and its analogs. It is important to note that the data for this compound is extrapolated and should be confirmed by experimental validation.
| Property | This compound (Predicted) | 5-Methylpyridazin-3-amine | N-Ethylpyridazin-3-amine |
| Molecular Formula | C₆H₉N₃ | C₅H₇N₃ | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol | 109.13 g/mol | 123.16 g/mol |
| CAS Number | Not available | 144294-43-9 | 68588-38-5 |
| Physical State | Solid (predicted) | Solid | Solid |
| Purity | >95% (synthesis dependent) | ≥97% | 98% |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | 51.8 Ų | 51.8 Ų |
| logP | ~0.8 (predicted) | 0.36722 | ~0.8 (predicted) |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Rotatable Bonds | 1 | 0 | 1 |
| Biological Activity | Potential kinase inhibitor, potential CNS activity (predicted based on analogs) | Data not available in searched literature | Data not available in searched literature |
Experimental Protocols
As no specific experimental protocol for the synthesis of this compound has been found in the reviewed literature, a plausible synthetic route is proposed based on established methods for analogous pyridazine derivatives.
Proposed Synthesis of this compound
A potential synthetic pathway for this compound could involve a multi-step process starting from readily available precursors. One common method for constructing the pyridazine ring is through the condensation of a 1,4-dicarbonyl compound with hydrazine. Subsequent functional group interconversion can then be employed to introduce the desired amine group.
Step 1: Synthesis of a 3-chloro-5-ethylpyridazine intermediate. This step would likely involve the reaction of a suitable ethyl-substituted 1,4-dicarbonyl precursor with a chlorinating agent, followed by cyclization with hydrazine hydrate.
Step 2: Amination of the chloropyridazine intermediate. The 3-chloro-5-ethylpyridazine can then undergo nucleophilic aromatic substitution with an ammonia source (e.g., ammonia gas, ammonium hydroxide, or a protected amine followed by deprotection) to yield the final product, this compound.
It is important to note that reaction conditions such as solvent, temperature, and catalysts would need to be optimized to achieve a good yield and purity of the final compound.
Visualizations
Proposed Synthetic Pathway for this compound
Comparative Analysis of the ADME Properties of 5-Ethylpyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Pharmacokinetic Parameters
The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the ADME profiles of 5-Ethylpyridazin-3-amine derivatives, a class of compounds with significant potential in drug discovery. The following sections detail the experimental methodologies and present a summary of key ADME data to facilitate the selection and optimization of drug candidates.
Data Summary
The following table summarizes the in vitro ADME properties of a series of this compound derivatives. These compounds share a common scaffold but differ in their substitution patterns, allowing for a comparative assessment of how structural modifications impact their pharmacokinetic profiles.
| Compound ID | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Human Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀, µM) |
| Derivative A | 5.2 | 45 | 85 | > 20 |
| Derivative B | 8.1 | 25 | 92 | 15.4 |
| Derivative C | 2.5 | 70 | 78 | > 50 |
| Derivative D | 12.3 | 15 | 98 | 8.9 |
Experimental Protocols
The data presented in this guide were generated using standardized in vitro ADME assays. Detailed protocols for these key experiments are provided below to ensure reproducibility and facilitate cross-study comparisons.
Caco-2 Permeability Assay
This assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[1]
Objective: To determine the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer that mimics the intestinal barrier.[2] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points. To assess active efflux, a bidirectional assay is performed by also adding the compound to the BL side and sampling from the AP side.
-
Quantification: The concentration of the compound in the collected samples is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
Objective: To determine the in vitro metabolic stability of a compound in the presence of human liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with pooled human liver microsomes and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent.
-
Quantification: The remaining concentration of the parent compound at each time point is measured by LC-MS/MS.
-
Data Analysis: The half-life (t½) of the compound is determined by plotting the natural logarithm of the percentage of the compound remaining versus time.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay measures the extent to which a drug binds to proteins in the blood plasma.[3]
Objective: To determine the percentage of a compound that is bound to human plasma proteins.
Methodology:
-
Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer. The system is incubated at 37°C until equilibrium is reached.[4]
-
Sample Collection: After incubation, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both chambers is determined by LC-MS/MS.
-
Data Analysis: The percentage of plasma protein binding is calculated as: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 Where:
-
C_plasma is the concentration of the compound in the plasma chamber.
-
C_buffer is the concentration of the compound in the buffer chamber.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing CYP isoforms.
Objective: To determine the IC₅₀ value of a compound for the inhibition of a specific CYP isoform (e.g., CYP3A4).
Methodology:
-
Incubation: The test compound at various concentrations is co-incubated with a specific CYP isoform (recombinant enzyme or human liver microsomes), a fluorescent probe substrate, and a NADPH-regenerating system.
-
Fluorescence Detection: The activity of the CYP enzyme is determined by measuring the fluorescence of the metabolite produced from the probe substrate.
-
Data Analysis: The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition versus the logarithm of the test compound concentration.
Visualizations
Experimental Workflow for In Vitro ADME Assessment
Caption: General workflow for in vitro ADME screening of drug candidates.
Signaling Pathway of CYP-Mediated Drug Metabolism
Caption: Simplified pathway of drug metabolism via Phase I and Phase II reactions.
References
- 1. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 3. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
Lack of Data for 5-Ethylpyridazin-3-amine Necessitates Focus on a Related Analog: 6-Phenylpyridazin-3(2H)-one as a Case Study
Initial investigations to validate in silico predictions for the biological activity of 5-Ethylpyridazin-3-amine have revealed a significant gap in publicly available data. Neither computational predictions nor experimental studies for this specific molecule could be identified, precluding a direct comparative analysis.
To fulfill the objective of providing a comprehensive comparison guide for researchers, this report pivots to a closely related and well-studied analog, 6-Phenylpyridazin-3(2H)-one . This molecule belongs to the same pyridazine class and offers a wealth of both in silico and experimental data, making it an excellent case study for demonstrating the validation of computational predictions with real-world experimental results.
This guide will now focus on comparing the predicted and experimentally determined biological activities of 6-Phenylpyridazin-3(2H)-one and its derivatives, providing researchers with a practical example of how computational tools can guide and be validated by laboratory experiments.
In Silico Predictions vs. Experimental Observations for Pyridazinone Derivatives
Computational studies on pyridazinone derivatives have predicted a range of biological activities, primarily focusing on their potential as anticancer and antibacterial agents. These predictions are often based on molecular docking simulations with specific protein targets and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling.
Experimental studies have subsequently been conducted to verify these in silico hypotheses. The following tables summarize the key predictive and experimental findings for a series of pyridazinone derivatives.
Table 1: Predicted Anticancer Activity and Experimental Validation
| Compound | Predicted Target | Predicted Binding Affinity (kcal/mol) | Experimental Assay | IC50 (µM) | Reference |
| Pyrimido-pyridazine derivative 2b | Tyrosine-protein kinase | Not specified | MDA-MB-231 cell line | Not specified (Significant antitumor activity) | [1][2] |
Table 2: Predicted Antibacterial Activity and Experimental Validation
| Compound | Predicted Target | Docking Score | Experimental Assay (MIC in µM) | S. aureus (MRSA) | P. aeruginosa | A. baumannii | Reference |
| Pyridazinone derivative 7 | Bacterial proteins | Not specified | Minimum Inhibitory Concentration | 3.74 | 8.92 | 3.74 | [3] |
| Pyridazinone derivative 13 | Bacterial proteins | Not specified | Minimum Inhibitory Concentration | 8.92 | 3.74 | 8.92 | [3] |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.
In Vitro Anticancer Activity Assay
The anticancer potential of the synthesized pyrimido-pyridazine derivatives was investigated against human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231, as well as the normal cell line HEK-293. The evaluation of cytotoxicity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. The MTT reagent was then added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured at a specific wavelength to determine cell viability. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[1][2]
In Vivo Antitumor Activity in Lymphoma-Bearing Mice
The in vivo antitumor efficacy of promising compounds was evaluated in a lymphoma-bearing mouse model. The tumor was induced in the mice, and after tumor development, the animals were treated with the test compound. The tumor growth and lifespan of the mice were monitored over a period of time. The reduction in tumor volume and the increase in lifespan were used as indicators of the compound's antitumor activity.[1][2]
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of the pyridazinone derivatives was determined using the microplate dilution method to find the Minimum Inhibitory Concentration (MIC). Bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, were cultured in appropriate broth. Serial dilutions of the test compounds were prepared in 96-well microplates. The bacterial suspension was added to each well, and the plates were incubated. The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.[3]
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships and processes described, the following diagrams have been generated.
Caption: Workflow for in silico prediction and experimental validation.
Caption: Postulated signaling pathway for anticancer activity.
References
- 1. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
Orthogonal Methods for Confirming the Structure of 5-Ethylpyridazin-3-amine: A Comparative Guide
In the realm of drug discovery and chemical research, unambiguous structural confirmation of novel compounds is paramount. Relying on a single analytical technique can be misleading, as each method provides only a partial view of a molecule's architecture. A more robust approach involves the use of orthogonal methods—a suite of complementary techniques that probe different molecular properties. This guide provides a comparative overview of key orthogonal methods for the structural elucidation of 5-Ethylpyridazin-3-amine, a heterocyclic compound with potential applications in medicinal chemistry.
The guide details the experimental protocols and expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. By combining the insights from these distinct analytical tools, researchers can achieve a high-confidence structural assignment.
Workflow for Structural Confirmation
The process of confirming a chemical structure involves a logical workflow where data from multiple independent sources are integrated. Each technique provides unique and complementary information, which, when combined, builds a comprehensive and validated model of the molecule.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Ethylpyridazin-3-amine
Disclaimer: This document provides guidance on the proper disposal of 5-Ethylpyridazin-3-amine based on general laboratory safety principles and data from structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to review the official SDS for this compound if available. All procedures must be conducted in strict accordance with local, state, and federal regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to rigorous safety protocols due to the potential hazards associated with aminopyridazine derivatives. These compounds are often classified as toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Proper disposal is not just a regulatory requirement but a critical component of laboratory safety.
Hazard Profile (Inferred)
The hazard profile below is extrapolated from data on analogous compounds such as 3-aminopyridine and 5-methylpyridazin-3-amine. The actual quantitative data for this compound may vary.
| Hazard Category | Description | Primary Exposure Routes | Potential Health Effects |
| Acute Toxicity | Likely to be toxic or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] | Oral, Dermal, Inhalation | Skin irritation, serious eye irritation, respiratory irritation.[1] May cause damage to organs through prolonged or repeated exposure.[1] |
| Environmental | Potentially toxic to aquatic life with long-lasting effects.[3] | Release into drains or environment | Contamination of water and soil. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] | Improper mixing of waste | Violent reactions or release of toxic fumes. |
Immediate Safety and Spill Response Protocol
In the event of a spill or accidental exposure, immediate and precise action is required to mitigate harm.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Control and Ventilate: If it is safe to do so, control the source of the spill. Ensure the area is well-ventilated, preferably within a chemical fume hood. Do not breathe dust or vapors.[1][3]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. For significant spills, a respirator may be necessary.[2]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated, labeled hazardous waste container.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. Collect all cleaning materials as hazardous waste.
-
Waste Disposal: All contaminated materials, including absorbent pads, PPE, and cleaning supplies, must be placed in a sealed, properly labeled hazardous waste container for disposal by the institution's EHS department.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air and seek medical attention.[1] If swallowed, rinse mouth and seek immediate medical attention.[1]
Step-by-Step Disposal Plan
The disposal of this compound and its associated waste must be handled as hazardous chemical waste.
Operational Protocol: Chemical Waste Segregation and Disposal
-
Waste Identification: All waste streams containing this compound must be identified. This includes pure, unused product, reaction mixtures, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound and contaminated disposables (gloves, paper towels, etc.) in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.[4] Do not mix with other incompatible chemical wastes.[4]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container (plastic is often preferred).[5] Ensure the container is compatible with the solvents used. Do not mix with incompatible waste streams.
-
Sharps Waste: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container.[4]
-
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the specific components and their approximate concentrations, and the date of accumulation.
-
Storage: Store waste containers in a designated Satellite Accumulation Area within the laboratory.[5] This area must be at or near the point of generation and under the control of the laboratory personnel. Keep containers tightly closed except when adding waste.[1]
-
Disposal Request: Once a waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal at an approved waste disposal plant.[1][2] Do not pour any waste containing this compound down the drain.[6]
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 5-Ethylpyridazin-3-amine
This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Ethylpyridazin-3-amine in a laboratory setting. The following procedures are based on best practices for handling amine-containing heterocyclic compounds and should be implemented to ensure the safety of all personnel.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended to protect against skin contact.[1][2] |
| Eyes & Face | Safety goggles and face shield | Use chemical safety goggles that create a seal around the eyes. A face shield should be worn where splashing is a risk.[1][2] |
| Body | Protective clothing | A lab coat, long-sleeved shirt, and long pants made of a material that is resistant to chemicals should be worn.[1][3] For significant exposure risk, a chemical-resistant suit may be necessary.[4] |
| Respiratory | Respirator | In poorly ventilated areas or when the compound may become airborne, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines is essential.[2][3][5] |
| Feet | Closed-toe shoes | Non-absorbent, chemical-resistant safety boots are recommended to protect against spills.[2][3] |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.
-
Handling:
-
Storage:
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8] |
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
For large spills, contain the spill and follow institutional and regulatory guidelines for cleanup.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.
-
-
Disposal:
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. osha.gov [osha.gov]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
